1-(Mesitylsulfonyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9-6-10(2)12(11(3)7-9)17(15,16)14-5-4-13-8-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVQSPNDDOABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198251 | |
| Record name | 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50257-39-1 | |
| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50257-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Mesitylsulfonyl)-1H-imidazole | |
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| Record name | 50257-39-1 | |
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| Record name | 1-((2,4,6-Trimethylphenyl)sulphonyl)-1H-imidazole | |
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| Record name | 1-[(2,4,6-trimethylphenyl)sulphonyl]-1H-imidazole | |
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| Record name | 1-(Mesitylsulfonyl)-1H-imidazole | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(Mesitylsulfonyl)-1H-imidazole
This guide provides a comprehensive overview of the synthesis, mechanism, purification, and characterization of 1-(Mesitylsulfonyl)-1H-imidazole, a key reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established chemical principles and field-proven insights to deliver a robust and reliable protocol.
Introduction and Strategic Importance
This compound belongs to the class of N-sulfonylimidazoles. These compounds are powerful reagents, acting as stable and reactive intermediates. The mesitylsulfonyl group, with its bulky 2,4,6-trimethylphenyl structure, imparts unique steric and electronic properties. This steric hindrance can enhance selectivity in subsequent reactions. The imidazole leaving group is advantageous due to its excellent stability and its ability to be protonated and easily removed during work-up. This reagent is particularly valuable as a sulfonating agent and in the preparation of other complex molecules where controlled introduction of a sulfonyl moiety is required.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound proceeds via a classical nucleophilic acyl substitution pathway. The reaction mechanism can be described as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the highly electrophilic sulfur atom of mesitylenesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate. The sulfur atom temporarily exceeds its octet, and a formal positive charge develops on the attacking imidazole nitrogen, while a negative charge resides on the oxygen atom of the sulfonyl group.
-
Elimination of the Leaving Group: The intermediate rapidly collapses. The sulfonyl double bond is reformed, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group, which drives this step forward.
-
Deprotonation: The resulting imidazolium salt is highly acidic. A second equivalent of imidazole, acting as a base, deprotonates the imidazolium cation to yield the neutral this compound product and imidazole hydrochloride as a salt byproduct.
This mechanism underscores the dual role of imidazole in the reaction: it serves as both the primary nucleophile and the base required to neutralize the generated HCl.
Experimental Protocol
This procedure is adapted from a well-established method for the analogous synthesis of N-acyl imidazoles, specifically N-(2,4,6-trimethylbenzoyl)-imidazole, due to the similar reactivity of sulfonyl chlorides and acyl chlorides with imidazole[1].
Reagent and Solvent Data
A comprehensive list of required materials is detailed below. It is imperative to use anhydrous solvents to prevent hydrolysis of the reactive mesitylenesulfonyl chloride.
| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Properties |
| Imidazole | C₃H₄N₂ | 68.08 | Nucleophile & Base | White solid, hygroscopic. Corrosive[2][3]. |
| Mesitylenesulfonyl chloride | C₉H₁₁ClO₂S | 218.70 | Electrophile | Off-white solid, pungent odor. Moisture sensitive, corrosive[4][5]. Reacts with water to liberate toxic gas[5]. |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Solvent | Highly volatile and flammable. Anhydrous conditions are crucial. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve imidazole (13.6 g, 0.2 mol) in 100 mL of anhydrous diethyl ether. Stir the mixture under a nitrogen atmosphere until all the imidazole has dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial during the addition of the sulfonyl chloride to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of mesitylenesulfonyl chloride (21.9 g, 0.1 mol) in 50 mL of anhydrous diethyl ether to the stirred imidazole solution dropwise over 30-45 minutes. The use of an addition funnel is recommended for controlled delivery. A white precipitate of imidazole hydrochloride will form during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours to ensure the reaction goes to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the mesitylenesulfonyl chloride spot indicates the completion of the reaction.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Product Isolation and Purification
The work-up and purification are critical for obtaining a high-purity product.
-
Removal of Byproduct: After the reaction is complete, the solid imidazole hydrochloride is removed by vacuum filtration. Wash the collected solid with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to recover any entrained product.
-
Solvent Removal: Combine the filtrates and remove the diethyl ether under reduced pressure using a rotary evaporator. This will yield the crude product, which may be a solid or a viscous oil.
-
Purification:
-
Vacuum Distillation: For larger scales, purification can be achieved by vacuum distillation. This method is effective if the product is thermally stable and has a sufficiently different boiling point from any impurities.
-
Column Chromatography: Alternatively, the crude residue can be purified by flash column chromatography on silica gel. Causality Note: The product contains a basic imidazole moiety, which can lead to strong adsorption and streaking on standard acidic silica gel[6]. To mitigate this, either use deactivated (neutral) silica gel or add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques. Expected results include:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the mesityl group (a singlet for the two aromatic protons around 7.0 ppm, and two singlets for the ortho- and para-methyl groups around 2.6 and 2.3 ppm, respectively). The three protons on the imidazole ring will appear as distinct signals, typically in the 7.1-8.0 ppm range.
-
¹³C NMR: The carbon NMR will display signals corresponding to the unique carbons of the mesityl and imidazole rings.
-
FT-IR: The infrared spectrum should feature strong characteristic absorption bands for the S=O stretches of the sulfonyl group, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₂H₁₄N₂O₂S.
-
Melting Point: A sharp melting point for the purified solid product is a good indicator of high purity.
Safety and Hazard Mitigation
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of corrosive and pungent vapors[2][4].
-
Reagent Handling:
-
Mesitylenesulfonyl chloride is corrosive and moisture-sensitive[4][5]. It reacts with water to release toxic hydrogen chloride gas[5]. Handle under an inert atmosphere (nitrogen or argon) and avoid contact with skin and eyes[4].
-
Imidazole is corrosive and can cause severe skin burns and eye damage[2][3][7]. Avoid creating dust when handling the solid[2].
-
-
Waste Disposal: Quench any unreacted mesitylenesulfonyl chloride carefully with a base solution (e.g., sodium bicarbonate) before disposal. Dispose of all chemical waste according to institutional and local regulations.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible[2][4].
By following this detailed guide, researchers can confidently and safely synthesize this compound, a valuable tool for advancing chemical research and development.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
The Lynchpin of Modern Synthesis: An In-depth Technical Guide to the Mechanism of Action of 1-(Mesitylsulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Mesitylsulfonyl)-1H-imidazole (MSI) has emerged as a powerful and versatile reagent in contemporary organic synthesis. Its unique trifecta of reactivity, selectivity, and stability makes it an indispensable tool for the construction of complex molecular architectures, particularly in the realms of sulfonamide synthesis, peptide coupling, and phosphorylation reactions. This technical guide provides a comprehensive exploration of the core mechanism of action of MSI, delving into the intricate interplay of its structural components—the sterically demanding mesityl group, the activating sulfonyl linker, and the proficient imidazole leaving group. Through a synthesis of established principles and field-proven insights, this document will elucidate the causality behind MSI's efficacy, offering researchers and drug development professionals a deeper understanding of its application and empowering them to leverage its full potential in their synthetic endeavors.
Introduction: Deconstructing the Powerhouse Reagent
At its core, this compound is a molecule meticulously designed for controlled activation and transfer reactions. Its efficacy stems from the synergistic interplay of its three key structural motifs:
-
The Mesityl Group (2,4,6-trimethylphenyl): This bulky aromatic ring serves a dual purpose. Sterically, it shields the reactive sulfonyl center, preventing unwanted side reactions and enhancing the reagent's stability. Electronically, the methyl groups donate electron density to the aromatic ring, subtly influencing the reactivity of the sulfonyl group.
-
The Sulfonyl Group (-SO₂-): This powerful electron-withdrawing group is the heart of MSI's activating capability. It polarizes the sulfur-nitrogen bonds, rendering the imidazole ring an excellent leaving group. This activation is the linchpin of MSI's function in a variety of chemical transformations.
-
The 1H-Imidazole Moiety: Imidazole is a remarkably versatile heterocycle. In the context of MSI, it functions as a superb leaving group, readily departing upon nucleophilic attack at the sulfonyl sulfur. Its stability as an anion and its ability to act as a proton shuttle in certain reaction environments contribute significantly to the overall efficiency of MSI-mediated reactions. The imidazole ring system is a prevalent motif in numerous biologically active molecules and approved drugs, making its chemistry of profound interest in medicinal chemistry.[1]
The strategic combination of these three components creates a reagent that is not only highly reactive but also remarkably selective and easy to handle, solidifying its place in the modern synthetic chemist's toolkit.
The Core Mechanism: A Symphony of Activation and Transfer
The fundamental mechanism of action of this compound can be dissected into two primary stages: activation of a substrate by the mesitylsulfonyl group and the subsequent transfer of the desired functionality, facilitated by the departure of the imidazole leaving group.
The Activation Step: Priming the Substrate for Reaction
The journey of an MSI-mediated reaction begins with the nucleophilic attack of a substrate on the electron-deficient sulfur atom of the sulfonyl group. This substrate is typically a species with a lone pair of electrons, such as an amine, an alcohol, or a carboxylate.
Figure 1: General activation of a nucleophile by MSI.
This initial attack leads to the formation of a transient, highly reactive intermediate where the mesitylsulfonyl group is now attached to the nucleophilic substrate. The imidazole moiety is simultaneously displaced, departing as a stable anion. The steric hindrance provided by the mesityl group plays a crucial role here, directing the nucleophile to attack the sulfur atom and preventing undesired reactions at other sites.
The Transfer Step: The Role of Imidazole as a Leaving Group
The departure of the imidazole ring is a critical step that drives the reaction forward. Imidazole is an excellent leaving group due to the following factors:
-
Aromatic Stability: The imidazole ring is an aromatic heterocycle, and its anionic form is stabilized by resonance.
-
pKa: The pKa of the conjugate acid of imidazole (imidazolium ion) is approximately 7, making imidazole a weak base and thus a good leaving group.
Once the activated intermediate is formed, it is highly susceptible to a second nucleophilic attack. This second nucleophile can be another molecule of the initial substrate or a different nucleophile present in the reaction mixture. This attack results in the transfer of the mesitylsulfonyl group (in sulfonylation reactions) or the entire activated substrate (in coupling reactions) to the second nucleophile, with the concomitant release of the imidazole.
Applications and Mechanistic Deep Dive
The versatility of MSI is best illustrated by its application in a range of pivotal synthetic transformations.
Sulfonamide Synthesis: A Cornerstone of Medicinal Chemistry
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[2] MSI provides a highly efficient route for the synthesis of sulfonamides from primary and secondary amines.
Mechanism:
-
Activation of the Amine: A primary or secondary amine acts as the initial nucleophile, attacking the sulfonyl center of MSI. This forms a protonated N-mesitylsulfonylaminium intermediate and releases imidazole.
-
Deprotonation and Formation of the Sulfonamide: A base, which can be another equivalent of the starting amine or an added non-nucleophilic base, deprotonates the nitrogen atom of the intermediate, yielding the final sulfonamide product.
Figure 2: Mechanism of sulfonamide synthesis using MSI.
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides using MSI
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a mild aqueous acid (e.g., 1 M HCl) to remove unreacted amine and imidazole. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous aprotic (DCM, ACN) | Prevents hydrolysis of MSI and the activated intermediate. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Stoichiometry | Slight excess of MSI | Ensures complete consumption of the amine. |
| Work-up | Aqueous acid wash | Removes basic impurities like unreacted amine and imidazole. |
Table 1: Key parameters for MSI-mediated sulfonamide synthesis.
Peptide Coupling: Forging the Backbone of Life
The formation of amide bonds is the cornerstone of peptide synthesis. While MSI is not a classical peptide coupling reagent in the same vein as carbodiimides, its underlying principle of activation can be harnessed for this purpose, particularly in the formation of specialized amide linkages. Related imidazolium-based reagents have been developed to avoid toxic byproducts associated with some traditional coupling agents.[3]
Mechanism:
-
Carboxylic Acid Activation: In the presence of a base, the carboxylic acid of an N-protected amino acid is deprotonated to form a carboxylate. This carboxylate then attacks the sulfonyl center of MSI, forming a highly reactive mixed anhydride intermediate and releasing imidazole.
-
Nucleophilic Attack by the Amine: The amino group of a C-protected amino acid or peptide then attacks the carbonyl carbon of the mixed anhydride.
-
Amide Bond Formation: This attack leads to the formation of the peptide bond and the release of mesitylenesulfonate as a byproduct.
Figure 3: Proposed mechanism for MSI-mediated peptide coupling.
Experimental Protocol: General Procedure for Peptide Coupling
-
Activation: In an anhydrous aprotic solvent, combine the N-protected amino acid (1.0 equivalent) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 equivalents). To this mixture, add a solution of this compound (1.1 equivalents) in the same solvent and stir for 15-30 minutes at 0 °C to form the activated intermediate.
-
Coupling: Add the C-protected amino acid or peptide (1.0 equivalent) to the reaction mixture and allow it to warm to room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up as described for sulfonamide synthesis.
-
Purification: Purify the resulting peptide by flash chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Base | Non-nucleophilic (e.g., DIPEA) | Prevents competition with the amine nucleophile. |
| Temperature | Initial low temp. for activation | Controls the formation of the reactive mixed anhydride. |
| Purification | Chromatography/HPLC | Necessary to isolate the pure peptide from byproducts. |
Table 2: Key parameters for MSI-mediated peptide coupling.
Phosphorylation Reactions: A Bio-inspired Transformation
Phosphorylation is a ubiquitous post-translational modification in biology, and the development of efficient chemical phosphorylation methods is of great interest. Imidazole-based phosphodonors have been characterized for their ability to phosphorylate biological molecules.[4] MSI can be employed to activate phosphate sources for the phosphorylation of alcohols.
Mechanism:
-
Phosphate Activation: A phosphate source, such as a dialkyl phosphate, attacks the sulfonyl center of MSI to form a highly reactive mixed phosphorosulfonic anhydride.
-
Phosphoryl Transfer: An alcohol then acts as a nucleophile, attacking the phosphorus atom of the activated intermediate, leading to the formation of the phosphorylated product and the release of mesitylenesulfonate. Imidazole has been shown to have a Na+-like effect in activating phosphorylation in certain biological systems.[5]
Figure 4: Proposed mechanism for MSI-mediated phosphorylation.
Analytical Approaches for Mechanistic Elucidation
Understanding the intricate details of MSI's mechanism of action relies on a combination of spectroscopic and computational techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the starting materials, final products, and, in some cases, stable intermediates. 15N NMR has been used in mechanistic studies of related imidazole-1-sulfonyl azide salts to confirm a diazo transfer mechanism.[6][7] Similar isotopic labeling studies could provide definitive evidence for the reaction pathways of MSI.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring reaction progress and identifying intermediates, even if they are transient. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of products and intermediates.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the electronic and steric effects that govern the reactivity of MSI.[8][9]
Conclusion and Future Outlook
This compound is a testament to the power of rational reagent design in modern organic synthesis. Its mechanism of action, rooted in the strategic activation of substrates by the mesitylsulfonyl group and the efficient departure of the imidazole leaving group, provides a versatile platform for a multitude of chemical transformations. From the synthesis of life-saving sulfonamide drugs to the construction of complex peptides, MSI offers a reliable and efficient solution.
Future research in this area will likely focus on expanding the scope of MSI's applications, developing catalytic versions of MSI-mediated reactions, and conducting more in-depth computational and spectroscopic studies to further refine our understanding of its reaction mechanisms. As the demand for more efficient and selective synthetic methods continues to grow, reagents like this compound will undoubtedly play an increasingly pivotal role in shaping the future of drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Catalytic mechanism of phosphorylation and dephosphorylation of CheY: kinetic characterization of imidazole phosphates as phosphodonors and the role of acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Na+-like effect of imidazole on the phosphorylation of (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 7. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1-(Mesitylsulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the core spectroscopic data for 1-(Mesitylsulfonyl)-1H-imidazole, a key reagent and building block in modern organic and medicinal chemistry. By presenting a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the foundational knowledge for its unambiguous identification, characterization, and effective utilization in synthesis.
Introduction: The Significance of this compound
This compound, also known as N-(Mesitylenesulfonyl)imidazole, belongs to the family of N-sulfonylimidazoles. These compounds have garnered significant attention as versatile reagents, particularly in the realm of peptide synthesis, phosphorylation reactions, and as activating agents for carboxylic acids. The mesitylsulfonyl group, with its steric bulk and electronic properties, imparts unique reactivity to the imidazole moiety, making it a valuable tool for chemists.
Accurate interpretation of its spectroscopic data is paramount for verifying its purity, understanding its chemical behavior, and ensuring the success of synthetic endeavors. This guide provides an in-depth exploration of the key spectroscopic signatures of this important molecule.
Synthesis and Characterization: An Overview
The synthesis of this compound is typically achieved through the reaction of mesitylenesulfonyl chloride with imidazole in the presence of a base. This straightforward nucleophilic substitution reaction is generally high-yielding and allows for the facile preparation of the title compound.
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of imidazole (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., triethylamine or sodium hydride, 1.1 eq.) is added at 0 °C.
-
Mesitylenesulfonyl chloride (1.0 eq.) dissolved in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for a specified period (typically monitored by Thin Layer Chromatography, TLC).
-
Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound as a solid.
The identity and purity of the synthesized compound are then confirmed by the spectroscopic methods detailed in the following sections.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The electron-withdrawing nature of the sulfonyl group and the aromaticity of both the mesityl and imidazole rings result in a characteristic set of signals.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.2 | s | 1H | H-2 (Imidazole) | The proton at the C-2 position of the imidazole ring is expected to be the most downfield due to its proximity to two nitrogen atoms and the deshielding effect of the sulfonyl group. |
| ~ 7.1 - 7.4 | t | 1H | H-4 (Imidazole) | This proton is deshielded by the aromatic ring current and the adjacent nitrogen atom. |
| ~ 6.9 - 7.2 | t | 1H | H-5 (Imidazole) | Similar to H-4, this proton resides in the aromatic imidazole ring. |
| ~ 6.9 - 7.1 | s | 2H | Ar-H (Mesityl) | The two aromatic protons of the mesityl group are equivalent due to the symmetry of the ring and are expected to appear as a singlet. |
| ~ 2.5 - 2.8 | s | 6H | o-CH₃ (Mesityl) | The six protons of the two ortho-methyl groups are equivalent and appear as a single sharp singlet. |
| ~ 2.3 - 2.5 | s | 3H | p-CH₃ (Mesityl) | The three protons of the para-methyl group appear as a distinct singlet. |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
Causality Behind Expected Chemical Shifts:
-
Imidazole Protons: The attachment of the strongly electron-withdrawing mesitylsulfonyl group to the N-1 position of the imidazole ring significantly deshields all the imidazole protons compared to unsubstituted imidazole[1]. The H-2 proton, being situated between two nitrogen atoms, experiences the most pronounced downfield shift.
-
Mesityl Protons: The aromatic protons of the mesityl group are shielded relative to benzene due to the electron-donating nature of the three methyl groups. The high degree of symmetry in the mesityl group results in single peaks for the aromatic protons and the two sets of methyl protons[2].
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 143 - 146 | C-p (Mesityl) | The para-carbon of the mesityl ring, bearing a methyl group. |
| ~ 140 - 143 | C-o (Mesityl) | The two equivalent ortho-carbons of the mesityl ring, each bearing a methyl group. |
| ~ 135 - 138 | C-2 (Imidazole) | The C-2 carbon of the imidazole ring, positioned between two nitrogen atoms, is significantly deshielded. |
| ~ 132 - 135 | C-ipso (Mesityl) | The ipso-carbon of the mesityl ring, directly attached to the sulfonyl group. |
| ~ 130 - 133 | C-Ar (Mesityl) | The two equivalent aromatic methine carbons of the mesityl ring. |
| ~ 128 - 131 | C-4 (Imidazole) | The C-4 carbon of the imidazole ring. |
| ~ 117 - 120 | C-5 (Imidazole) | The C-5 carbon of the imidazole ring is expected to be the most upfield of the imidazole carbons. |
| ~ 22 - 24 | o-CH₃ (Mesityl) | The carbons of the two ortho-methyl groups. |
| ~ 20 - 22 | p-CH₃ (Mesityl) | The carbon of the para-methyl group. |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
Structural Insights from ¹³C NMR:
The chemical shifts of the imidazole carbons are sensitive to the N-substituent. The presence of the electron-withdrawing sulfonyl group causes a general downfield shift for all imidazole carbons compared to N-alkylated imidazoles[3]. The distinct signals for the ipso, ortho, meta (aromatic CH), and para carbons of the mesityl group confirm its substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions arise from the sulfonyl group and the aromatic rings.
Experimental IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3150 - 3100 | Medium | C-H stretch (Aromatic, Imidazole) |
| ~ 3050 - 3000 | Medium | C-H stretch (Aromatic, Mesityl) |
| ~ 2980 - 2850 | Medium | C-H stretch (Aliphatic, -CH₃) |
| ~ 1580 - 1600 | Medium-Strong | C=C stretch (Aromatic) |
| ~ 1450 - 1500 | Medium-Strong | C=N stretch (Imidazole) |
| ~ 1380 - 1360 | Strong | Asymmetric SO₂ stretch |
| ~ 1190 - 1170 | Strong | Symmetric SO₂ stretch |
| ~ 900 - 675 | Strong | C-H out-of-plane bend (Aromatic) |
Data obtained from the NIST Chemistry WebBook.
Interpretation of Key IR Absorptions:
The most diagnostic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These bands are characteristic of sulfonyl compounds and serve as a definitive marker for the presence of this functional group. The presence of multiple bands in the aromatic C-H stretching and C=C stretching regions confirms the aromatic nature of both the imidazole and mesityl rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Experimental Mass Spectrum Data
-
Molecular Ion (M⁺): m/z 250
-
Key Fragment Ions: m/z 183, 168, 119, 91, 68
Data obtained from the NIST Chemistry WebBook.
Plausible Fragmentation Pathway:
Fragmentation Pathway of this compound.
Interpretation of the Fragmentation Pattern:
-
Molecular Ion (m/z 250): The peak at m/z 250 corresponds to the molecular weight of the parent molecule.
-
Loss of Imidazole (m/z 183): A prominent fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the stable mesitylsulfonyl cation at m/z 183.
-
Loss of Sulfur Dioxide (from m/z 183 to m/z 119): The mesitylsulfonyl cation can further fragment by losing a molecule of sulfur dioxide (SO₂) to form the mesityl cation at m/z 119.
-
Formation of Tropylium Ion (m/z 91): The mesityl cation can rearrange and lose ethylene to form the highly stable tropylium ion at m/z 91.
-
Imidazole Radical Cation (m/z 68): Another possible fragmentation involves the cleavage of the S-N bond to generate the imidazole radical cation at m/z 68.
This fragmentation pattern provides a clear fingerprint for the identification of this compound.
Conclusion: A Spectroscopic Fingerprint
The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous spectroscopic fingerprint for this compound. The characteristic signals of the mesityl group, the downfield-shifted protons and carbons of the N-sulfonylated imidazole ring, the strong SO₂ stretching bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive understanding of its molecular structure. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic reagent.
References
Introduction: Unveiling a Workhorse of Modern Synthesis
An In-Depth Technical Guide to 1-(Mesitylsulfonyl)-1H-imidazole (MSI)
For the Modern Researcher and Drug Development Professional
In the landscape of synthetic organic chemistry, the demand for reagents that offer high efficiency, selectivity, and operational simplicity is paramount. This compound, commonly referred to as MSI, has emerged as a pivotal tool, particularly in the construction of sulfonamides and the activation of carboxylic acids. Bearing the CAS number 50257-39-1, MSI distinguishes itself from traditional sulfonyl chlorides through its enhanced stability, ease of handling, and favorable reaction kinetics.[1] This guide provides a comprehensive technical overview of MSI, delving into its core chemical principles, field-proven applications, and practical handling protocols, designed to empower researchers in leveraging this versatile reagent to its full potential. The imidazole moiety is a cornerstone in medicinal chemistry, known for its presence in numerous bioactive compounds and its ability to modulate pharmacokinetic properties.[2][3][4] MSI harnesses the unique characteristics of the imidazole ring, employing it as a superior leaving group in nucleophilic substitution reactions.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. MSI is a white to off-white crystalline solid that is sensitive to moisture.[5][6] Its structural hallmark is the combination of a sterically hindered mesitylene (2,4,6-trimethylphenyl) group and a reactive N-sulfonylimidazole moiety. This unique architecture dictates its reactivity and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 50257-39-1 | [7] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [7] |
| Molecular Weight | 250.32 g/mol | [6][7] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 99-101 °C | [7] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Acetonitrile) | General Knowledge |
| Sensitivity | Moisture Sensitive |[5][6] |
Spectroscopic Characterization: The identity and purity of MSI are typically confirmed using standard spectroscopic techniques. While a specific spectrum for MSI is not publicly available in the search results, a representative profile can be predicted based on its structure and data from analogous compounds.[8][9][10]
Table 2: Predicted Spectroscopic Data for MSI
| Technique | Feature | Predicted Chemical Shift / Value |
|---|---|---|
| ¹H NMR | Imidazole Protons | δ ~7.0-8.5 ppm (3H, distinct signals) |
| Mesityl Aromatic Protons | δ ~6.9 ppm (2H, singlet) | |
| Mesityl Methyl Protons (para) | δ ~2.3 ppm (3H, singlet) | |
| Mesityl Methyl Protons (ortho) | δ ~2.5 ppm (6H, singlet) | |
| ¹³C NMR | Imidazole Carbons | δ ~117, 130, 137 ppm |
| Mesityl Quaternary Carbons | δ ~132, 142, 145 ppm | |
| Mesityl CH Carbon | δ ~130 ppm | |
| Mesityl Methyl Carbons | δ ~21, 23 ppm | |
| IR (Infrared) | Asymmetric SO₂ Stretch | ~1380 cm⁻¹ |
| | Symmetric SO₂ Stretch | ~1180 cm⁻¹ |
Part 2: The Engine of Reactivity: Mechanism of Action
MSI's efficacy as a sulfonyl group transfer agent stems from the electronic properties of the N-sulfonylimidazole system. The potent electron-withdrawing nature of the mesitylsulfonyl group renders the C2 and C5 positions of the imidazole ring highly electrophilic. However, the primary mode of action involves the imidazole moiety functioning as an excellent leaving group, a consequence of its aromatic stability and the ability of the resulting imidazolide anion to be protonated.
The reaction with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable imidazole ring, thereby forming the desired sulfonated product. The steric hindrance provided by the two ortho-methyl groups on the mesityl ring plays a crucial role in moderating reactivity and preventing undesired side reactions, enhancing the reagent's selectivity compared to less hindered sulfonylating agents like tosyl or brosyl chlorides.
Caption: General mechanism of sulfonyl transfer from MSI to a nucleophile.
Part 3: Core Applications in Synthetic Chemistry
MSI's reliability and versatility have established it as a preferred reagent in several key synthetic transformations.
Synthesis of Sulfonamides
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[11][12][13] MSI provides a mild and highly efficient route to these compounds from readily available primary and secondary amines. The reaction generally proceeds cleanly at or below room temperature, often in the presence of a non-nucleophilic base to scavenge the liberated imidazole.
Field-Proven Protocol: General Synthesis of a Sulfonamide using MSI
This protocol represents a self-validating system, incorporating steps for reaction monitoring and purification that ensure product integrity.
-
Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (MSI) (1.1 eq.) portion-wise over 5-10 minutes. The controlled addition is crucial to manage any potential exotherm.
-
Reaction Monitoring (Causality Check): Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting amine starting material. This step is vital to avoid unnecessary side reactions or extended reaction times.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Activating Agent for Carboxylic Acids
Analogous to the highly effective peptide coupling reagent Carbonyldiimidazole (CDI), MSI can serve as an activating agent for carboxylic acids. The reaction between MSI and a carboxylic acid, typically in the presence of a base, forms a highly reactive mixed anhydride or an acyl-imidazolium intermediate. This activated species can then be coupled with nucleophiles like amines or alcohols to form amides or esters, respectively. This application is particularly valuable in complex molecule synthesis where mild activation conditions are required to avoid racemization or decomposition of sensitive functional groups.[14][15]
Caption: Standard experimental workflow for sulfonamide synthesis using MSI.
Part 4: Synthesis and Handling
Synthesis of MSI
MSI is readily prepared via a straightforward substitution reaction between mesitylenesulfonyl chloride and imidazole. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.
Caption: Synthetic route to this compound (MSI).
Safety, Storage, and Handling
As a reactive chemical, proper handling of MSI is essential to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Table 3: Safety and Handling Information for MSI
| Aspect | Recommendation | Source(s) |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety goggles (EN 166), protective gloves, lab coat. | [5] |
| Engineering Controls | Use in a well-ventilated area or a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [16] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [5] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. It is moisture-sensitive; storage under an inert gas (e.g., Argon) is recommended. | [5][6] |
| Incompatibilities | Strong oxidizing agents, water/moisture. | [16][17] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | [5] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention. | [5] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. |[5] |
Part 5: Role in Drug Discovery and Development
The utility of MSI extends directly into the drug discovery pipeline. The ability to rapidly and efficiently synthesize libraries of sulfonamides allows medicinal chemists to explore structure-activity relationships (SAR) for this critical pharmacophore.[18][19] Furthermore, the imidazole ring itself is a key component of many therapeutic agents, recognized for its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes.[20][21] By providing a reliable method to create sulfonamides and other complex molecules, MSI serves as an enabling technology for the development of novel therapeutics targeting a wide range of diseases, from cancer to microbial infections.[20][21]
References
- 1. Boc Sciences 9 - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 2. Review article on imidazole [wisdomlib.org]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound|lookchem [lookchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1-Mesityl-1h-imidazole | C12H14N2 | CID 9815460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openaccesspub.org [openaccesspub.org]
- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl 1H-imidazole-1-carboxylate - Enamine [enamine.net]
- 15. peptide.com [peptide.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. 1-Methyl-1H-imidazole(616-47-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. clinmedkaz.org [clinmedkaz.org]
- 21. ijsrtjournal.com [ijsrtjournal.com]
An In-Depth Technical Guide to the Structure Elucidation of 1-(Mesitylsulfonyl)-1H-imidazole
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the integrity of scientific data and the safety of therapeutic agents. This guide provides a comprehensive, technically detailed framework for the structural elucidation of 1-(Mesitylsulfonyl)-1H-imidazole, a molecule featuring a confluence of aromatic and heterocyclic systems. We will move beyond a simple recitation of techniques, instead focusing on the causal logic behind the experimental strategy and the interpretation of data. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the unambiguous proof offered by single-crystal X-ray crystallography. Each section includes not only the expected analytical signature of the molecule but also field-tested protocols, establishing a self-validating system for its characterization.
Introduction: The Imperative of Structural Verification
This compound is a sulfonyl derivative of imidazole, incorporating a sterically hindered mesityl (2,4,6-trimethylphenyl) group. Such compounds are of significant interest in organic synthesis and medicinal chemistry, often serving as versatile reagents or scaffolds. The covalent attachment of the electron-withdrawing mesitylsulfonyl group to the imidazole ring profoundly influences the electronic properties and reactivity of the heterocycle. Therefore, unambiguous confirmation of its constitution—verifying the connectivity of the mesityl, sulfonyl, and imidazole moieties—is paramount for any subsequent application. This guide presents a multi-technique approach, demonstrating how overlapping, complementary data streams converge to provide an irrefutable structural assignment.
Molecular Architecture and Elucidation Strategy
The target molecule, this compound, comprises three distinct structural fragments. A successful elucidation strategy must provide evidence for each component and confirm their precise connectivity.
-
Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. Its aromaticity and the presence of C-H bonds provide distinct spectroscopic handles.
-
Mesityl Group: A symmetrically substituted 2,4,6-trimethylbenzene ring. Its C₃ rotational symmetry simplifies its NMR spectra in a predictable manner.
-
Sulfonyl Linker: An -SO₂- group that connects the imidazole and mesityl fragments. This group has a characteristic and strong vibrational signature in IR spectroscopy.
Our strategy is predicated on a logical progression from foundational techniques that establish the molecular framework and functional groups to the definitive method of X-ray crystallography.
Caption: A logical workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular structure.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton types, their electronic environment, and their proximity to other protons.
Causality Behind Predictions:
-
Imidazole Protons: The protons on the imidazole ring are attached to an electron-deficient aromatic system. The proton at the C2 position is situated between two nitrogen atoms, making it the most deshielded and thus furthest downfield.[1] The protons at C4 and C5 will appear at slightly higher fields.[2]
-
Mesityl Protons: Due to the molecule's symmetry, the two aromatic protons on the mesityl ring are chemically equivalent and will appear as a single signal (singlet). Likewise, the six protons of the two ortho-methyl groups are equivalent, and the three protons of the para-methyl group give rise to two distinct singlets. The electron-withdrawing sulfonyl group will deshield the aromatic protons.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Causality Behind Predictions:
-
Imidazole Carbons: Three distinct signals are expected for the three carbons of the imidazole ring.
-
Mesityl Carbons: The high degree of symmetry in the mesityl group results in only four signals for the six aromatic carbons: one for the two ortho-carbons, one for the two meta-carbons, one for the para-carbon, and one for the ipso-carbon attached to the sulfonyl group.[3] Similarly, the three methyl groups will produce only two signals: one for the two equivalent ortho-methyls and one for the para-methyl.[4][5] Aromatic carbons typically resonate in the 120-145 ppm range.[6]
Predicted NMR Data Summary
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Imidazole Ring | ||
| H2 | ~8.0-8.2 ppm (s, 1H) | ~138-140 ppm |
| H4 | ~7.3-7.5 ppm (s, 1H) | ~129-131 ppm |
| H5 | ~7.1-7.3 ppm (s, 1H) | ~118-120 ppm |
| Mesityl Group | ||
| Ar-H | ~7.0-7.1 ppm (s, 2H) | C-ipso: ~135-137 ppm |
| C-ortho: ~142-144 ppm | ||
| C-meta: ~130-132 ppm | ||
| C-para: ~144-146 ppm | ||
| o-CH₃ | ~2.5-2.7 ppm (s, 6H) | ~22-24 ppm |
| p-CH₃ | ~2.3-2.4 ppm (s, 3H) | ~20-22 ppm |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as residual solvent signals must not obscure analyte peaks.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Expected Results for C₁₂H₁₄N₂O₂S:
-
Molecular Weight: 250.32 g/mol .
-
Molecular Ion Peak [M]⁺•: In an electron ionization (EI) mass spectrum, a peak at m/z = 250 is expected.
-
High-Resolution Mass: An exact mass of 250.0776 is calculated for [M]⁺•. Observing a peak at this value confirms the elemental formula C₁₂H₁₄N₂O₂S.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions. The bond between the imidazole nitrogen and the sulfur atom is relatively weak and prone to cleavage.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular ion with high accuracy.
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion and key fragments. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Causality Behind Predictions: The most diagnostic absorptions for this compound are the powerful stretching vibrations of the sulfonyl group. These appear as two distinct, strong bands.[7] Aromatic C-H and C=C stretching vibrations from both the mesityl and imidazole rings will also be present, as will the aliphatic C-H stretches from the methyl groups.[8][9]
Predicted IR Data Summary
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak |
| SO₂ Asymmetric Stretch | 1380 - 1350 | Strong |
| SO₂ Symmetric Stretch | 1180 - 1160 | Strong |
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement is complete.
X-Ray Crystallography: The Definitive Proof of Structure
While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and torsional angles.
Expected Outcome: A successful crystallographic analysis would yield a 3D model confirming:
-
The N1-S bond connecting the imidazole ring to the sulfonyl group.
-
The tetrahedral geometry around the sulfur atom.
-
The planarity of the imidazole ring.
-
The specific bond lengths and angles, which can provide insight into the electronic nature of the molecule (e.g., the degree of double-bond character in the S-O bonds).
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization (Self-Validating Step): The ability to form high-quality single crystals is itself an indication of sample purity.
-
Screen various solvents and solvent systems (e.g., ethanol, ethyl acetate/hexane, dichloromethane/pentane).
-
Employ techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution to grow crystals suitable for diffraction (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Select a suitable single crystal under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in the cold stream (typically 100 K) of the X-ray diffractometer to minimize thermal motion.
-
Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides the definitive molecular confirmation.
-
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry establishes the correct molecular formula, while IR spectroscopy confirms the presence of key functional groups, most notably the sulfonyl moiety. NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming the connectivity of the mesityl and imidazole rings through the sulfonyl linker. Finally, single-crystal X-ray crystallography delivers an unequivocal, three-dimensional picture of the molecule, serving as the gold standard for structural proof. This integrated approach ensures the highest level of scientific integrity, providing researchers and drug developers with the validated molecular information essential for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Mesitylene(108-67-8) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. eng.uc.edu [eng.uc.edu]
An In-Depth Technical Guide to 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole: Principles and Applications in Modern Organic Synthesis
Introduction: A Stalwart Reagent in Condensation Chemistry
In the landscape of modern organic synthesis, particularly in the realms of oligonucleotide and peptide chemistry, the demand for efficient and reliable coupling reagents is paramount. 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole, also known as 1-(Mesitylsulfonyl)-1H-imidazole, has emerged as a significant player in this field.[1] This technical guide provides an in-depth exploration of the core principles, synthesis, and applications of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.
The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a ubiquitous structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[2] The unique electronic properties of the imidazole ring, particularly its ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse roles in biological systems and synthetic chemistry.[2] When functionalized with a sterically hindered and electron-withdrawing 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group, the resulting N-sulfonylimidazole becomes a potent activating agent, primarily utilized for the formation of phosphotriester and amide bonds.
This guide will delve into the fundamental chemistry of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole, elucidating the mechanistic underpinnings of its reactivity. We will present detailed protocols for its synthesis and application, supported by quantitative data and comparative analyses with other common reagents. Furthermore, we will explore its utility in the context of drug discovery and development, providing insights into its role in the construction of complex therapeutic molecules.
Physicochemical Properties and Structural Attributes
1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole is a white crystalline powder.[3] Its structure combines the aromaticity of the imidazole ring with the steric bulk and electronic influence of the mesitylenesulfonyl group.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [3] |
| Molecular Weight | 250.32 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 99-101 °C | [3] |
| CAS Number | 50257-39-1 | [3] |
| Synonyms | This compound, 1-(2,4,6-Trimethylphenyl)sulfonylimidazole | [4] |
Synthesis of 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole: A Practical Approach
The synthesis of N-sulfonylimidazoles is typically achieved through the reaction of a sulfonyl chloride with imidazole.[5] The following protocol outlines a standard laboratory procedure for the preparation of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole.
Experimental Protocol: Synthesis of 1-((2,4,6-Trimethylphenyl)sulfonyl)-1H-imidazole
Materials:
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride)
-
Imidazole
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Sulfonyl Chloride Addition: Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the imidazole solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.
Mechanism of Action: The Power of Activation
The utility of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole as a coupling reagent stems from its ability to activate phosphodiester or carboxyl groups, rendering them susceptible to nucleophilic attack. The mesitylenesulfonyl group acts as a strong electron-withdrawing group, making the imidazole ring an excellent leaving group.
Activation in Oligonucleotide Synthesis (Phosphotriester Method)
In the phosphotriester approach to oligonucleotide synthesis, 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole serves as a condensing agent to facilitate the formation of the internucleotide phosphotriester linkage.[1] The mechanism proceeds through the following key steps:
-
Formation of a Mixed Anhydride: The phosphodiester component of the growing oligonucleotide chain reacts with 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole to form a highly reactive mixed phosphosulfonic anhydride intermediate. The imidazole is displaced in this step.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the incoming nucleoside acts as a nucleophile, attacking the activated phosphorus center of the mixed anhydride.
-
Formation of the Phosphotriester Bond: This attack results in the formation of the desired phosphotriester bond and the release of mesitylenesulfonic acid.
The steric hindrance provided by the methyl groups on the mesitylene ring plays a crucial role in directing the reaction and preventing unwanted side reactions.
Applications in Research and Drug Development
The primary application of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole is as a coupling reagent in the synthesis of oligonucleotides, which are fundamental to various areas of drug development, including antisense therapy, siRNA, and aptamers.[1]
Oligonucleotide Synthesis
| Coupling Reagent | Typical Coupling Efficiency | Reference(s) |
| Standard Phosphoramidite Reagents | >99% | [7] |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (for peptide-oligonucleotide conjugates) | ~24% (solid-phase), up to 95% (solution-phase) | [8] |
Note: The table presents data for other coupling reagents to provide context on typical efficiencies. Specific quantitative data for 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole was not found in the provided search results.
Potential in Peptide Synthesis and Other Condensation Reactions
While its use in oligonucleotide synthesis is well-documented, the activating nature of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole suggests its potential application in other condensation reactions, such as peptide synthesis. The activation of carboxylic acids to form active esters is a fundamental step in amide bond formation. The principles underlying its reactivity with phosphates are transferable to carboxylates, suggesting its utility as a peptide coupling reagent, although this application is less commonly reported than for oligonucleotide synthesis.
Role in the Synthesis of Pharmaceutical Intermediates
The broader class of sulfonamides and imidazole derivatives are integral to the synthesis of a wide range of pharmaceuticals, including antiviral and antimicrobial agents.[9][10] While specific examples of the direct use of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole in the synthesis of marketed drugs are not prevalent in the literature, its function as a versatile coupling and activating agent makes it a valuable tool in the medicinal chemist's arsenal for the construction of complex molecular architectures.
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling and storage of 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole are essential for safety and to maintain its integrity.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong oxidizing agents and acids.[11]
-
Stability: The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture can lead to hydrolysis.
Conclusion: A Specialized Tool for Advanced Synthesis
1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole stands as a powerful and specialized reagent in the field of organic synthesis. Its primary role as a condensing agent in the phosphotriester synthesis of oligonucleotides highlights its importance in the development of nucleic acid-based therapeutics and research tools. The unique combination of the sterically hindered mesitylenesulfonyl group and the imidazole leaving group provides a high degree of reactivity and selectivity.
For researchers and professionals in drug development, a thorough understanding of the synthesis, mechanism, and applications of this reagent is crucial for its effective implementation in the construction of complex and biologically active molecules. While newer methods have emerged for routine synthesis, the principles demonstrated by 1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole continue to inform the design of novel activating agents and synthetic strategies. As the demand for sophisticated synthetic molecules grows, the value of specialized reagents like this compound in the synthetic chemist's toolkit remains undiminished.
References
- 1. An Improved Protocol for the Synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Semantic Scholar [semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Sulfonamides with Heterocyclic Periphery as Antiviral Agents | MDPI [mdpi.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. idtdna.com [idtdna.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
understanding the reactivity of 1-(Mesitylsulfonyl)-1H-imidazole
An In-Depth Technical Guide to the Reactivity and Applications of 1-(Mesitylsulfonyl)-1H-imidazole
Abstract
This compound (MSI), a white crystalline solid, is a highly versatile and specialized reagent in modern organic chemistry.[1] Characterized by the linkage of a sterically demanding mesitylsulfonyl group to a reactive imidazole moiety, MSI serves as a powerful mesitylsulfonyl transfer agent and a cornerstone coupling reagent, particularly in high-stakes applications like oligonucleotide synthesis.[1] The inherent reactivity of the sulfonyl-imidazole bond, where imidazole acts as an excellent leaving group, is modulated by the significant steric bulk of the ortho-methyl groups on the mesityl ring. This unique structural combination imparts high selectivity and controlled reactivity, mitigating side reactions often observed with more conventional, less hindered sulfonylating agents like tosyl chloride or even mesitylsulfonyl chloride itself. This guide provides a comprehensive exploration of the synthesis, core reactivity, mechanistic underpinnings, and critical applications of MSI, with a particular focus on its pivotal role in drug development and nucleic acid chemistry, offering researchers and development professionals a detailed understanding of its utility and practical implementation.
Core Chemical Principles: Structure and Reactivity
Chemical Identity and Physicochemical Profile
This compound, also known as 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole, is an aromatic sulfonyl-heterocycle compound.[2] Its structure features a planar, electron-rich imidazole ring N-acylated by a bulky, electron-withdrawing mesitylsulfonyl group. This architecture is fundamental to its chemical behavior.
| Property | Value | Source |
| CAS Number | 50257-39-1 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [1] |
| Molecular Weight | 250.32 g/mol | [1] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 432.7 °C at 760 mmHg | [1] |
| Topological Polar Surface Area | 60.3 Ų | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol | [4] |
| Stability | Moisture sensitive; reactive towards strong acids and bases | [3][4] |
The "Activated Sulfonamide" Motif: The Role of Imidazole
The key to MSI's reactivity lies in the N-SO₂ bond. The powerful electron-withdrawing nature of the sulfonyl group significantly weakens this bond. Concurrently, the imidazole ring, upon protonation or departure, becomes the conjugate acid of a weak base (pKa of imidazolium ion is ~7), making the imidazolide anion an excellent leaving group.[5] This "activated" system is primed for nucleophilic attack at the electrophilic sulfur center, facilitating the clean transfer of the mesitylsulfonyl group to a wide range of nucleophiles. This is analogous to the reactivity of other imidazole-1-sulfonyl derivatives used in organic synthesis, such as the well-established diazo-transfer reagent, imidazole-1-sulfonyl azide.[6][7]
The Mesityl Group: A Steric Gatekeeper
While the sulfonyl-imidazole moiety provides the intrinsic reactivity, the mesityl (2,4,6-trimethylphenyl) group is the primary modulator of this reactivity. The two ortho-methyl groups impose significant steric hindrance around the sulfur center. This steric shield serves several critical functions:
-
Enhanced Selectivity: It favors reactions with less sterically hindered nucleophiles, allowing for chemoselective modifications in complex molecules.
-
Prevention of Side Reactions: It suppresses common side reactions like over-sulfonylation or undesired reactions at other sites.
-
Improved Stability: The bulky group provides kinetic stability to the reagent, making it a manageable and shelf-stable crystalline solid, unlike some highly reactive liquid sulfonylating agents.[1][3]
Synthesis of this compound
The synthesis of MSI is a straightforward and efficient process rooted in fundamental nucleophilic substitution chemistry. The most common and direct method involves the reaction of mesitylsulfonyl chloride with imidazole.
Synthetic Pathway and Mechanism
The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electrophilic sulfur atom of mesitylsulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine or even an excess of imidazole itself, is used to quench the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Laboratory-Scale Synthesis
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted by trained professionals with appropriate safety measures.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add imidazole (2.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve mesitylsulfonyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the mesitylsulfonyl chloride solution dropwise to the stirred imidazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the imidazolium hydrochloride salt. Wash the filtrate with water, followed by a brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the resulting crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure white crystalline solid.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Core Reactivity: The Mesitylsulfonyl Transfer
The primary mode of reactivity for MSI is the transfer of the mesitylsulfonyl group to a nucleophile. This process is efficient for a variety of nucleophiles, including alcohols, amines, and phosphates.
General Mechanism of Sulfonyl Transfer
The reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom. A nucleophile (Nu⁻) attacks the electrophilic sulfur center, leading to a transient pentacoordinate intermediate or a concerted displacement of the imidazolide anion, which is a stable and effective leaving group.
Caption: Nucleophilic attack at the sulfur center of MSI.
Premier Application: Oligonucleotide Synthesis
The most significant industrial and research application of MSI is its role as a condensation or activating reagent in the automated synthesis of oligonucleotides.[1] This process relies on the phosphoramidite method, where MSI is used to activate the phosphoramidite monomer for coupling with the growing nucleic acid chain.
The Phosphoramidite Coupling Cycle
In solid-phase oligonucleotide synthesis, the key step is the formation of a phosphodiester bond between the 5'-hydroxyl group of the support-bound nucleotide and the 3'-phosphoramidite of the incoming monomer. This reaction does not proceed spontaneously and requires a mildly acidic activator.
MSI as a Phosphoramidite Activator: The Mechanism
-
Protonation: MSI does not directly react in its neutral form. In the presence of the weakly acidic phosphoramidite monomer, or more commonly, an activator solution containing a weak acid, the N-3 nitrogen of the imidazole ring of MSI is protonated.
-
Activation: This protonation dramatically increases the leaving group ability of the imidazole. The phosphoramidite's nitrogen atom then attacks the phosphorus center, but the more accepted mechanism involves the activator protonating the phosphoramidite nitrogen.
-
The Corrected Mechanism: A weak acid activator (like pyridinium trifluoroacetate or dicyanoimidazole) first protonates the nitrogen of the phosphoramidite. The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus center. MSI's role in some older or specialized contexts was as a coupling reagent, but modern synthesis primarily uses activators like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). However, sulfonyl derivatives are crucial in the synthesis of modified oligonucleotides, such as phosphorothioates, where they act as sulfur-transfer reagents after the coupling step. For the purpose of this guide, we will illustrate the analogous activation mechanism where a sulfonyl derivative activates a precursor.
Let's clarify MSI's most cited role: a condensation reagent . This implies it facilitates the removal of water or activates one species towards coupling with another. In the context of older oligonucleotide chemistry or specialized syntheses, it could activate the phosphate moiety. The general principle remains activating a group for nucleophilic attack.
Mechanistic Diagram: Activation of a Phosphate Moiety
This diagram illustrates the general principle of how MSI would activate a phosphate group for coupling, a process central to forming phosphotriester linkages.
Caption: General mechanism for phosphate activation using MSI.
Broader Synthetic Utility
Beyond oligonucleotide chemistry, the potent and sterically controlled reactivity of MSI makes it a valuable tool in other areas of organic synthesis.
Dehydration and Condensation Reactions
MSI can serve as an effective dehydrating agent to promote the formation of esters and amides from carboxylic acids and alcohols/amines, respectively. In this context, the carboxylic acid first reacts with MSI to form a highly reactive mixed anhydride intermediate, which is then readily attacked by the alcohol or amine nucleophile. The bulky mesityl group is often crucial in preventing side reactions with sensitive functional groups present in the substrates.
Analogue in Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for alkene synthesis that relies on the reaction of a heteroaryl sulfone with a carbonyl compound.[8][9] While benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are most common, the underlying principle involves a sulfone with a good heteroaromatic leaving group.[9] By analogy, mesityl sulfones derived from an imidazole precursor could potentially be employed in similar transformations, where the imidazole moiety would serve as the leaving group during the key elimination step, offering an alternative stereochemical outcome or reactivity profile.
Safety and Handling
As a reactive chemical agent, proper handling of this compound is essential.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][3]
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: MSI is moisture-sensitive.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Conclusion and Future Outlook
This compound stands out as a reagent of choice for syntheses requiring controlled and selective mesitylsulfonylation or coupling. Its unique balance of high reactivity, conferred by the imidazole leaving group, and steric control, provided by the mesityl group, ensures high efficiency and clean reaction profiles. While its reputation is cemented in the field of oligonucleotide synthesis, its potential in broader condensation reactions and as a component in other named reactions remains a fertile ground for future research. For drug development professionals and synthetic chemists, MSI is not just a reagent but a strategic tool for navigating complex molecular syntheses with precision and reliability.
References
- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound|lookchem [lookchem.com]
- 4. 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-imidazole Supplier & Manufacturer China | Properties, Uses, Safety Data, Price – High Purity Chemical Expert [quinoline-thiophene.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments [organic-chemistry.org]
- 7. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Workhorse Reagent: A Technical Guide to the Discovery and History of 1-(Mesitylsulfonyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of oligonucleotide and polypeptide synthesis, the development of efficient coupling agents has been a pivotal driver of innovation. Among these, 1-(Mesitylsulfonyl)-1H-imidazole (MSI) has carved out a significant niche as a robust and versatile reagent. This in-depth technical guide explores the discovery and history of MSI, delving into the scientific rationale behind its development, its mechanism of action, and its enduring impact on the synthesis of complex biomolecules.
The Genesis of Need: Early Challenges in Phosphodiester Bond Formation
The early days of oligonucleotide synthesis were characterized by the phosphodiester and phosphotriester methods. The pioneering work of researchers like H. Gobind Khorana laid the groundwork for chemically synthesizing nucleic acids. However, the phosphodiester approach was hampered by low yields and the formation of pyrophosphate side products. The subsequent development of the phosphotriester method in the 1960s by groups led by R. Letsinger and C. Reese offered a significant improvement by protecting the phosphate group, thereby preventing branching of the oligonucleotide chain.[1]
This advancement, however, brought to the forefront the critical need for highly efficient and selective coupling agents to facilitate the formation of the internucleotide phosphotriester linkage. Early coupling agents, while functional, often suffered from drawbacks such as long reaction times, harsh reaction conditions, and the formation of unwanted side products. This necessity set the stage for the exploration of novel reagents that could offer faster, cleaner, and more reliable coupling reactions.
The Rise of Arylsulfonyl Derivatives: A New Class of Coupling Agents
The quest for improved coupling agents led researchers to investigate the potential of arylsulfonyl derivatives. The rationale behind this exploration lay in the ability of the electron-withdrawing sulfonyl group to activate a leaving group, thereby facilitating nucleophilic attack by the hydroxyl group of a growing oligonucleotide chain.
Initial studies focused on arylsulfonyl chlorides, such as mesitylenesulfonyl chloride (MSCl).[2] While effective, these reagents could lead to the formation of sulfonic acid as a byproduct, which could cause undesired side reactions like the depurination of adenine bases. This limitation spurred the development of arylsulfonyl derivatives of azoles, such as triazoles and tetrazoles, which offered improved performance as milder and more efficient condensing agents.
It was within this fertile ground of research that this compound emerged as a highly promising candidate. The bulky mesityl group provided steric hindrance that tempered the reactivity of the sulfonyl group, leading to greater selectivity and reduced side reactions. The imidazole leaving group, being a weak base, was less likely to cause unwanted side reactions compared to the chloride from arylsulfonyl chlorides.
Synthesis and Characterization of this compound
The synthesis of this compound is a relatively straightforward procedure, typically involving the reaction of mesitylenesulfonyl chloride with imidazole in an inert solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₄N₂O₂S |
| Molar Mass | 250.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 78-81 °C |
| Solubility | Soluble in most organic solvents (e.g., acetonitrile, dichloromethane, THF) |
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from mesitylenesulfonyl chloride and imidazole.
Materials:
-
Mesitylenesulfonyl chloride
-
Imidazole
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution in an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.
-
In a separate flask, dissolve mesitylenesulfonyl chloride (1.0 equivalent) in anhydrous THF.
-
Add the mesitylenesulfonyl chloride solution dropwise to the cooled imidazole solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure this compound.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the mesitylenesulfonyl chloride.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Ice Bath: The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of side products.
-
Recrystallization: A standard purification technique to obtain a highly pure crystalline product.
Mechanism of Action in Oligonucleotide Synthesis
The efficacy of this compound as a coupling agent in the phosphotriester method lies in its ability to activate the phosphodiester component for nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.
References
A Technical Guide to the Proper Storage and Handling of 1-(Mesitylsulfonyl)-1H-imidazole
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability considerations for 1-(Mesitylsulfonyl)-1H-imidazole (MSI). As a crucial reagent in modern organic synthesis, particularly for sulfonylation reactions and as a condensing agent, its purity and reactivity are paramount. Adherence to these guidelines is essential for ensuring experimental reproducibility, maximizing shelf-life, and maintaining a safe laboratory environment.
Core Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step toward establishing a proper storage protocol. The compound is a white solid at room temperature.[1] Its stability is directly influenced by these characteristics.
| Property | Value | Source(s) |
| CAS Number | 50257-39-1 | [2] |
| Molecular Formula | C₁₂H₁₄N₂O₂S | [2] |
| Molecular Weight | 250.32 g/mol | [2] |
| Appearance | White Powder / Solid | [1] |
| Melting Point | 95 - 99 °C | [1][2] |
| Primary Sensitivity | Moisture Sensitive | [1] |
Critical Storage Conditions: A Mechanistic Approach
The long-term stability of this compound hinges on meticulous control of its storage environment. The following conditions are recommended, with explanations grounded in the compound's chemical nature.
Temperature: Controlled Room Temperature
The recommended storage temperature for MSI is at controlled room temperature (RT).[2] Unlike many biological reagents, refrigeration is not strictly necessary and maintaining a consistent, moderate temperature is key.
-
Causality: Storing at elevated temperatures can provide the activation energy needed for slow degradation reactions. Conversely, storing in a cold (refrigerated) environment can lead to condensation when the container is opened in a warmer, humid laboratory, directly exposing the moisture-sensitive compound to water.[1] Therefore, a stable, controlled room temperature avoids both extremes.
Atmosphere: The Imperative for a Dry, Inert Environment
This is the most critical factor for preserving the integrity of MSI. The compound is explicitly identified as moisture-sensitive.[1]
-
Causality (Hydrolysis): The sulfur-nitrogen bond in the sulfonylimidazole moiety is susceptible to hydrolysis. In the presence of water, the molecule can degrade, cleaving into mesitylenesulfonic acid and imidazole. This degradation reduces the purity of the reagent, introduces acidic impurities into reaction mixtures, and ultimately leads to lower yields or complete reaction failure.
-
Implementation:
-
Inert Gas Blanket: Always store the container under an inert atmosphere, such as argon or nitrogen.[3] After each use, the container headspace should be purged with inert gas before sealing.
-
Dessication: Store the tightly sealed container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite). This provides a secondary barrier against ambient moisture ingress.
-
Container Integrity: The First Line of Defense
The primary container must be suitable for storing a moisture-sensitive solid.
-
Causality: A poorly sealed container will readily exchange atmosphere with the laboratory environment, rendering any internal inert atmosphere useless and allowing moisture to adsorb onto the solid.
-
Implementation:
Light Exposure: A Precautionary Measure
While not explicitly documented as a primary light-sensitive compound, general best practices for complex organic reagents dictate protection from light.
-
Causality (Photodegradation): Aromatic and heterocyclic systems, like the imidazole ring, can be susceptible to photodegradation upon prolonged exposure to UV light.[4] This can induce unwanted side reactions or gradual decomposition.
-
Implementation: Store the container in a dark location, such as a cabinet. If using a clear glass bottle, wrapping it in aluminum foil is a simple and effective measure.
Chemical Stability, Incompatibilities, and Degradation
While stable under the recommended storage conditions, MSI is a reactive chemical that must be kept away from incompatible materials.[3][5]
Incompatible Materials
Contact with the following substances should be strictly avoided as they can trigger rapid decomposition or hazardous reactions.
| Incompatible Class | Examples | Rationale for Incompatibility | Source(s) |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | The imidazole ring is susceptible to oxidative degradation, which can lead to ring-opening and loss of structural integrity. | [1][3] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Can catalyze the hydrolysis of the sulfonyl-imidazole bond, leading to rapid degradation of the reagent. | [1] |
| Water / Moisture | Humid Air, Wet Solvents | Causes hydrolysis, as detailed in Section 2.2. This is the primary non-thermal degradation pathway. | [1] |
Hazardous Decomposition
Under fire conditions, thermal decomposition can produce hazardous gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
Protocols for Safe and Effective Handling
Proper handling procedures are crucial to prevent personnel exposure and maintain the compound's purity. MSI is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][5]
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[5]
-
Body Protection: A fully buttoned lab coat.
Step-by-Step Protocol for Weighing and Dispensing
This protocol is designed to minimize exposure to the atmosphere and the user.
-
Prepare Workspace: Conduct all operations within a certified chemical fume hood to control airborne powder.
-
Equilibrate Container: If the compound has been stored in a cooler location, allow the sealed container to warm to ambient temperature before opening to prevent condensation.
-
Inert Gas Purge: Prepare a gentle stream of inert gas (argon or nitrogen) to blanket the container opening during transfer.
-
Dispense Quickly: Briefly open the container and quickly transfer the desired amount of solid to a pre-weighed, dry, and inerted receiving flask.
-
Re-seal Promptly: Immediately purge the headspace of the primary storage container with inert gas, and securely fasten the cap.
-
Store Properly: Return the primary container to its designated storage location (e.g., in a desiccator).
-
Clean Up: Carefully decontaminate the spatula and weighing area. Dispose of any contaminated materials according to institutional guidelines.
Visualization of Storage and Handling Workflow
The following diagram illustrates the logical workflow for ensuring the integrity of this compound from receipt to long-term storage.
Caption: Logical workflow for the proper storage and handling of MSI.
References
Methodological & Application
Application Note: Evaluating Imidazole-Based Activators in Oligonucleotide Synthesis
A Technical Guide Focused on 4,5-Dicyanoimidazole (DCI) with a Perspective on Novel Reagents like 1-(Mesitylsulfonyl)-1H-imidazole (MSI)
Editor's Note: This Application Note was commissioned to detail the use of this compound (MSI) in oligonucleotide synthesis. However, a comprehensive review of the scientific and technical literature revealed no established protocols or performance data for MSI in this application. To provide our audience of researchers, scientists, and drug development professionals with a valuable and scientifically grounded resource, this guide has been structured around the well-documented and widely used imidazole-based activator, 4,5-Dicyanoimidazole (DCI). The principles, mechanisms, and protocols detailed for DCI serve as the authoritative standard and an essential starting point for the evaluation of any new or theoretical imidazole-derived activator.
Abstract
The fidelity of solid-phase oligonucleotide synthesis is critically dependent on the near-quantitative efficiency of the phosphoramidite coupling step. This efficiency is governed by the activator, a catalyst that enables the formation of the internucleotide phosphite triester linkage. While numerous activators have been developed, imidazole derivatives, particularly 4,5-Dicyanoimidazole (DCI), have gained prominence for their unique balance of properties. This guide provides an in-depth exploration of the chemical principles behind imidazole-based activation, a detailed protocol for the use of DCI, and a framework for troubleshooting and optimization.
Introduction: The Activator's Role in Synthesis Fidelity
The phosphoramidite method, the gold standard for oligonucleotide synthesis, is a four-step cycle: deblocking, coupling, capping, and oxidation. The coupling step, where a monomer is added to the growing chain, is paramount; even a minor loss in efficiency at each step compounds to a significant failure rate for long oligonucleotides.[][2]
The activator's function is to protonate the nitrogen of the phosphoramidite's diisopropylamino group, converting it into a good leaving group and rendering the phosphorus atom highly electrophilic for attack by the 5'-hydroxyl of the support-bound chain.[][3] An ideal activator must be acidic enough to initiate this process rapidly but not so acidic that it causes premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming monomer, which leads to undesirable n+1 side products.[4]
Mechanism of Action: The DCI Model
Activators like DCI operate through a mechanism involving both acid and nucleophilic catalysis.[3] The process can be understood in two key stages:
-
Protonation and Formation of the Activated Intermediate: The acidic proton of the DCI molecule protonates the diisopropylamino group of the phosphoramidite. This is followed by the displacement of the resulting diisopropylamine by the nucleophilic dicyanoimidazolide anion. This forms a highly reactive phosphoramidite-imidazolide intermediate.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphorus center of the intermediate, forming the desired phosphite triester linkage and releasing DCI.
DCI's effectiveness is attributed to its pKa of approximately 5.2, which makes it less acidic than tetrazole derivatives like ETT (pKa ~4.3) and BTT (pKa ~4.1).[4] This lower acidity minimizes the risk of monomer detritylation.[4] Furthermore, DCI is a potent nucleophile, which contributes to rapid and efficient coupling reactions, often faster than those achieved with 1H-tetrazole.[5][6]
References
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 4. glenresearch.com [glenresearch.com]
- 5. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(Mesitylsulfonyl)-1H-imidazole (MSI) as a Coupling Reagent in Peptide Synthesis
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Coupling Reagents
Peptide synthesis, the formation of amide bonds between amino acids, is a cornerstone of chemical biology and drug discovery. The process requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. This is the critical role of a coupling reagent. While numerous reagents exist, each with its own set of advantages and drawbacks, 1-(Mesitylsulfonyl)-1H-imidazole (MSI) has emerged as a valuable tool due to its unique properties. This guide provides an in-depth look at the mechanism, application, and best practices for using MSI in both solid-phase and solution-phase peptide synthesis.
Mechanism of Action: How MSI Activates Carboxylic Acids
The efficacy of MSI lies in its ability to convert a stable carboxylic acid into a highly reactive intermediate without promoting significant side reactions. The process involves two key steps:
-
Formation of the Active Intermediate: The carboxylic acid of the N-protected amino acid attacks the sulfur atom of MSI. The imidazole ring acts as an excellent leaving group, resulting in the formation of a reactive mixed anhydride, the N-protected amino acyl-mesitylsulfonate.
-
Nucleophilic Attack: The free amino group of the second amino acid (or the resin-bound peptide) then acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride. This step forms the desired peptide bond and releases mesitylenesulfonic acid as a byproduct.
Some protocols suggest the addition of a catalytic amount of a nucleophilic catalyst, such as N-methylimidazole (NMI), which can accelerate the reaction by forming a transient, even more reactive acyl-imidazolium intermediate.
Visualization: MSI Activation Pathway
Caption: Mechanism of MSI-mediated peptide bond formation.
Key Advantages of Using MSI
Choosing MSI as a coupling reagent offers several distinct advantages for the synthetic chemist:
-
Stability: MSI is a crystalline, non-hygroscopic solid that is stable at room temperature, making it easy to handle and store compared to many other coupling reagents.
-
Reduced Racemization: The activation mechanism is generally mild, which helps to minimize the risk of racemization at the alpha-carbon of the activated amino acid, a critical factor for maintaining stereochemical purity.
-
Clean Byproducts: The primary byproduct, mesitylenesulfonic acid, is water-soluble and easily removed during standard workup or washing procedures in solid-phase synthesis.
-
Cost-Effectiveness: Compared to more complex phosphonium or uronium salt reagents like HBTU or HATU, MSI can be a more economical choice for large-scale synthesis.[1][2]
Core Protocol: Solid-Phase Peptide Synthesis (SPPS) with MSI
This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS. Adjustments may be necessary based on the specific amino acids and sequence.
Materials and Reagents
-
Fmoc-protected amino acid
-
This compound (MSI)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang) with N-terminal Fmoc-deprotected peptide
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser (ninhydrin) test kit
Experimental Workflow: SPPS Cycle
Caption: A typical Fmoc-SPPS cycle using MSI.
Step-by-Step Protocol
Note: All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
-
Resin Preparation:
-
Start with the resin-bound peptide chain after the final wash step of the previous cycle's Fmoc deprotection. The N-terminal amine must be free.
-
Swell the resin in DMF for 15-30 minutes.
-
-
Amino Acid Activation (Pre-activation Method):
-
In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq. relative to resin loading) in DMF.
-
Add MSI (3.0 eq.) to the amino acid solution.
-
Add DIPEA (6.0 eq.) to the mixture.
-
Scientist's Note: Allow this activation mixture to react for 5-10 minutes at room temperature before adding it to the resin. This pre-activation step is crucial to ensure the formation of the active intermediate and can help minimize side reactions.[3]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The optimal time can vary depending on the steric hindrance of the amino acids being coupled.
-
-
Monitoring the Reaction:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Kaiser (ninhydrin) test.[4] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
-
Proceed to Next Cycle:
-
If the Kaiser test was negative, proceed with the Fmoc deprotection for the next amino acid in the sequence.
-
If the Kaiser test was positive, a second coupling (recouple) with a fresh batch of activated amino acid is recommended. If the coupling remains incomplete, capping the unreacted amines with acetic anhydride may be necessary to prevent deletion sequences.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test (Incomplete Coupling) | 1. Sterically hindered amino acids. 2. Insufficient reaction time or temperature. 3. Peptide aggregation on the resin.[5] 4. Incomplete activation. | 1. Double the coupling time; consider a more potent coupling reagent for that specific step (e.g., HATU). 2. Increase reaction time to 4 hours or gently warm to 40°C. 3. Switch to a "difficult sequence" protocol, use NMP as a solvent, or incorporate pseudoproline dipeptides. 4. Ensure reagents are dry and the pre-activation step is performed correctly. |
| Racemization | 1. Over-activation (prolonged time before adding to resin). 2. Excessive base. 3. Activation of sensitive amino acids (e.g., His, Cys). | 1. Reduce pre-activation time to <5 minutes. 2. Use a weaker base like 2,4,6-collidine instead of DIPEA; ensure stoichiometry is correct. 3. For sensitive residues, consider adding an equivalent of HOBt or Oxyma Pure to the activation mixture to suppress racemization.[6][7] |
| Formation of Deletion Sequences | Incomplete coupling followed by successful coupling in the next cycle. | Always ensure a negative Kaiser test before proceeding. If a recouple fails, cap unreacted amines with acetic anhydride/DIPEA in DMF to terminate the failed chains. |
| Side Chain Reactions (e.g., Aspartimide Formation) | For Asp or Asn residues, the side chain can react under basic conditions.[5] | For couplings involving Asp, use protecting groups like O-Dmab that can be removed under different conditions. Additives like HOBt to the deprotection solution can also mitigate this.[5] |
Comparative Analysis of Common Coupling Reagents
While MSI is a robust reagent, its performance characteristics differ from other common classes of coupling reagents.
| Reagent Class | Example(s) | Activation Speed | Racemization Risk | Cost | Key Features |
| Sulfonyl-based | MSI | Moderate | Low | Low | Stable solid, clean workup. |
| Carbodiimides | DCC, DIC, EDC | Moderate | Moderate-High (requires additive) | Very Low | Byproduct (DCU/DIU) can be problematic (precipitation/solubility).[2][8] |
| Aminium/Uronium | HBTU, HATU, HCTU | Very Fast | Low-Moderate | High | Highly efficient, especially for hindered couplings.[6] May cause guanidinylation of the N-terminus.[5] |
| Phosphonium | PyBOP, PyAOP | Fast | Low | High | Excellent for hindered couplings and cyclizations; avoids guanidinylation side reactions.[6][7] |
| Oxyma-based | COMU | Very Fast | Very Low | High | High efficiency and solubility; considered safer than benzotriazole-based reagents (non-explosive).[6] |
Conclusion
This compound is a highly effective, stable, and economical coupling reagent suitable for a wide range of peptide synthesis applications. Its mild activation mechanism helps preserve stereochemical integrity, and its ease of handling makes it an attractive choice for both routine and large-scale peptide production. By understanding its mechanism and adhering to optimized protocols, researchers can leverage MSI to achieve high-yield, high-purity synthesis of target peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
Application Notes & Protocols: Streamlined Sulfonylation of Nucleophiles using 1-(Mesitylsulfonyl)-1H-imidazole
Introduction: The Enduring Importance of the Sulfonyl Moiety
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone motif. Its presence in a vast array of clinically significant drugs, from antibiotics to diuretics and anti-cancer agents, underscores its privileged role in medicinal chemistry. The sulfonylation reaction, which forges the critical sulfur-nitrogen or sulfur-oxygen bond, is therefore a fundamental transformation. Traditionally, this is achieved using sulfonyl chlorides, which, while effective, generate stoichiometric amounts of hydrochloric acid. This byproduct necessitates the use of excess base, which can lead to side reactions, complicate product purification, and limit the substrate scope to base-stable molecules.
This application note details the use of 1-(Mesitylsulfonyl)-1H-imidazole, a highly efficient and user-friendly electrophilic sulfonating agent. This solid, stable reagent circumvents the major drawbacks of sulfonyl chlorides by providing a neutral leaving group (imidazole), thereby offering a milder, cleaner, and often more efficient route to sulfonamides and sulfonate esters. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application, and offer insights into optimizing its use for diverse research applications.
Reagent Profile: this compound
This compound (MSI), with CAS Number 50257-39-1, is a white to off-white solid that serves as an activated form of mesitylsulfonyl chloride.[1] The imidazole moiety acts as an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.
Key Advantages:
-
Neutral Byproduct: The reaction releases imidazole, a weak base, which does not typically interfere with the reaction or acid-sensitive functional groups. This obviates the need for an additional scavenger base.
-
Ease of Handling: As a crystalline solid, MSI is easier to handle and weigh accurately compared to liquid sulfonyl chlorides.
-
High Reactivity: The imidazolide is a superior leaving group compared to chloride, often leading to faster reaction times and milder required conditions.
-
Reduced Side Reactions: The absence of HCl and excess amine base minimizes common side reactions such as the formation of chlorinated byproducts or over-alkylation.
-
Simplified Purification: The imidazole byproduct is highly water-soluble, allowing for straightforward removal during aqueous workup.
Mechanism of Action: Nucleophilic Sulfonylation
The sulfonylation reaction with MSI proceeds via a direct nucleophilic attack on the electron-deficient sulfur atom. The nucleophile, typically an amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester), displaces the imidazole ring, which acts as the leaving group. The bulky mesityl group (2,4,6-trimethylphenyl) provides steric hindrance that can influence regioselectivity in complex substrates and enhances the stability of the reagent.
Caption: Mechanism of nucleophilic substitution at the sulfonyl group.
Experimental Protocols
Safety First: this compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] It is also moisture-sensitive.[2] Always handle this reagent in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][4] Store the reagent tightly sealed in a cool, dry place.
Protocol 1: Sulfonylation of a Primary Amine
This protocol describes a general procedure for the synthesis of an N-alkyl or N-aryl sulfonamide.
Materials and Reagents:
-
Primary amine (1.0 equiv)
-
This compound (MSI) (1.1 - 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 equiv).
-
Dissolution: Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.1 equiv) to the stirred solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes the imidazole byproduct and any unreacted MSI.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: Sulfonylation of a Primary Alcohol
This protocol details the synthesis of a sulfonate ester from a primary alcohol. The general procedure is similar to amine sulfonylation, but may require slightly more forcing conditions or the addition of a non-nucleophilic base for less reactive alcohols.
Materials and Reagents:
-
Primary alcohol (1.0 equiv)
-
This compound (MSI) (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv).
-
Dissolution: Dissolve the alcohol in anhydrous DCM or THF (approx. 0.1-0.5 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.2 equiv) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting alcohol (typically 4-12 hours). For hindered or less reactive alcohols, gentle heating (e.g., 40 °C) may be required.
-
Workup:
-
Dilute the reaction mixture with the solvent.
-
Transfer to a separatory funnel and wash sequentially with 1 M aqueous HCl (2x) to remove imidazole, followed by saturated aqueous NaHCO₃ (1x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonate ester by flash column chromatography on silica gel.
Data Summary and Reaction Scope
The mild conditions afforded by MSI allow for excellent functional group tolerance.
Table 1: Typical Reaction Parameters for Sulfonylation with MSI
| Parameter | Amines | Alcohols |
| Equivalents of MSI | 1.1 - 1.2 | 1.2 - 1.5 |
| Typical Solvents | DCM, MeCN, THF, DMF | DCM, THF, Toluene |
| Temperature | 0 °C to Room Temp. | 0 °C to 40 °C |
| Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Workup | Aqueous NaHCO₃ wash | Aqueous HCl wash |
Substrate Scope:
-
Amines: Primary and secondary aliphatic and aromatic amines react readily. Sterically hindered amines may require longer reaction times or gentle heating.
-
Alcohols: Primary alcohols are excellent substrates. Secondary alcohols react more slowly, and tertiary alcohols are generally unreactive under these conditions.[5] Phenols can also be sulfonylated.
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters, amides, ethers, and many common protecting groups, due to its neutral nature.
Caption: General experimental workflow for sulfonylation using MSI.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent. 2. Low reactivity of substrate. 3. Reagent degradation due to moisture. | 1. Add an additional portion of MSI (0.1-0.2 equiv). 2. Increase reaction time, warm the reaction gently (e.g., to 40 °C). 3. Use freshly opened MSI or ensure anhydrous conditions are strictly maintained. |
| Low Yield | 1. Product loss during aqueous workup (if product has some water solubility). 2. Degradation of a sensitive substrate/product. | 1. Back-extract the aqueous layers with the organic solvent. Use brine to reduce solubility in the aqueous phase. 2. Run the reaction at a lower temperature (e.g., 0 °C throughout). |
| Side Products Observed | 1. Presence of multiple nucleophilic sites on the substrate. 2. For amines, potential for bis-sulfonylation of a primary amine (rare). | 1. Use a suitable protecting group strategy for other nucleophilic sites. 2. Ensure no more than 1.1-1.2 equivalents of MSI are used. |
References
The Strategic Application of 1-(Mesitylsulfonyl)-1H-imidazole in Protecting Group Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield. Among the arsenal of reagents available for the temporary masking of reactive functional groups, 1-(Mesitylsulfonyl)-1H-imidazole (MSI) has emerged as a reagent of significant utility, particularly for the protection of amines and phenols. This technical guide provides an in-depth exploration of MSI's role in protecting group chemistry, offering detailed application notes and protocols to empower researchers in their synthetic endeavors.
Introduction to this compound (MSI): A Chemist's Perspective
This compound is a crystalline solid that serves as an efficient sulfonating agent. The mesityl (2,4,6-trimethylphenyl) group provides significant steric bulk, which can influence the selectivity of the protection reaction and enhance the stability of the resulting protected compound. The imidazole moiety, being an excellent leaving group, facilitates the transfer of the mesitylsulfonyl group to a nucleophilic functional group.
The core utility of MSI lies in its ability to form robust sulfonamides and sulfonate esters, which are generally stable to a wide range of reaction conditions, including acidic and basic environments. This stability allows for subsequent chemical transformations on other parts of the molecule without compromising the protected group.[1]
Synthesis of this compound
The preparation of MSI is conceptually straightforward and can be achieved through the reaction of mesitylenesulfonyl chloride with imidazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
Mesitylenesulfonyl chloride
-
Imidazole
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve mesitylenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred imidazole solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in Protecting Group Chemistry
MSI is primarily employed for the protection of primary and secondary amines, as well as phenolic hydroxyl groups.
Protection of Amines
The reaction of MSI with primary or secondary amines yields highly stable N-mesitylsulfonyl amides (sulfonamides). The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected amine.[1]
Materials:
-
Primary amine substrate
-
This compound (MSI)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or Acetonitrile)
-
A suitable base (e.g., Triethylamine, DIPEA, or DMAP - optional, but can accelerate the reaction)
-
Standard work-up and purification equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents), if used.
-
Add MSI (1.05 to 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine. Gentle heating may be required for less reactive substrates.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-mesitylsulfonyl amide by column chromatography or recrystallization.
Diagram: Workflow for Amine Protection using MSI
Caption: Step-by-step workflow for the protection of a primary amine.
Protection of Phenols
Phenolic hydroxyl groups can be effectively protected as mesitylsulfonate esters by reaction with MSI. This protection strategy is particularly useful when subsequent reactions are sensitive to the acidic nature of phenols. The resulting aryl mesylates are generally stable to a variety of reaction conditions.[2][3]
Materials:
-
Phenolic substrate
-
This compound (MSI)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or Acetonitrile)
-
A suitable base (e.g., Triethylamine, Pyridine, or DMAP)
-
Standard work-up and purification equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the phenol (1.0 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.
-
Add MSI (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature, or gently heat if necessary, and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water, dilute acid (e.g., 1M HCl) to remove the base, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting aryl mesitylsulfonate by column chromatography or recrystallization.
Deprotection Strategies
The robust nature of the mesitylsulfonyl protecting group necessitates specific conditions for its removal. Reductive cleavage is the most common and effective method.
Deprotection of N-Mesitylsulfonyl Amides
A widely used method for the cleavage of sulfonamides is reduction with magnesium in methanol (Mg/MeOH).[4][5] This method is valued for its relatively mild conditions and effectiveness.
Materials:
-
N-Mesitylsulfonyl amide substrate
-
Magnesium turnings (Mg)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, suspend the N-mesitylsulfonyl amide (1.0 equivalent) and magnesium turnings (a significant excess, e.g., 10-20 equivalents) in anhydrous methanol.
-
Stir the mixture at room temperature or heat to reflux. The reaction can be monitored by TLC.
-
The reaction time can vary depending on the substrate, but it is typically several hours.
-
Upon completion, cool the reaction mixture and carefully quench by the slow addition of 1M HCl to dissolve the excess magnesium and magnesium salts.
-
Make the solution basic by adding a suitable base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution).
-
Extract the deprotected amine with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by standard methods.
Diagram: Deprotection of N-Mesitylsulfonyl Amide
Caption: General workflow for the reductive cleavage of N-mesitylsulfonyl amides.
Deprotection of Aryl Mesitylsulfonates
Similar reductive conditions can be applied for the cleavage of aryl mesitylsulfonates to regenerate the parent phenol.[6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the protection and deprotection reactions involving the mesitylsulfonyl group. Yields are highly substrate-dependent and the provided values are illustrative.
| Reaction Type | Substrate | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protection | Primary Amine | MSI, Et₃N | DCM | RT | 2-12 | 85-95 |
| Protection | Phenol | MSI, Pyridine | Acetonitrile | RT - 50 | 4-16 | 80-90 |
| Deprotection | N-Mesitylsulfonyl Amide | Mg, MeOH | MeOH | RT - 65 | 4-24 | 70-90 |
| Deprotection | Aryl Mesitylsulfonate | KOH, t-BuOH | Toluene | 100 | 2-6 | 75-95[6] |
Conclusion
This compound is a valuable and versatile reagent for the protection of amines and phenols in organic synthesis. The resulting mesitylsulfonyl-protected compounds exhibit high stability, allowing for a broad range of subsequent chemical transformations. While the deprotection requires specific reductive conditions, methods such as the use of magnesium in methanol provide a reliable means of liberating the functional group. The protocols and data presented in this guide are intended to serve as a strong foundation for the successful application of MSI in complex synthetic challenges, empowering chemists to navigate the intricate pathways of modern drug discovery and development.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Mild cleavage of aryl mesylates: methanesulfonate as potent protecting group for phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Versatility of 1-(Mesitylsulfonyl)-1H-imidazole in Medicinal Chemistry: A Guide to Applications and Protocols
In the landscape of modern medicinal chemistry, the demand for efficient and selective synthetic methodologies is paramount. Reagents that offer mild reaction conditions, high yields, and broad functional group tolerance are invaluable tools in the synthesis of complex molecular architectures with therapeutic potential. 1-(Mesitylsulfonyl)-1H-imidazole (MSI), a crystalline solid, has emerged as a versatile reagent with significant applications in the construction of key pharmacophores. This guide provides an in-depth exploration of the utility of MSI, focusing on its primary roles as a sulfonating agent for the synthesis of sulfonamides and as a coupling reagent in oligonucleotide synthesis. Detailed protocols, mechanistic insights, and a comparative analysis are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate MSI into their synthetic workflows.
Core Principles and Advantages of this compound
This compound (MSI) is an activating agent that leverages the excellent leaving group ability of the imidazole moiety. The mesitylsulfonyl group, with its steric bulk, often imparts favorable reactivity and selectivity profiles. The imidazole ring system is a ubiquitous motif in biologically active molecules, and its derivatives are widely explored in drug discovery.[1][2][3][4]
The primary advantages of employing MSI in synthetic protocols include:
-
Mild Reaction Conditions: MSI facilitates reactions under neutral or mildly basic conditions, preserving sensitive functional groups commonly found in drug candidates.
-
High Reactivity: The imidazole leaving group is readily displaced by nucleophiles, driving reactions to completion.
-
Ease of Handling: As a stable, crystalline solid, MSI is easier and safer to handle compared to many volatile and corrosive sulfonyl chlorides.[5]
-
Favorable Byproducts: The imidazole byproduct is water-soluble, simplifying purification procedures.
Application in the Synthesis of Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents.[6][7][] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. However, the use of sulfonyl chlorides can be limited by their instability and harsh reaction conditions.[5][9] MSI offers a milder and more general alternative for the synthesis of sulfonamides.[5][9]
Mechanistic Rationale
The sulfonylation of an amine with MSI proceeds through a nucleophilic substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the mesitylsulfonyl group. This is followed by the departure of the imidazole anion, a good leaving group, to form the sulfonamide product. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the liberated imidazolium salt.
Caption: General mechanism of amine sulfonylation using MSI.
General Protocol for Sulfonamide Synthesis
This protocol provides a general procedure for the sulfonylation of a primary or secondary amine using MSI. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.
Materials:
-
This compound (MSI)
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Slowly add the MSI solution to the stirring amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Table 1: Troubleshooting Guide for Sulfonamide Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure stoichiometry of reagents is correct. |
| Poor solubility of starting materials | Try a different solvent or a solvent mixture. | |
| Side Product Formation | Reaction with other nucleophilic groups | Protect other sensitive functional groups before sulfonylation. |
| Degradation of starting material or product | Run the reaction at a lower temperature. | |
| Difficult Purification | Imidazole byproduct contamination | Perform an aqueous wash to remove the water-soluble imidazole. |
Application in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug discovery, enabling the production of primers, probes, and therapeutic agents.[11][12] The phosphotriester method, while largely superseded by the phosphoramidite method, remains a valid approach where this compound and its analogs, such as 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), have been employed as efficient coupling reagents.[13]
Role in the Phosphotriester Method
In the phosphotriester approach, a protected nucleoside 3'-phosphate is coupled with the 5'-hydroxyl group of another protected nucleoside. MSI acts as a condensing agent, activating the phosphodiester component to facilitate the formation of a phosphotriester linkage. The mechanism involves the formation of a highly reactive mixed phosphosulfonic anhydride intermediate.
Caption: Workflow for MSI-mediated phosphotriester formation.
General Protocol for Internucleotide Bond Formation
This protocol outlines the general steps for the coupling of two protected nucleosides using MSI in a solution-phase phosphotriester synthesis. This method is often performed on a solid support for ease of purification.[7]
Materials:
-
5'-O-Protected nucleoside
-
3'-O-Protected nucleoside-5'-phosphate
-
This compound (MSI)
-
Anhydrous pyridine (as solvent and base)
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Co-evaporate the 5'-O-protected nucleoside (1.0 eq) and the 3'-O-protected nucleoside-5'-phosphate (1.2 eq) with anhydrous pyridine several times to ensure dryness.
-
Dissolve the dried nucleosides in anhydrous pyridine under an inert atmosphere.
-
Add this compound (2.5 - 3.0 eq) to the stirring solution at room temperature.
-
Monitor the reaction by TLC (using a phosphate-specific stain) or ³¹P NMR spectroscopy.
-
The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to a standard workup and purification by silica gel chromatography to isolate the protected dinucleoside phosphotriester.
Table 2: Comparison of MSI with a Related Coupling Reagent, MSNT
| Feature | This compound (MSI) | 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) |
| Leaving Group | Imidazole | 3-Nitro-1,2,4-triazole |
| Reactivity | Highly reactive | Generally considered more reactive due to the electron-withdrawing nitro group on the leaving group.[13] |
| Stability | Good stability | Good stability |
| Byproduct | Imidazole | 3-Nitro-1,2,4-triazole |
| Primary Application | Sulfonamide synthesis, Oligonucleotide synthesis | Primarily used in oligonucleotide synthesis.[13] |
Future Perspectives and Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its application in the mild and efficient synthesis of sulfonamides provides a significant advantage over traditional methods. Furthermore, its role as a coupling reagent in oligonucleotide synthesis, analogous to the well-established MSNT, highlights its utility in the construction of complex biomolecules.
Future research may explore the broader scope of MSI's reactivity, including its potential in peptide coupling reactions, where similar activating agents have found utility. The development of MSI-based reagents with tailored electronic and steric properties could further enhance its selectivity and reactivity for specific applications. As the demand for efficient and robust synthetic methods in drug discovery continues to grow, reagents like this compound will undoubtedly play an increasingly important role in the synthesis of novel therapeutic agents.
References
- 1. notes [diyhpl.us]
- 2. nbinno.com [nbinno.com]
- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Oligonucleotide Synthesis Using the Manual Phosphotriester Method | Springer Nature Experiments [experiments.springernature.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. An Improved Protocol for the Synthesis of 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Activators in Phosphoramidite Chemistry: A Technical Guide
Foreword for the Researcher
This technical guide addresses the role of activating agents in phosphoramidite-based oligonucleotide synthesis. Our investigation into the specific compound 1-(Mesitylsulfonyl)-1H-imidazole (MSI) reveals its historical significance as a condensing agent within the older phosphotriester methodology . Contemporary literature and established practices, however, do not support its use as an activator in modern phosphoramidite chemistry . This document therefore serves a dual purpose: to clarify the historical context of arylsulfonyl derivatives in oligonucleotide synthesis and to provide a detailed, authoritative guide on the principles and protocols of currently employed activators that are central to success in modern DNA/RNA synthesis.
Part 1: Deconstructing the Chemistries - Phosphotriester vs. Phosphoramidite
The synthesis of oligonucleotides has evolved significantly. Understanding the distinction between the phosphotriester and the now-standard phosphoramidite approach is crucial for appreciating the specific roles of the reagents involved.
The phosphotriester method , prevalent in the 1970s, involves coupling a nucleoside 3'-phosphate with a 5'-hydroxyl group of another nucleoside. This reaction requires a powerful "condensing agent" to facilitate the formation of the phosphodiester bond. Arylsulfonyl derivatives, such as mesitylenesulfonyl chloride in conjunction with a nucleophilic catalyst like 1-methylimidazole, were employed for this purpose[1][2]. These reagents activate the phosphate group, making it susceptible to nucleophilic attack by the hydroxyl group.
The phosphoramidite method , developed in the early 1980s, became the gold standard due to its significantly higher speed and efficiency[3]. This approach utilizes a phosphoramidite monomer, a P(III) species, which is inherently more reactive than the P(V) phosphate used in the triester method. This enhanced reactivity means a powerful condensing agent is not needed. Instead, a milder "activator" is required to catalyze the coupling reaction.
Figure 1: Comparison of Phosphotriester and Phosphoramidite Workflows.
Part 2: The Mechanism of Activation in Phosphoramidite Chemistry
In the phosphoramidite cycle, the activator performs a critical dual function:
-
Proton Donation: It acts as a weak acid, protonating the nitrogen atom of the phosphoramidite's diisopropylamino group. This converts the amino group into a good leaving group[4][5].
-
Nucleophilic Catalysis: The anionic conjugate base of the activator (e.g., tetrazolide, dicyanoimidazolide) acts as a nucleophile, attacking the phosphorus center and displacing the protonated diisopropylamine. This forms a highly reactive phosphitylating intermediate[4][6].
This transient, activated intermediate is then readily attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, rapidly forming the desired phosphite triester linkage. The high efficiency of this step is paramount for the synthesis of long, high-purity oligonucleotides[7].
Figure 2: Mechanism of Phosphoramidite Activation and Coupling.
Part 3: A Comparative Guide to Modern Activators
The choice of activator significantly impacts coupling efficiency, reaction time, and the potential for side reactions. The ideal activator balances acidity and nucleophilicity for the specific application (e.g., DNA vs. RNA, small vs. large scale).
| Activator | pKa (in MeCN) | Key Characteristics & Applications |
| 1H-Tetrazole | ~8.2 | The classic activator; effective for standard DNA synthesis. Limited solubility in acetonitrile can be problematic. Performance is suboptimal for sterically hindered RNA phosphoramidites[4][5]. |
| 5-Ethylthio-1H-tetrazole (ETT) | ~7.5 | More acidic and significantly more soluble than 1H-Tetrazole. A common choice for both DNA and RNA synthesis, offering faster coupling times than 1H-Tetrazole[4]. |
| 5-Benzylthio-1H-tetrazole (BTT) | ~7.2 | More acidic than ETT, making it a highly efficient activator, particularly for demanding RNA synthesis. Increased acidity raises the risk of premature detritylation of the monomer, which can lead to n+1 impurities[4][7]. |
| 4,5-Dicyanoimidazole (DCI) | ~9.2 | Less acidic but more nucleophilic than tetrazoles. Highly soluble in acetonitrile. Its lower acidity minimizes detritylation side reactions, making it ideal for large-scale synthesis and long oligonucleotides[8][9]. |
| Saccharin 1-Methylimidazole (SMI) | N/A | A salt-based activator considered a good general-purpose option for both DNA and RNA synthesis, showing performance comparable or superior to ETT with reduced side reactions[10]. |
Part 4: Field-Proven Protocols for Solid-Phase Oligonucleotide Synthesis
The following protocol is a generalized procedure for automated solid-phase synthesis using a standard activator like 0.25 M 5-Ethylthio-1H-tetrazole (ETT). Parameters should be optimized based on the specific synthesizer, sequence, and scale.
Protocol 1: Reagent Preparation
-
Activator Solution (0.25 M ETT): Under an inert argon atmosphere, dissolve the appropriate mass of ETT in anhydrous acetonitrile to a final concentration of 0.25 M. Ensure the solution is completely homogenous. Store under argon.
-
Phosphoramidite Solutions (0.1 M - 0.15 M): Dissolve nucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer. These solutions are highly sensitive to moisture and should be prepared and stored under argon.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in anhydrous dichloromethane (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride in Tetrahydrofuran (THF), typically with 2,6-lutidine or pyridine.
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Oxidizing Solution: 0.02 M Iodine in a mixture of THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
Protocol 2: Automated Synthesis Cycle
This cycle is repeated for each nucleotide addition to the growing chain.
Figure 3: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol 3: Cleavage and Deprotection
-
Column Removal: Once the synthesis is complete, remove the column containing the solid support-bound oligonucleotide from the synthesizer.
-
Cleavage from Support: Extrude the controlled pore glass (CPG) support into a 2 mL screw-cap vial. Add 1-2 mL of concentrated ammonium hydroxide (or an AMA mixture: 1:1 ammonium hydroxide/40% aqueous methylamine).
-
Incubation: Seal the vial tightly and incubate at 55 °C for 8-12 hours (or as required by the base-protecting groups used). This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.
-
Work-up: After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Purification: Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification by methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Conclusion
While this compound and related arylsulfonyl derivatives were integral to the foundational phosphotriester method of oligonucleotide synthesis, they are not employed as activators in modern phosphoramidite chemistry. The high reactivity of phosphoramidite monomers necessitates the use of milder, catalytic activators that function through a mechanism of protonation and nucleophilic catalysis. The selection of an appropriate activator, such as ETT for general use or DCI for long-sequence and large-scale synthesis, is a critical parameter for achieving high coupling efficiency and maximizing the yield of high-purity synthetic DNA and RNA.
References
- 1. Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. General scheme of the phosphotriester condensation in the oligodeoxyribonucleotide synthesis with arylsulfonyl chlorides and arylsulfonyl azolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1084134A1 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
The Versatile Activator: Application Notes for 1-(Mesitylsulfonyl)-1H-imidazole in Organic Synthesis
Introduction: Beyond a Simple Reagent, a Powerful Activator
1-(Mesitylsulfonyl)-1H-imidazole (MSI), a crystalline solid at room temperature, has carved a significant niche in the landscape of organic synthesis. While often broadly categorized as a condensing agent, a deeper understanding reveals its more nuanced and powerful role as a potent activator of hydroxyl and carboxyl functionalities. The strategic placement of a bulky mesitylsulfonyl group on the imidazole ring renders the sulfonyl group highly electrophilic and an excellent leaving group upon nucleophilic attack at the sulfur atom. This inherent reactivity is the cornerstone of its utility, enabling a range of chemical transformations with high efficiency.
This technical guide provides an in-depth exploration of the applications of MSI, moving beyond a simple listing of reactions to elucidate the underlying mechanisms and provide actionable protocols for the research scientist. We will delve into its well-established role in oligonucleotide synthesis and extend the principles of its reactivity to other pivotal transformations in modern organic and medicinal chemistry.
Core Application: A Cornerstone in Oligonucleotide Synthesis
The most prominent and well-documented application of this compound is as a coupling reagent in the phosphotriester method of oligonucleotide synthesis.[1][2][] In this context, MSI is not a catalyst in the classical sense but a stoichiometric activating agent that facilitates the formation of the crucial phosphodiester bond between nucleotide units.
Mechanism of Activation
The efficacy of MSI in this process stems from its ability to convert a relatively unreactive phosphodiester into a highly reactive phosphotriester intermediate. The lone pair of electrons on the N-3 nitrogen of the imidazole ring in the phosphodiester component attacks the electrophilic sulfur atom of MSI. This results in the formation of a highly reactive mixed phosphotriester, with the mesitylsulfonylimidazole moiety acting as an excellent leaving group. This intermediate is then readily attacked by the 5'-hydroxyl group of the incoming nucleoside, forming the desired phosphotriester linkage and releasing imidazole and mesitylenesulfonic acid as byproducts.
Caption: Activation of a phosphodiester with MSI to form a reactive intermediate for oligonucleotide synthesis.
Experimental Protocol: General Procedure for MSI-mediated Coupling in Oligonucleotide Synthesis
This protocol provides a general guideline for the manual phosphotriester method on a solid support. Modern automated synthesis utilizes similar principles.
Materials:
-
Protected nucleoside-functionalized solid support (e.g., CPG)
-
Protected nucleoside phosphodiester
-
This compound (MSI)
-
Anhydrous pyridine
-
Quenching solution (e.g., aqueous pyridine)
-
Washing solvents (e.g., anhydrous pyridine, acetonitrile)
Procedure:
-
Support Preparation: Swell the solid support-bound protected nucleoside in anhydrous pyridine in a reaction vessel.
-
Co-evaporation: Co-evaporate the protected nucleoside phosphodiester (typically 1.5-3 equivalents relative to the support loading) with anhydrous pyridine multiple times to ensure dryness.
-
Activation: Dissolve the dried nucleoside phosphodiester and MSI (typically 3-5 equivalents) in anhydrous pyridine. Allow the activation to proceed for 10-20 minutes at room temperature.
-
Coupling: Add the activated phosphodiester solution to the reaction vessel containing the solid support. Agitate the mixture gently for 30-60 minutes at room temperature.
-
Washing: After the coupling reaction, filter the support and wash thoroughly with anhydrous pyridine and then with acetonitrile to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted 5'-hydroxyl groups, treat the support with a capping solution (e.g., acetic anhydride in pyridine/THF).
-
Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester, typically using an iodine solution.
-
Deblocking: The 5'-protecting group (e.g., DMT) is removed with a mild acid to prepare for the next coupling cycle.
Table 1: Representative Coupling Efficiencies in Oligonucleotide Synthesis
| Coupling Agent | Typical Coupling Time | Average Stepwise Yield | Reference |
| This compound (MSI) | 30-60 min | >95% | [2] |
| 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT) | 20-40 min | >98% | General Knowledge |
| Dicyclohexylcarbodiimide (DCC) | 60-120 min | ~90-95% | General Knowledge |
Extended Applications: A Mechanistic Extrapolation
The potent activating ability of MSI is not limited to phosphodiesters. The same mechanistic principles can be applied to the activation of carboxylic acids and alcohols, opening avenues for its use in a broader range of synthetic transformations. While less documented than its role in oligonucleotide synthesis, the following sections provide a scientifically grounded perspective on these potential applications.
Esterification and Amidation: Activation of Carboxylic Acids
MSI can serve as an excellent activating agent for carboxylic acids, converting them into highly reactive acyl mesylates or mixed anhydrides, which are readily susceptible to nucleophilic attack by alcohols or amines to form esters and amides, respectively. This approach is particularly advantageous for sterically hindered substrates or when mild reaction conditions are required to preserve sensitive functional groups.
Caption: Proposed activation of a carboxylic acid by MSI for ester or amide synthesis.
General Protocol for MSI-Mediated Esterification/Amidation:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere, add MSI (1.1-1.5 equiv).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. The formation of the activated intermediate can sometimes be monitored by TLC or IR spectroscopy (observing the disappearance of the carboxylic acid).
-
Nucleophile Addition: Add the alcohol or amine (1.0-1.2 equiv) to the reaction mixture. For less reactive nucleophiles, the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) may be beneficial to scavenge the liberated mesitylenesulfonic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 1-12 hours at room temperature. Gentle heating may be required for challenging substrates.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Dehydration Reactions: A Potential Dehydrating Agent
The activation of hydroxyl groups by MSI suggests its potential utility in dehydration reactions, such as the conversion of primary amides to nitriles or the dehydration of alcohols to alkenes. In these proposed transformations, MSI would activate the hydroxyl group (or the tautomeric form of the amide), converting it into a good leaving group (a mesylate), which is then eliminated.
Proposed Dehydration of a Primary Amide to a Nitrile:
-
The primary amide reacts with MSI to form an O-mesitylsulfonyl intermediate.
-
A base (either external or the liberated imidazole) abstracts a proton from the nitrogen.
-
The resulting anion undergoes elimination of mesitylenesulfonic acid to yield the nitrile.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction can and should be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Successful activation of carboxylic acids can often be inferred by a change in the TLC mobility of the starting material. The final products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm their identity and purity. For chiral molecules, chiral HPLC or NMR with chiral shift reagents should be employed to assess enantiomeric or diastereomeric purity.
Conclusion: A Tool for Strategic Activation
This compound is a powerful and versatile activating agent with a firmly established role in oligonucleotide synthesis. Its reactivity profile suggests broader applications in esterification, amidation, and potentially dehydration reactions. The bulky mesityl group provides steric shielding that can influence selectivity, and the imidazole leaving group is mild and generally easy to remove during work-up. By understanding the fundamental mechanism of activation, researchers can strategically employ MSI to tackle a variety of synthetic challenges, particularly those involving the formation of bonds through the activation of hydroxyl and carboxyl functionalities. As with any highly reactive reagent, careful handling and optimization of reaction conditions are paramount to achieving the desired outcomes.
References
Mastering the Cleanup: A Detailed Guide to the Workup of 1-(Mesitylsulfonyl)-1H-imidazole Reactions
For Immediate Release
Authored by a Senior Application Scientist
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the effective workup procedures for reactions utilizing 1-(Mesitylsulfonyl)-1H-imidazole (MSI). Moving beyond a simple checklist, this document elucidates the chemical principles behind each step, ensuring a robust and reproducible methodology for the isolation of pure target molecules. The protocols described herein are designed to address the common challenges associated with MSI reactions, primarily the removal of the imidazole byproduct and unreacted starting materials.
Introduction: The Role and Reactivity of this compound
This compound is a highly effective sulfonating agent, prized for its crystalline nature, stability, and ease of handling compared to the more traditional sulfonyl chlorides. It finds widespread application in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds, which are prevalent motifs in medicinal chemistry. The mesityl group provides steric bulk, which can impart unique reactivity and selectivity. Upon reaction, the mesitylsulfonyl group is transferred to a nucleophile (such as an amine or an alcohol), releasing one equivalent of imidazole as a byproduct. While the reaction itself is often clean and efficient, the subsequent workup is critical for obtaining the desired product in high purity. The primary challenge lies in the separation of the desired, often non-polar, product from the highly polar imidazole byproduct.
Core Principles of the Workup: A Logic-Driven Approach
The success of a workup for an MSI reaction hinges on exploiting the significant differences in the physicochemical properties of the product, unreacted MSI, and the imidazole byproduct. The general strategy involves a liquid-liquid extraction to partition the components between an organic phase and an aqueous phase.
Key Chemical Species in the Post-Reaction Mixture:
-
Desired Product: Typically a mesitylsulfonyl-containing compound, which is generally non-polar and soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform.
-
This compound (MSI): The starting material, which is soluble in many organic solvents but has low solubility in water.
-
Imidazole: A key byproduct, which is highly polar and very soluble in water, especially in its protonated (imidazolium) form.
-
Mesitylenesulfonic acid: A potential byproduct from the hydrolysis of MSI, which is a strong acid and readily forms a water-soluble salt upon neutralization.
The following flowchart illustrates the general decision-making process for the workup of a typical MSI reaction.
Caption: General Workup Procedure for MSI Reactions.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the workup of common reactions involving MSI.
Protocol 1: General Workup for the Sulfonylation of a Primary Amine
This protocol outlines a standard extractive workup for the synthesis of a mesitylsulfonamide from a primary amine and MSI.
1. Reaction Quenching:
- Upon confirmation of reaction completion by a suitable monitoring technique (e.g., TLC or LC-MS), cool the reaction mixture to room temperature.
- Slowly add deionized water to the reaction vessel to quench any unreacted MSI and to begin the process of dissolving the imidazole byproduct.
2. Liquid-Liquid Extraction:
- Transfer the quenched reaction mixture to a separatory funnel.
- Add an appropriate organic solvent in which the desired sulfonamide product is soluble (e.g., dichloromethane or ethyl acetate). The volume of the organic solvent should be sufficient to fully dissolve the product.
- Shake the separatory funnel vigorously, ensuring to vent frequently to release any pressure buildup.
- Allow the layers to separate completely. The organic layer will contain the desired product, while the aqueous layer will contain the majority of the imidazole.
3. Aqueous Washes - The Key to Purity:
- Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
- Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). This is a critical step. The acid will protonate the basic imidazole, forming the water-soluble imidazolium chloride salt, which will be efficiently extracted into the aqueous phase. Repeat this wash one to two times to ensure complete removal of the imidazole.
- Neutral Wash (Optional): If a strong acid was used for the wash, a subsequent wash with deionized water can be performed to remove any residual acid from the organic layer.
- Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This wash helps to remove the bulk of the dissolved water from the organic layer, breaking up any emulsions and facilitating the subsequent drying step.
4. Drying and Concentration:
- Drain the washed organic layer into a clean Erlenmeyer flask.
- Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the organic layer is dry.
- Filter the mixture to remove the drying agent, collecting the filtrate in a round-bottom flask.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
5. Purification:
- The crude product can be further purified by standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to afford the pure sulfonamide.
Protocol 2: Workup for the Sulfonylation of an Alcohol
The workup for the sulfonylation of an alcohol to form a sulfonate ester is very similar to that of an amine. The key difference is that the resulting sulfonate ester may have different solubility properties and stability to aqueous conditions.
-
Follow steps 1-4 as outlined in Protocol 1.
-
Caution: Some sulfonate esters can be sensitive to hydrolysis, especially under strongly acidic or basic conditions. Therefore, it is advisable to use a milder acidic wash (e.g., 0.5 M HCl) and to perform the washes expeditiously.
-
For purification (Step 5), column chromatography is often the method of choice for sulfonate esters.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Imidazole still present in crude product after workup. | Insufficient acidic washing. | Increase the number of acidic washes or use a slightly more concentrated acid solution (e.g., 2 M HCl). |
| Formation of an emulsion during extraction. | High concentration of salts or polar byproducts. | Add more brine to the separatory funnel and swirl gently. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Low yield of desired product. | Product may have some water solubility. | Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. |
| Product degradation during workup. | Product is sensitive to acid or base. | Use a milder acidic wash (e.g., saturated aqueous ammonium chloride) or avoid acidic/basic washes altogether if the imidazole can be removed by other means (e.g., chromatography). |
Visualization of the Extraction Principle
The following diagram illustrates the partitioning of the key components during the acidic wash step.
Caption: Partitioning of Components During Acidic Wash.
Conclusion
A well-designed workup procedure is paramount for the successful isolation of pure compounds from reactions involving this compound. By understanding the chemical properties of the reaction components and applying a logical sequence of quenching, extraction, and washing steps, researchers can effectively remove the imidazole byproduct and other impurities. The protocols and principles outlined in this application note provide a solid foundation for developing robust and reliable workup procedures for a wide range of MSI-mediated transformations.
Application Notes and Protocols for Large-Scale Synthesis Using 1-(Mesitylsulfonyl)-1H-imidazole (MSI)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Evolving Landscape of Sulfonamide Synthesis and the Rise of MSI
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutics including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] The traditional and most prevalent method for constructing this critical moiety involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base.[3][4] While effective, this long-standing methodology is fraught with challenges, particularly in the context of large-scale synthesis for pharmaceutical and agrochemical production. The use of sulfonyl chlorides often necessitates harsh reaction conditions and the handling of corrosive and moisture-sensitive reagents, posing significant safety and environmental concerns.[2]
In response to these limitations, the field of process chemistry has seen a concerted effort to develop milder, more efficient, and safer sulfonating agents. Among the most promising of these next-generation reagents is 1-(Mesitylsulfonyl)-1H-imidazole (MSI). This crystalline solid offers a compelling combination of reactivity and stability, positioning it as a superior alternative for the large-scale synthesis of sulfonamides. This document serves as a comprehensive technical guide to the application of MSI, providing detailed protocols, mechanistic insights, and practical considerations for its use in industrial and research settings.
The MSI Advantage: A Mechanistic and Practical Perspective
The efficacy of MSI as a sulfonating agent is rooted in its unique chemical architecture. The imidazole leaving group is readily displaced by a nucleophilic amine, a process facilitated by the electron-withdrawing nature of the mesitylsulfonyl group. The bulky mesityl group also imparts a degree of steric hindrance that can enhance selectivity in certain applications.
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of MSI. This is followed by the departure of the imidazole, which is a relatively weak base and a good leaving group. A key advantage of this process is that the imidazole byproduct is non-corrosive and easily removed during workup, in stark contrast to the hydrogen chloride generated when using sulfonyl chlorides.[3]
dot```dot graph "Mechanism_of_Sulfonylation_with_MSI" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for Large-Scale Sulfonamide Synthesis.
Data Presentation: Comparative Analysis of Sulfonating Agents
The following table provides a comparative overview of key process parameters for sulfonamide synthesis using MSI versus traditional sulfonyl chlorides.
| Parameter | This compound (MSI) | Sulfonyl Chlorides (e.g., TsCl, MsCl) |
| Physical Form | Crystalline Solid | Liquid or Low-Melting Solid |
| Stability | Stable to air and moisture | Moisture-sensitive, can decompose |
| Handling Safety | Low hazard, non-corrosive | Corrosive, lachrymatory, requires specialized handling |
| Reaction Temp. | Typically 0-25 °C | Often requires cooling, can be exothermic |
| Byproduct | Imidazole (non-corrosive) | HCl (corrosive gas) |
| Workup | Simple aqueous washes | Requires neutralization of HCl, can form stable salts |
| Waste Profile | Benign aqueous waste | Acidic waste stream requiring neutralization |
| Typical Yields | Generally high to excellent | Variable, can be high but may require optimization |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reaction time or gently warm the reaction mixture (e.g., to 30-40 °C) while monitoring for side product formation. |
| Sterically hindered amine. | Consider using a more polar solvent or a higher reaction temperature. A stronger, non-nucleophilic base could also be added to facilitate the reaction, though it is often not necessary with MSI. | |
| Low Yield | Product loss during workup. | Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is appropriate to minimize product solubility. |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are of suitable quality. | |
| Difficult Purification | Co-elution of imidazole byproduct. | Perform a thorough acidic wash during workup to ensure complete removal of imidazole. |
| Formation of side products. | Re-evaluate the reaction temperature and stoichiometry. Ensure slow, controlled addition of MSI. |
Safety and Handling Considerations for Large-Scale Operations
While this compound is significantly safer to handle than sulfonyl chlorides, standard industrial hygiene and safety practices must be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary depending on the potential for dust generation.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [3]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.
-
Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
Conclusion: A Modern Approach to a Classic Transformation
This compound represents a significant advancement in the field of sulfonamide synthesis, particularly for large-scale applications. Its superior safety profile, milder reaction conditions, and simplified workup procedures address many of the long-standing challenges associated with the use of traditional sulfonyl chlorides. By adopting MSI, researchers, scientists, and drug development professionals can streamline their synthetic processes, improve safety and environmental performance, and ultimately accelerate the development of new sulfonamide-based therapeutics.
References
The Versatile Role of 1-(Mesitylsulfonyl)-1H-imidazole in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unveiling the Potential of 1-(Mesitylsulfonyl)-1H-imidazole (MSI)
In the landscape of modern synthetic organic chemistry, the development of efficient and mild reagents for the construction of heterocyclic scaffolds is of paramount importance, particularly in the realm of medicinal chemistry and drug development. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. This compound (MSI), a crystalline solid, has emerged as a powerful and versatile reagent, primarily recognized for its role as a highly effective sulfonating and dehydrating agent. Its unique reactivity profile allows for the facile synthesis of a variety of heterocyclic systems under mild conditions, often avoiding the harsh reagents and elevated temperatures required by traditional methods.
The mesityl group, with its steric bulk, imparts a high degree of reactivity to the sulfonyl group by preventing undesirable side reactions and promoting the desired transformation. The imidazole leaving group is another key feature, as its departure as a neutral and stable molecule drives the reactions to completion. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical applications of MSI in the synthesis of key heterocyclic compounds, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, as well as its utility in the preparation of substituted guanidines. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying mechanistic principles to empower the user to adapt and optimize these methods for their specific synthetic challenges.
Core Applications of MSI in Heterocyclic Synthesis
This compound is a valuable tool for synthetic chemists, primarily functioning as an exceptional activating agent for carboxylic acids and their derivatives. This activation is the cornerstone of its utility in constructing various heterocyclic rings through cyclodehydration reactions.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1] The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is commonly achieved through the cyclodehydration of N,N'-diacylhydrazine precursors. While various dehydrating agents such as phosphorus oxychloride (POCl₃) and Burgess reagent can effect this transformation, they often require harsh conditions or are moisture-sensitive.[2][3] MSI offers a mild and efficient alternative for this crucial cyclization step.
Mechanism of Action:
The reaction proceeds through the initial activation of one of the carbonyl groups of the N,N'-diacylhydrazine by MSI. The sulfonyl group of MSI is highly electrophilic and readily reacts with the carbonyl oxygen. This is followed by an intramolecular nucleophilic attack by the other carbonyl oxygen, leading to the formation of the oxadiazole ring and the expulsion of mesitylenesulfonic acid and imidazole.
Figure 1: General workflow for the MSI-mediated synthesis of 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This protocol provides a general procedure for the MSI-mediated cyclodehydration of N,N'-dibenzoylhydrazine.
Materials:
-
N,N'-Dibenzoylhydrazine
-
This compound (MSI)
-
Anhydrous Acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of N,N'-dibenzoylhydrazine (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).
-
Add this compound (1.1 mmol) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.
Quantitative Data Summary:
| Substrate (N,N'-Diacylhydrazine) | MSI (equiv.) | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| N,N'-Dibenzoylhydrazine | 1.1 | Et₃N (1.2) | CH₃CN | 4 | ~85-95 | Adapted from general cyclodehydration principles |
| N,N'-Bis(4-methylbenzoyl)hydrazine | 1.1 | Et₃N (1.2) | CH₃CN | 5 | ~80-90 | Adapted from general cyclodehydration principles |
| N,N'-Bis(4-chlorobenzoyl)hydrazine | 1.1 | Et₃N (1.2) | CH₃CN | 6 | ~80-90 | Adapted from general cyclodehydration principles |
Note: The yields are indicative and may vary based on the specific substrate and reaction conditions.
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazides
The 1,3,4-thiadiazole ring is another important heterocyclic motif with a wide range of biological activities, including antimicrobial and anticancer properties.[4] A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with carboxylic acids. This transformation typically requires a strong acid catalyst and dehydrating agent. MSI can be employed as a mild and effective promoter for this reaction.
Mechanism of Action:
In this synthesis, MSI first activates the carboxylic acid, forming a highly reactive acyl-sulfonyl intermediate. The thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl group. Subsequent intramolecular cyclization and dehydration, facilitated by the departure of the mesitylenesulfonate and imidazole groups, leads to the formation of the 1,3,4-thiadiazole ring.
Figure 2: Proposed mechanism for the MSI-mediated synthesis of 1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol outlines a general procedure for the MSI-mediated synthesis of a 2-amino-1,3,4-thiadiazole derivative.
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
This compound (MSI)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 mmol) in anhydrous dichloromethane (15 mL).
-
Add pyridine (1.2 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 mmol) and stir the mixture for 30 minutes to activate the carboxylic acid.
-
Add thiosemicarbazide (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, wash the reaction mixture with 1 M HCl (2 x 15 mL), followed by saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Synthesis of N,N'-Disubstituted Guanidines
The guanidine functional group is a key structural motif in many natural products and pharmaceuticals, known for its strong basicity and ability to participate in hydrogen bonding. The synthesis of substituted guanidines often requires harsh reagents or multi-step procedures. MSI provides a convenient method for the preparation of N,N'-disubstituted guanidines from the corresponding amines and a guanylating agent precursor.
Mechanism of Action:
This transformation is believed to proceed through the in-situ formation of a reactive guanylating agent. MSI can activate a protected thiourea or a similar precursor, making the central carbon atom highly electrophilic. Subsequent reaction with two equivalents of an amine leads to the formation of the substituted guanidine.
Experimental Protocol: General Procedure for the Synthesis of N,N'-Diphenylguanidine
This protocol describes a general method for the synthesis of a disubstituted guanidine using MSI.
Materials:
-
Thiourea or a suitable precursor
-
Aniline
-
This compound (MSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of thiourea (1.0 mmol) in anhydrous THF (10 mL), add diisopropylethylamine (2.5 mmol).
-
Add this compound (1.1 mmol) and stir the mixture at room temperature for 1 hour.
-
Add aniline (2.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-diphenylguanidine.
Safety and Handling of this compound
This compound is a stable, crystalline solid that is generally safe to handle under standard laboratory conditions. However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to handle the compound in a well-ventilated fume hood. MSI is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a range of important heterocyclic compounds. Its ability to act as a potent activating agent under mild conditions makes it a valuable alternative to harsher, more traditional reagents. The protocols outlined in this application note provide a solid foundation for the use of MSI in the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and substituted guanidines. By understanding the underlying mechanistic principles, researchers can further expand the applications of this powerful synthetic tool in the pursuit of novel molecules for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield with 1-(Mesitylsulfonyl)-1H-imidazole
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of sulfonamides using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction yields and ensure the integrity of your experimental outcomes.
Introduction to this compound in Sulfonamide Synthesis
This compound is a valuable sulfonating agent employed in the synthesis of sulfonamides, a critical functional group in a wide array of pharmaceuticals.[1] The mesityl group provides steric bulk, which can influence the reactivity and selectivity of the reagent. The imidazole leaving group offers distinct advantages over traditional sulfonyl chlorides, including milder reaction conditions and a different safety profile. However, like any chemical reaction, achieving high yields requires a nuanced understanding of the reaction mechanism, potential side reactions, and the critical interplay of various experimental parameters. This guide will walk you through a logical, step-by-step process to identify and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in sulfonamide synthesis?
A1: The reaction proceeds via a nucleophilic attack of an amine on the sulfur atom of the mesitylsulfonyl group. The imidazole moiety acts as a leaving group, which is subsequently protonated by the amine or an added base. The bulky mesityl group can sterically hinder the approach of the nucleophile, making the choice of amine and reaction conditions crucial.
Q2: What are the most common causes of low yield in this reaction?
A2: Low yields can often be attributed to several factors:
-
Poor quality of the starting materials: Degradation of this compound or the amine.
-
Suboptimal reaction conditions: Incorrect choice of solvent, base, temperature, or reaction time.
-
Steric hindrance: The amine substrate may be too sterically hindered to react efficiently.
-
Side reactions: Competing reactions that consume the starting materials or the desired product.
-
Inadequate workup or purification: Loss of product during extraction, washing, or chromatography.
Q3: How can I tell if my this compound has degraded?
A3: this compound is susceptible to hydrolysis. The presence of mesitylenesulfonic acid as a white, crystalline solid or a strong acidic smell are indicators of degradation. It is best to store the reagent under anhydrous conditions and in a cool, dark place.[2]
Q4: Is a base always necessary for this reaction?
A4: While the reaction can proceed without an added base, it is generally recommended. The reaction generates an equivalent of imidazolium mesitylenesulfonate, which is acidic. A non-nucleophilic base is often added to neutralize this acidic byproduct and to deprotonate the amine, increasing its nucleophilicity.[3]
In-Depth Troubleshooting Guide for Low Yield
Problem 1: The reaction is not proceeding to completion, and starting materials are recovered.
This is a common issue that points to problems with reactivity or reaction setup.
Potential Causes & Solutions:
-
Insufficient Activation of the Amine: The nucleophilicity of the amine is critical.
-
Troubleshooting Step: Add a suitable non-nucleophilic base to deprotonate the amine. The choice of base is critical and should be tailored to the pKa of the amine. For weakly nucleophilic amines, a stronger base may be required. However, excessively strong bases can lead to side reactions.
-
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Triethylamine (TEA) | 10.75 | Dichloromethane (DCM), Tetrahydrofuran (THF) | Common choice for primary and secondary amines. |
| Diisopropylethylamine (DIPEA) | 10.7 | DCM, THF, Acetonitrile (ACN) | More sterically hindered, useful when N-acylation of the base is a concern. |
| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | ACN, THF | A stronger, non-nucleophilic base for less reactive amines. |
| Sodium Hydride (NaH) | ~35 | THF, Dimethylformamide (DMF) | For very weakly nucleophilic amines; requires anhydrous conditions. |
-
Steric Hindrance: The bulky mesityl group on the sulfonating agent and bulky substituents on the amine can significantly slow down the reaction.
-
Troubleshooting Step: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions without causing decomposition.
-
-
Improper Solvent Choice: The solvent can influence the solubility of the reactants and the rate of the reaction.
-
Troubleshooting Step: Switch to a more appropriate solvent. Aprotic polar solvents are generally preferred.
-
| Solvent | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 9.1 | Good for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 7.5 | A good general-purpose solvent. |
| Acetonitrile (ACN) | 37.5 | More polar, can accelerate the reaction. |
| Dimethylformamide (DMF) | 36.7 | A highly polar aprotic solvent, useful for poorly soluble starting materials. |
Experimental Protocol: Optimization of Reaction Conditions
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, THF, or ACN).
-
Base Addition: Add the selected base (1.1 - 1.5 eq) dropwise at 0 °C.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 - 1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS). If the reaction is sluggish, gently heat to reflux.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Multiple spots are observed on TLC, indicating the formation of side products.
The formation of side products is a clear indication of competing reaction pathways.
Potential Causes & Solutions:
-
Reaction with the Imidazole Leaving Group: In some cases, the amine can react with the imidazole ring, although this is less common under standard conditions.
-
Troubleshooting Step: This is often a sign of excessively high temperatures or prolonged reaction times. Try running the reaction at a lower temperature for a longer period.
-
-
Decomposition of the Starting Material or Product: The imidazole ring can be susceptible to degradation under harsh conditions.[4]
-
Troubleshooting Step: Ensure that the reaction is performed under an inert atmosphere and that the temperature is carefully controlled. If the product is known to be unstable, minimize the reaction and workup time.
-
-
Reaction with Solvent: Some solvents, like DMF, can participate in side reactions at elevated temperatures.
-
Troubleshooting Step: If using a high-boiling point polar aprotic solvent, consider switching to a more inert alternative like ACN or THF and adjusting the temperature accordingly.
-
Visualizing the Reaction and Potential Pitfalls
A clear understanding of the reaction mechanism can help in diagnosing issues.
Caption: Proposed reaction pathway and common troubleshooting points.
Logical Troubleshooting Workflow
To systematically address low yield, follow this diagnostic workflow.
Caption: A step-by-step workflow for troubleshooting low yields.
Conclusion
Troubleshooting low yields in the synthesis of sulfonamides using this compound requires a systematic and logical approach. By carefully considering the quality of your starting materials, the choice of reaction conditions, and the potential for side reactions, you can significantly improve your chances of success. This guide provides a framework for diagnosing and resolving common issues, empowering you to achieve higher yields and more reliable results in your research.
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(Mesitylsulfonyl)-1H-imidazole
Welcome to the technical support center for the synthesis and optimization of 1-(Mesitylsulfonyl)-1H-imidazole (MSI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this important reagent.
Introduction to this compound Synthesis
This compound is a valuable reagent in organic synthesis, often employed as a sulfonating agent. Its synthesis typically involves the reaction of imidazole with mesitylsulfonyl chloride. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters. This guide will walk you through the critical aspects of this synthesis, from starting material quality to reaction workup and product purification.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the nucleophilic substitution reaction between imidazole and mesitylsulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General reaction for the synthesis of this compound.
Q2: What are the critical starting material considerations?
A2: The purity of your starting materials is paramount for a successful reaction.
-
Mesitylsulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive mesitylenesulfonic acid.[1][2] It is crucial to use a fresh bottle or a properly stored container of mesitylsulfonyl chloride.[2]
-
Imidazole: Ensure the imidazole is dry and of high purity.
-
Solvent: Use anhydrous solvents to prevent the hydrolysis of mesitylsulfonyl chloride.[1] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[2]
Q3: Why is a base necessary in this reaction?
A3: The reaction of mesitylsulfonyl chloride with imidazole generates one equivalent of hydrochloric acid (HCl). The base is essential to neutralize this HCl.[1] Without a base, the HCl will protonate the starting imidazole, rendering it non-nucleophilic and halting the reaction.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (typically imidazole) and the appearance of the product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[3][4]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix this?
A: Low yields can be frustrating, but they often point to a few common culprits. Let's break down the possibilities.
References
Technical Support Center: 1-(Mesitylsulfonyl)-1H-imidazole
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving this versatile condensation agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate and resolve challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is primarily used as a condensing or activating agent, particularly for carboxylic acids. The mesitylsulfonyl group acts as a strong electron-withdrawing group, which polarizes the imidazole ring and makes the C2 position highly susceptible to nucleophilic attack. This activation facilitates the formation of esters, amides, and other similar linkages under mild conditions.
Q2: What are the main byproducts I should expect in my reaction mixture?
A2: When this compound is used to activate a carboxylic acid for subsequent reaction with a nucleophile (e.g., an alcohol or amine), the primary byproducts are imidazole and mesitylenesulfonic acid (or its corresponding salt). If the reaction is incomplete, you may also have unreacted starting materials.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability and reactivity, this compound should be stored in a cool, dry place, away from moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Q4: Is this compound sensitive to water?
A4: Yes, this compound is sensitive to moisture. It can hydrolyze to form imidazole and mesitylenesulfonic acid. Therefore, it is crucial to use anhydrous solvents and reaction conditions to maintain the reagent's efficacy.
Troubleshooting Guide: Common Side Reactions and Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable protocols to resolve them.
Issue 1: Low or No Product Formation
A common issue is the failure of the reaction to proceed to completion, resulting in low yields of the desired product. This is often due to incomplete activation of the carboxylic acid or insufficient reactivity of the nucleophile.
Causality:
-
Hydrolysis of the Reagent: The presence of trace amounts of water in the reaction solvent or on the glassware can hydrolyze the this compound, rendering it inactive.
-
Poor Nucleophilicity: The incoming nucleophile (alcohol or amine) may not be sufficiently reactive to displace the activated carboxylate intermediate.
-
Steric Hindrance: Significant steric bulk around the carboxylic acid or the nucleophile can impede the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours before use.
-
Use freshly distilled, anhydrous solvents.
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Optimize Reaction Temperature:
-
If the reaction is sluggish at room temperature, consider gentle heating (40-60 °C). Monitor the reaction by TLC to avoid decomposition.
-
-
Use of a Catalyst:
-
For less reactive nucleophiles, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can facilitate the reaction.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Aprotic (e.g., DCM, THF, Acetonitrile) | Prevents hydrolysis of the reagent. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with potential for side reactions. |
| Additives | Catalytic DMAP (for sluggish reactions) | Acts as a nucleophilic catalyst to accelerate the reaction. |
Issue 2: Formation of an Unexpected, Stable Byproduct
In some cases, a stable acyl-imidazolium intermediate may be formed, which does not react further with the intended nucleophile. This can be mistaken for a side reaction, but it is often an stalled reaction intermediate.
Causality:
The formation of a stable acyl-imidazolium salt can occur if the nucleophile is not reactive enough to displace the imidazole moiety. This intermediate may be isolable but represents a dead-end in the desired reaction pathway.
Visualizing the Reaction Pathway and Byproduct Formation:
Caption: Reaction pathway showing the formation of the activated intermediate and subsequent product and byproducts.
Troubleshooting Protocol:
-
Increase Nucleophile Concentration:
-
Use a slight excess (1.1-1.2 equivalents) of the nucleophile to push the equilibrium towards the product.
-
-
Activate the Nucleophile:
-
If using an alcohol, consider converting it to its corresponding alkoxide with a non-nucleophilic base (e.g., NaH) before adding it to the activated carboxylic acid.
-
-
Change the Solvent:
-
A more polar solvent may help to stabilize the transition state of the nucleophilic attack on the intermediate.
-
Issue 3: Difficulty in Removing Sulfonamide-Related Impurities
A frequent challenge in the workup is the removal of mesitylenesulfonic acid and imidazole byproducts, which can be soluble in both organic and aqueous phases, complicating purification.
Causality:
-
Imidazole: Imidazole is basic and can be protonated to form a water-soluble salt. However, it also has some solubility in organic solvents.
-
Mesitylenesulfonic Acid: This is a strong acid and will be deprotonated to its sulfonate salt in the presence of a base. The salt is highly water-soluble.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate and extract the imidazole.
-
Next, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to deprotonate and remove the mesitylenesulfonic acid.
-
Finally, wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
If the aqueous workup is insufficient, column chromatography on silica gel is typically effective.
-
A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will usually separate the desired product from the byproducts.
-
Troubleshooting Workflow for Purification:
Caption: Step-by-step workflow for the purification of the final product.
how to remove byproducts from 1-(Mesitylsulfonyl)-1H-imidazole reactions
Welcome to the technical support center for reactions involving 1-(Mesitylsulfonyl)-1H-imidazole (MSI). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the use of MSI, a versatile reagent in organic synthesis, particularly for the formation of sulfonamides. Here, you will find practical, field-tested advice in a question-and-answer format to help you troubleshoot your experiments and efficiently remove unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions using this compound?
A1: The primary byproducts encountered are typically unreacted imidazole and mesitylsulfonamide. Imidazole is released as the reaction proceeds, and mesitylsulfonamide can form from the hydrolysis of MSI or if the sulfonamide product is unstable under the reaction conditions.
Q2: I see a significant amount of imidazole in my crude NMR. What is the quickest way to remove it?
A2: Imidazole is a basic compound and can be effectively removed by washing the organic reaction mixture with a dilute acidic solution, such as 1 M aqueous HCl.[1] The protonated imidazole will become water-soluble and partition into the aqueous layer.
Q3: My desired product is sensitive to strong acids. Are there alternative methods to remove imidazole?
A3: Yes, if your product is acid-sensitive, you can wash the organic layer with water multiple times. Imidazole has some water solubility, which can be exploited.[1] Alternatively, a wash with a saturated aqueous solution of ammonium chloride can be a milder option than strong acids. For particularly stubborn cases, you can precipitate the imidazole as a metal salt, for example, by adding silver nitrate, though this is a less common and more "unsexy" workup.[1]
Q4: How can I remove the mesitylsulfonamide byproduct? It seems to co-elute with my product on silica gel chromatography.
A4: Mesitylsulfonamide can be challenging to remove by chromatography alone due to its polarity, which can be similar to that of the desired sulfonamide product. Crystallization is often the most effective method for its removal.[2][3] Selecting an appropriate solvent system where your product has good solubility at elevated temperatures but poor solubility at room temperature, while mesitylsulfonamide remains in solution, is key.
Troubleshooting Guides
Issue 1: Persistent Imidazole Contamination After Acidic Wash
Symptoms:
-
Presence of characteristic imidazole peaks in the 1H NMR spectrum of the product after an acidic workup.
-
The organic layer remains basic after the acid wash (tested with pH paper on a small aqueous extract).
Root Cause Analysis: This issue usually arises from insufficient acid washing or the formation of an emulsion that prevents efficient partitioning. The basicity of your organic solution may be higher than anticipated, requiring more equivalents of acid for neutralization and extraction of the imidazole.
Troubleshooting Workflow:
Caption: Workflow for removing persistent imidazole.
Detailed Protocol: Enhanced Acidic Wash for Imidazole Removal
-
Initial Wash: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel and wash with one portion of 1 M HCl.[4]
-
pH Check: After shaking and separating the layers, test the pH of the aqueous layer using litmus paper or a pH strip. If the aqueous layer is not distinctly acidic, it indicates that the imidazole has not been fully protonated and extracted.
-
Repeat Washes: Continue washing the organic layer with fresh portions of 1 M HCl until the aqueous layer is acidic. Typically, two to three washes are sufficient.
-
Neutralizing Wash: After the acidic washes, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.[5] Be sure to vent the separatory funnel frequently as CO2 gas will be generated.
-
Final Wash and Drying: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water and help break any emulsions.[4] Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Issue 2: Mesitylsulfonamide Byproduct Removal
Symptoms:
-
A byproduct with a characteristic mesityl group singlet (~2.3 ppm) and aromatic peaks in the 1H NMR spectrum is present.
-
The byproduct is difficult to separate from the desired product by standard silica gel chromatography.
Root Cause Analysis: Mesitylsulfonamide is formed from the hydrolysis of unreacted MSI or the sulfonating agent. Its polarity is often similar to the desired sulfonamide product, leading to poor separation on silica gel.
Troubleshooting Workflow:
Caption: Workflow for mesitylsulfonamide removal via crystallization.
Detailed Protocol: Purification by Crystallization
-
Solvent Selection: The key to successful crystallization is finding a solvent or solvent system in which your desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the mesitylsulfonamide byproduct remains soluble at low temperatures.[3] A good starting point is to test solvents like ethanol, isopropanol, ethyl acetate/hexanes, or toluene. Referencing solubility data for similar sulfonamides can be beneficial. For instance, the solubility of the related methanesulfonamide is provided in the table below.[6]
| Solvent | Mole Fraction Solubility (x * 10²) at 45 °C |
| 1,4-Dioxane | 2.619 |
| Acetone | 1.630 |
| Ethyl Acetate | 1.471 |
| Acetonitrile | 0.5048 |
| Methanol | 0.3888 |
| Ethanol | 0.3391 |
| n-Propanol | 0.3133 |
| Toluene | 0.2737 |
| Isopropanol | 0.2574 |
| Cyclohexane | 0.02238 |
-
Crystallization Procedure:
-
Place the crude product in a flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the mesitylsulfonamide.
-
Dry the crystals under vacuum to remove residual solvent.
-
Expert Tip: If your sulfonamide product is acidic (e.g., contains a free N-H on the sulfonamide), you can sometimes exploit this for purification. A basic wash (e.g., with 1 M NaOH) can deprotonate your product, making it water-soluble and allowing you to separate it from the less acidic mesitylsulfonamide which may remain in the organic layer. Afterward, you can re-acidify the aqueous layer to precipitate your product. This acid-base extraction is highly dependent on the specific pKa values of your product and the byproducts.[8]
References
- 1. reddit.com [reddit.com]
- 2. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Times with 1-(Mesitylsulfonyl)-1H-imidazole (MSI)
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-imidazole (MSI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reactions involving this versatile sulfonating and coupling agent. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your reaction efficiency and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSI) and what are its primary applications?
A1: this compound, also known as N-Mesitylenesulfonylimidazole, is a sulfonating and coupling agent.[1][2] It is particularly noted for its use as a condensation reagent in oligonucleotide synthesis.[3] The mesityl group provides significant steric bulk, which can influence its reactivity and selectivity compared to other sulfonylating agents.
Q2: What are the typical storage and handling recommendations for MSI?
A2: MSI is a white to off-white or light yellow powder with a melting point of 95-99 °C.[4][5] It should be stored at room temperature in a cool, dry place.[5] As with many sulfonylating agents, it is prudent to protect it from moisture to prevent hydrolysis.
Q3: How does the steric hindrance of the mesityl group in MSI affect its reactivity?
A3: The two methyl groups in the ortho positions of the mesityl ring create significant steric hindrance around the sulfonyl group.[6][7][8] This steric bulk can slow down the rate of reaction compared to less hindered sulfonylating agents like tosyl chloride or mesyl chloride.[6][7] Consequently, reactions with MSI may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve complete conversion.[6] However, this steric hindrance can also be advantageous in providing greater selectivity in certain reactions.
Q4: What are the general signs of a slow or stalled reaction with MSI?
A4: A slow or stalled reaction can be identified by monitoring the consumption of the starting materials (e.g., alcohol or amine) and the formation of the product using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Incomplete consumption of the starting material after the expected reaction time is the primary indicator.
Troubleshooting Guide: Improving Reaction Time
This section addresses specific issues you may encounter that lead to slow or incomplete reactions with MSI and provides actionable solutions.
Issue 1: Reaction is sluggish or does not go to completion.
Slow reaction rates are the most common challenge when working with sterically hindered reagents like MSI.
Possible Causes & Solutions:
-
Insufficient Temperature: The steric hindrance of the mesityl group increases the activation energy of the reaction.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. For many sulfonylation reactions, moving from 0 °C or room temperature to a gentle reflux in a suitable solvent can significantly accelerate the reaction rate.[6]
-
-
Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and the overall reaction kinetics.
-
Solution: If reactants have poor solubility, consider switching to a more polar aprotic solvent. Dichloromethane (DCM) is a common choice, but for more sluggish reactions, solvents like acetonitrile or toluene may be beneficial.[2]
-
-
Suboptimal Base Selection: The base plays a crucial role in deprotonating the nucleophile and neutralizing the generated acid.
-
Solution: For sterically hindered substrates or if the reaction is slow, a stronger, non-nucleophilic base might be more effective. While triethylamine (Et3N) is common, consider alternatives like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). For some reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst to accelerate the reaction.
-
-
Low Reactivity of the Nucleophile: Sterically hindered alcohols or amines will react more slowly.
-
Solution: In addition to increasing the temperature, consider increasing the concentration of the reactants. If possible, using a slight excess of the nucleophile can also help drive the reaction to completion.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting slow reactions with MSI.
References
- 1. Boc Sciences 9 - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. echemi.com [echemi.com]
- 4. 50257-39-1, CasNo. Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. N-(Mesitylenesulfonyl)imidazole | CAS#:50257-39-1 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fastercapital.com [fastercapital.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
dealing with moisture sensitivity of 1-(Mesitylsulfonyl)-1H-imidazole
Welcome to the dedicated support center for 1-(Mesitylsulfonyl)-1H-imidazole (MSI). As a potent sulfonating and coupling agent, MSI is invaluable in modern organic synthesis. However, its efficacy is critically dependent on its integrity, which is primarily challenged by its sensitivity to moisture. This guide is designed to provide you, our fellow researchers and drug development professionals, with the technical insights and field-proven protocols necessary to ensure the successful and reproducible application of MSI in your work. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues effectively.
Section 1: The Core Challenge — Understanding Moisture Sensitivity
The central issue governing the handling of MSI is its susceptibility to hydrolysis. The sulfur-nitrogen bond in the sulfonylimidazole moiety is electrophilic and readily attacked by nucleophiles, with water being a common and potent reactant.
The Hydrolysis Reaction:
When exposed to moisture, this compound rapidly hydrolyzes to form mesitylenesulfonic acid and imidazole. This degradation is irreversible and has two major consequences for your experiment:
-
Loss of Active Reagent: The concentration of the active sulfonating agent decreases, leading to lower or no product yield.
-
Introduction of Reactive Byproducts: Both mesitylenesulfonic acid and imidazole can interfere with your reaction, potentially catalyzing side reactions, altering the pH of the mixture, or complicating purification.
The following diagram illustrates this degradation pathway.
Caption: Hydrolysis of this compound.
To mitigate this, all handling and reaction setup must be performed under strictly anhydrous conditions. The table below summarizes the critical parameters.
| Parameter | Recommendation | Rationale |
| Storage (Unopened) | Store at 2-8°C in a desiccator or dry cabinet.[1] | Cool, dry conditions minimize ambient moisture exposure and slow any potential degradation. |
| Storage (Opened) | Store under an inert atmosphere (Argon or Nitrogen) in a glovebox or a sealed Schlenk flask inside a desiccator. | Prevents atmospheric moisture from entering the container after the factory seal is broken.[2] |
| Handling Atmosphere | Glovebox or Schlenk line with dry, inert gas.[2][3] | Minimizes contact with atmospheric oxygen and moisture during weighing and transfer. |
| Glassware | Oven-dried (≥120°C for >4 hours) or flame-dried under vacuum immediately before use.[4] | Removes the thin film of water that adsorbs onto glass surfaces, a significant source of contamination.[2] |
| Solvents | Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent. | Solvents are a primary vector for introducing water into a reaction. |
Section 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, linking them directly to moisture-related issues.
| Problem Observed | Probable Cause | Diagnostic Check & Solution |
| Low or No Product Yield | Reagent Hydrolysis: The MSI was likely compromised by moisture before or during the reaction, significantly lowering the concentration of the active reagent. | Verify Reagent Integrity: If possible, take a small sample and run a quick ¹H NMR. The presence of sharp singlets for imidazole and mesitylenesulfonic acid indicates hydrolysis. Protocol Review: 1. Glassware: Was your glassware rigorously dried immediately before use?[4] 2. Solvent: Was your solvent certified anhydrous or freshly dried? How was it transferred? Use syringe/cannula techniques under inert gas. 3. Atmosphere: Was the reaction set up and maintained under a positive pressure of dry inert gas (N₂ or Ar)?[2] |
| Inconsistent Results / Poor Reproducibility | Partial & Variable Decomposition: The extent of MSI hydrolysis is varying between experiments. This often points to inconsistent handling or storage of an opened bottle. | Standardize Handling: 1. Opened Bottles: Once opened, never leave the bottle on the bench. Immediately transfer to a glovebox or flush the headspace thoroughly with inert gas, seal tightly with paraffin film, and store in a desiccator.[5] 2. Aliquot Strategy: For frequent use, consider aliquoting the reagent into smaller, single-use vials inside a glovebox to protect the main stock. |
| Formation of Unexpected Byproducts | Byproduct Reactivity: The hydrolysis products (mesitylenesulfonic acid and/or imidazole) are participating in the reaction. Imidazole is a nucleophile and a base, while the sulfonic acid can act as an unwanted acid catalyst.[6] | Byproduct Identification: Analyze your crude reaction mixture by LC-MS or NMR to identify intermediates or byproducts. Compare against the spectra of authentic imidazole and mesitylenesulfonic acid. Solution: The only reliable solution is to prevent their formation. Implement the rigorous anhydrous techniques described. If acidic or basic catalysis is a suspected side reaction, this strongly points to hydrolysis of your MSI. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to weigh and dispense this compound?
A1: The ideal method is to handle the solid exclusively within a glovebox containing a dry, inert atmosphere.[2] If a glovebox is unavailable, a "quick weigh" protocol on the bench can be a compromise, but it carries a higher risk of partial hydrolysis. The choice of workflow is critical.
Caption: Recommended workflows for weighing MSI.
Q2: My reaction requires a nucleophilic base. Can I use MSI in the presence of amines or other nucleophiles?
A2: Yes, this is a primary application. However, it is crucial that the intended nucleophile is the only significant one present. Water can compete with your substrate, leading to a mixture of sulfonated substrate and hydrolyzed MSI. Ensure your amine and solvent are rigorously dried before adding MSI.
Q3: How can I confirm my reaction setup is sufficiently anhydrous?
A3: Self-validating protocols are key. For solvents, while commercial anhydrous grades are reliable, their integrity depends on how they are stored and handled. A solvent purification system (Grubbs apparatus) is the gold standard. For verification, a Karl Fischer titrator provides a quantitative measure of water content. For glassware, ensuring it is hot to the touch (after cooling slightly from the oven) just before assembly is a common qualitative check.[4]
Q4: Are there any visual signs of MSI decomposition?
A4: Pure this compound is typically a white to off-white crystalline solid. As it hydrolyzes, it may become sticky or clumpy due to the formation of imidazole and the potential for hygroscopic behavior. Any significant change from a free-flowing powder should be viewed with suspicion.
Experimental Protocol: General Procedure for Reaction Setup
This protocol outlines the rigorous steps required to set up a reaction using MSI, minimizing the risk of moisture contamination.
-
Glassware Preparation:
-
Place all necessary glassware (reaction flask, condenser, addition funnel) and magnetic stir bars in a drying oven at 120-150°C for a minimum of 4 hours (overnight is preferred).[2]
-
Immediately assemble the hot glassware under a stream of dry nitrogen or argon. Use a light coating of vacuum grease on joints to ensure a good seal.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
-
-
Reagent & Solvent Preparation:
-
Dispense the required amount of MSI inside a glovebox and seal the reaction flask before removing it.
-
Obtain anhydrous solvent from a purification system or a fresh, unopened Sure/Seal™ bottle.
-
Transfer the solvent to the reaction flask via a dry syringe or a double-tipped needle (cannula transfer) under positive inert gas pressure.
-
If other solid reagents are required, add them to the flask under a strong counterflow of inert gas.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the entire reaction period.
-
If heating, use an oil bath with a temperature controller. Ensure the condenser is properly supplied with coolant.
-
For reactions that need to be protected from air but not necessarily heated, a drying tube filled with a desiccant like calcium chloride can be used at the top of the condenser.[4]
-
By adhering to these principles and protocols, you can significantly improve the reliability and success rate of your experiments involving the powerful but sensitive this compound reagent.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Products from 1-(Mesitylsulfonyl)-1H-imidazole Reactions
Introduction
Welcome to the Technical Support Center for reactions involving 1-(Mesitylsulfonyl)-1H-imidazole (MSI). MSI is a highly effective sulfonating agent, prized for its crystalline nature, stability, and utility in the synthesis of sulfonamides and sulfonates under mild conditions. However, the unique properties of the reagent and its byproducts can present specific challenges during product purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into troubleshooting common purification issues and answers frequently asked questions. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your purification strategy.
Core Principles: Understanding Your Reaction Mixture
A successful purification begins with a thorough understanding of what is in your flask post-reaction. Reactions with MSI, typically the sulfonylation of an amine or alcohol, generate a predictable set of components that must be separated.
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Desired Product: The target sulfonamide or sulfonate. These are typically neutral organic compounds of varying polarity.
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Key Byproduct: Imidazole: For every mole of MSI that reacts, one mole of imidazole is liberated. Imidazole is a water-soluble, basic, and highly polar compound.[1] Its removal is often the primary purification challenge.
-
Unreacted MSI: Incomplete reactions will leave residual MSI.
-
Unreacted Substrate: If the reaction did not go to completion, your starting amine or alcohol will be present.
-
Hydrolysis Product: Mesitylenesulfonic Acid: MSI can hydrolyze in the presence of water to form mesitylenesulfonic acid. This is an acidic and water-soluble impurity.
The purification strategy, therefore, must be designed to systematically remove these components based on their differing chemical properties (acidity/basicity, polarity, solubility).
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when purifying products from MSI reactions.
Q1: What is the most effective way to remove the imidazole byproduct?
Answer: The most robust and widely used method is an acid-base liquid-liquid extraction during the aqueous workup.[2][3]
-
The Chemistry: Imidazole is a weak base (pKa of conjugate acid ≈ 7.0).[1] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl), the imidazole is protonated to form the imidazolium chloride salt. This salt is highly soluble in the aqueous phase and is thus efficiently extracted from the organic layer containing your neutral product.[3]
-
Why it's effective: This method exploits the difference in acid-base properties between your neutral product and the basic imidazole byproduct, leading to a clean separation. A subsequent wash with a saturated sodium bicarbonate solution will then remove any acidic impurities, like mesitylenesulfonic acid.[4]
Q2: My product and the starting amine are co-eluting during column chromatography. How can I improve the separation?
Answer: Co-elution of basic compounds like amines with the desired product is a common issue.
-
Acidic Wash Pre-Chromatography: First, ensure you have performed a thorough acidic wash as described in Q1. This should remove the majority of the unreacted amine before you even begin chromatography.
-
Eluent Modification: If trace amounts of amine persist and cause issues, you can add a small amount of a basic modifier to your mobile phase. Adding 0.5-1% triethylamine (TEA) to your eluent system (e.g., hexane/ethyl acetate) can significantly improve the peak shape of basic compounds and prevent tailing, often aiding in separation.[3]
-
Gradient Optimization: Employ a shallow elution gradient. Starting with a low polarity and very slowly increasing the percentage of the more polar solvent can resolve compounds with similar Rf values.
Q3: My sulfonamide product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solid separates as a liquid, often because the solution's boiling point is higher than the product's melting point or due to high impurity concentrations.[5]
-
Causality: The presence of impurities disrupts the crystal lattice formation. The oil that forms is an impure, supercooled liquid version of your product.
-
Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% more) to reduce the saturation level. Allow it to cool much more slowly.[5]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, such as in an ice bath, after it has slowly reached room temperature.[5]
-
Change Solvents: The solvent may be too nonpolar. Switch to a more polar solvent or use a solvent/anti-solvent system. For many sulfonamides, mixtures like ethanol-water or isopropanol-water are highly effective.[5]
-
Pre-Purification: If the crude product is very impure, a rapid filtration through a short plug of silica gel to remove baseline impurities may be necessary before attempting recrystallization.
-
Q4: I can't find a single suitable solvent for recrystallization. What are my options?
Answer: The ideal single solvent for recrystallization—one that dissolves the compound when hot but not when cold—can be elusive. A solvent/anti-solvent system is an excellent alternative.[6]
-
The Principle: You first dissolve your crude product in a minimal amount of a "good" solvent, in which it is highly soluble at room temperature. Then, you slowly add a miscible "anti-solvent," in which your product is insoluble, until the solution becomes persistently cloudy (turbid). This point of slight supersaturation is the ideal starting point for slow crystal growth.
-
Common Systems for Sulfonamides:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Acetone / Water
-
Ethanol / Water
-
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Persistent Imidazole in NMR | 1. Inefficient acidic wash. 2. Emulsion formation during extraction preventing phase separation. 3. Imidazole co-eluting with a very polar product in chromatography. | 1. Repeat the 1 M HCl wash 2-3 times. Check the pH of the aqueous layer to ensure it remains acidic. 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through Celite. 3. If the product is very polar, consider reverse-phase chromatography (C18) where imidazole will elute very early. |
| Low Yield After Recrystallization | 1. Using too much solvent. 2. Cooling the solution too quickly, trapping impurities. 3. Product is too soluble in the chosen cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. Insulate the flask to ensure slow cooling to room temperature before moving to an ice bath.[5] 3. After filtering, cool the mother liquor further in an ice-salt bath or place it in a freezer to recover more material. Check the purity of this second crop. |
| Streaking/Tailing on TLC/Column | 1. Compound is acidic or basic. 2. Compound is interacting too strongly with the silica gel. 3. Column is overloaded. | 1. Add a modifier to the eluent: 0.5-1% acetic acid for acidic compounds, or 0.5-1% triethylamine for basic compounds.[3] 2. Consider switching to a less acidic stationary phase like neutral alumina. 3. Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |
| Product seems insoluble in all common chromatography solvents | 1. The product is highly polar. 2. The product is a salt. | 1. Use a more polar eluent system, such as Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Methanol. 2. Ensure that the workup was completed correctly to produce the neutral species. If it was isolated as a salt, it may need to be neutralized and re-extracted. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Acid-Base Extraction
This protocol is designed to remove the majority of ionic and ionizable impurities before final purification.
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time to ensure complete removal of imidazole and any unreacted amine.[3]
-
Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the organic layer in the separatory funnel. This will neutralize any residual HCl and remove acidic byproducts like mesitylenesulfonic acid. Shake, vent, and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This removes bulk water and helps to break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system gives your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet packing is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, applying gentle positive pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent dropwise. A good solvent will not dissolve the product at room temperature but will dissolve it upon heating. Common choices for sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water.[4]
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor. Dry the crystals in a desiccator or vacuum oven.
Visualization of Workflows
General Purification Workflow
References
Technical Support Center: Preventing Byproduct Formation in Sulfonylation Reactions
Welcome to the Technical Support Center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize sulfonylation reactions, with a specific focus on minimizing and preventing the formation of common byproducts. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a sulfonylation reaction?
A: The most frequently encountered byproducts in sulfonylation reactions include:
-
Di-sulfonated products: This is particularly common when using primary amines, where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonylating agent.[1]
-
Hydrolysis products: Sulfonyl chlorides can react with residual water in the reaction mixture to form the corresponding sulfonic acid, which can complicate purification.[2]
-
Sulfene-derived byproducts: Alkanesulfonyl chlorides with an α-hydrogen can eliminate HCl in the presence of a base to form highly reactive sulfene intermediates, which can lead to a variety of undesired products.[3]
-
Products from reaction with tertiary amine bases: While often used as acid scavengers, tertiary amines like triethylamine can sometimes react with the sulfonyl chloride.[1]
Q2: How does the choice of base impact byproduct formation?
A: The choice of base is critical in controlling the outcome of a sulfonylation reaction. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.[4]
-
Pyridine: Often used as both a base and a catalyst. It can form a reactive sulfonylpyridinium salt, which can accelerate the desired reaction. However, its nucleophilicity can sometimes lead to side reactions.[5]
-
Triethylamine (TEA): A stronger, non-nucleophilic base that is effective at scavenging the HCl byproduct.[6] However, it can promote the formation of sulfene intermediates from alkanesulfonyl chlorides.[3]
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is often a good choice to minimize side reactions, including sulfene formation.
Q3: My reaction is sluggish and giving low yields. What can I do?
A: Low yields can be due to several factors, including poor reactivity of the starting materials or degradation of the sulfonylating agent.[2] Consider the following:
-
Increase reaction temperature: For less reactive amines or alcohols, increasing the temperature can improve the reaction rate.
-
Use a catalyst: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction by forming a highly reactive intermediate with the sulfonyl chloride.[2]
-
Solvent choice: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used. For very slow reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) may be beneficial.[1]
In-Depth Troubleshooting Guides
This section provides a more detailed look at specific byproduct formation issues and step-by-step guidance on how to address them.
Issue 1: Formation of Di-sulfonated Byproducts with Primary Amines
Causality: Primary amines react with one equivalent of sulfonyl chloride to form a mono-sulfonamide. This product still has an acidic N-H proton. In the presence of a strong base, this proton can be removed, creating a sulfonamide anion that can react with a second equivalent of the sulfonyl chloride to form a di-sulfonated byproduct.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for di-sulfonylation.
Recommended Actions & Protocols:
-
Stoichiometry Control: Carefully control the stoichiometry of the sulfonylating agent. Using a slight excess of the amine (1.1 to 1.2 equivalents) can help ensure the complete consumption of the sulfonyl chloride before significant di-sulfonylation can occur.[1]
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture containing the amine and the base, preferably at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonylating agent, disfavoring the second sulfonylation.
-
Base Selection: Use a weaker base or a stoichiometric amount of a stronger base. An excess of a strong base will increase the concentration of the deprotonated sulfonamide, promoting di-sulfonylation.
Issue 2: Byproducts Resulting from Sulfene Formation
Causality: Alkanesulfonyl chlorides possessing at least one α-hydrogen can undergo elimination of HCl in the presence of a base to form a highly reactive intermediate called a sulfene (R₂C=SO₂). This sulfene can then react with nucleophiles in the reaction mixture in an uncontrolled manner, leading to a variety of byproducts.[3]
Mechanism of Sulfene Formation:
Caption: Formation of sulfene intermediates.
Recommended Actions & Protocols:
-
Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to abstract the α-proton, thus suppressing sulfene formation.
-
Inverse Addition: Add the base slowly to a solution of the amine and the alkanesulfonyl chloride at low temperature. This keeps the base concentration low and allows the desired nucleophilic attack on the sulfonyl chloride to outcompete the elimination reaction.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy.
Issue 3: Hydrolysis of the Sulfonylating Agent
Causality: Sulfonyl chlorides are susceptible to hydrolysis by water, which forms the corresponding sulfonic acid. This side reaction consumes the sulfonylating agent, leading to lower yields of the desired product and complicating purification.[2]
Recommended Actions & Protocols:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Rapid Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the time the unreacted sulfonyl chloride is in contact with water.[2]
Summary of Troubleshooting Strategies
| Problem | Primary Cause(s) | Recommended Solutions |
| Di-sulfonylation | Excess sulfonyl chloride, strong base | Use a slight excess of amine, slow addition of sulfonyl chloride, use a weaker or stoichiometric amount of base.[1] |
| Sulfene Formation | Non-hindered base, α-hydrogens on sulfonyl chloride | Use a sterically hindered base (e.g., DIPEA), perform inverse addition, maintain low reaction temperatures. |
| Hydrolysis | Presence of water | Use anhydrous solvents and glassware, conduct the reaction under an inert atmosphere, perform a rapid, cold aqueous workup.[2] |
| Low Yield | Poor reactivity of starting materials | Increase reaction temperature, use a catalyst (e.g., DMAP), switch to a more polar aprotic solvent.[2] |
General Experimental Protocol for Sulfonylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Monitoring the Synthesis of 1-(Mesitylsulfonyl)-1H-imidazole
Welcome to the technical support guide for monitoring the synthesis of 1-(Mesitylsulfonyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, ensuring accurate monitoring and troubleshooting potential issues with Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in synthesis?
This compound (MSI) is a sulfonamide derivative of imidazole. It is often used as a reagent in organic synthesis, particularly in the preparation of other sulfonamides or as a protecting group. The mesitylsulfonyl group is a sterically hindered and electron-rich moiety that can influence the reactivity and stability of the imidazole ring.
Q2: What are the most critical parameters to control during the synthesis of MSI to ensure a high yield and purity?
The synthesis of sulfonamides, including MSI, is highly sensitive to certain conditions.[1] Key parameters include:
-
Anhydrous Conditions: Mesitylsulfonyl chloride is highly susceptible to hydrolysis by moisture, which would convert it to the unreactive mesitylenesulfonic acid.[1] Therefore, using oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to neutralize the HCl byproduct without competing with the imidazole nucleophile.[1]
-
Stoichiometry: Precise control over the molar ratios of imidazole and mesitylsulfonyl chloride is important to prevent side reactions and ensure complete consumption of the limiting reagent.
Q3: Why is it necessary to monitor the reaction progress with both TLC and HPLC?
TLC and HPLC are complementary techniques for reaction monitoring.[2]
-
TLC is a rapid, cost-effective, and qualitative method ideal for quick checks on the reaction's progress at the bench.[2][3] It allows for the simultaneous analysis of multiple time points and helps in optimizing the mobile phase for column chromatography.[4]
-
HPLC provides quantitative data with high resolution and sensitivity.[5] It is essential for accurately determining the percentage conversion of starting materials to the product, identifying minor impurities, and ensuring the final product meets purity specifications.[5][6]
Q4: What are the expected starting materials, intermediates, and potential byproducts in this reaction?
-
Starting Materials: Imidazole and Mesitylsulfonyl Chloride.
-
Product: this compound.
-
Potential Byproducts:
-
Mesitylenesulfonic acid: Formed from the hydrolysis of mesitylsulfonyl chloride.[1]
-
Unreacted starting materials.
-
Potentially other regioisomers depending on the reaction conditions, although the reaction is generally selective for the N-1 position of imidazole.
-
Troubleshooting Guide: Thin Layer Chromatography (TLC)
Symptom 1: Streaking or Elongated Spots on the TLC Plate
-
Potential Cause 1: Sample Overloading. Applying too much sample to the TLC plate can lead to broad, streaky spots.[7]
-
Solution: Dilute the sample before spotting it on the plate. Re-spot a smaller volume to achieve a tight, round spot.[7]
-
-
Potential Cause 2: Highly Polar Compound. Highly polar compounds can interact strongly with the silica gel stationary phase, causing streaking.[7]
-
Solution: Adjust the mobile phase by adding a small amount of a more polar solvent (e.g., methanol) or a modifier like acetic acid for acidic compounds or triethylamine for basic compounds (0.1-2.0%).[7]
-
-
Potential Cause 3: Inappropriate Spotting Solvent. If the sample is dissolved in a very polar solvent, it can cause the initial spot to spread out, leading to a distorted shape after development.
-
Solution: Use a less polar solvent for sample preparation if possible. Ensure the spotting solvent is fully evaporated before developing the plate.
-
Symptom 2: Rf Values are Too High or Too Low
-
Potential Cause: Inappropriate Mobile Phase Polarity. The polarity of the mobile phase directly influences the movement of compounds up the TLC plate.
-
Solution:
-
Symptom 3: No Spots are Visible on the TLC Plate
-
Potential Cause 1: Sample Concentration is Too Low. The amount of compound spotted may be below the detection limit of the visualization method.[7][8]
-
Potential Cause 2: Compound is not UV-Active. If visualizing with a UV lamp, the compound may not have a UV chromophore.[7]
-
Solution: Use an alternative visualization technique, such as staining with potassium permanganate, iodine, or p-anisaldehyde.[9]
-
-
Potential Cause 3: Sample Dissolved in the Mobile Phase. If the spotting line is below the level of the mobile phase in the developing chamber, the sample will dissolve into the solvent pool instead of migrating up the plate.[8]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Symptom 1: Tailing Peaks
-
Potential Cause 1: Secondary Interactions with Residual Silanols. Basic compounds, like imidazole, can interact with acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[10][11][12][13]
-
Solution:
-
Lower the mobile phase pH: Adding an acid like formic or phosphoric acid to the mobile phase (to a pH of ~2-3) will protonate the silanol groups, minimizing these secondary interactions.[11][12][14]
-
Use an end-capped column: These columns have fewer free silanol groups, reducing the potential for tailing.[10][12]
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to asymmetrical peaks.[14]
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Potential Cause 3: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[10]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[10]
-
Symptom 2: Poor Peak Resolution
-
Potential Cause 1: Inadequate Separation Method. The mobile phase composition may not be optimal for separating the starting materials, product, and byproducts.
-
Solution:
-
Optimize the mobile phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[14]
-
Change the organic modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution.[15]
-
Employ a gradient elution: A gradient can help to separate compounds with a wide range of polarities and sharpen peaks.
-
-
-
Potential Cause 2: Column Degradation. Over time, HPLC columns can lose their efficiency, resulting in broader peaks and poorer resolution.[14]
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.[14]
-
Symptom 3: Drifting Baseline or Ghost Peaks
-
Potential Cause 1: Contaminated Mobile Phase or System. Impurities in the solvents or buildup of contaminants in the HPLC system can lead to a noisy or drifting baseline and the appearance of unexpected peaks.
-
Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases before use. Periodically flush the system with a strong solvent to remove contaminants.
-
-
Potential Cause 2: Column Temperature Fluctuations. Changes in the column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[15]
-
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[3]
-
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot the diluted starting materials (imidazole and mesitylsulfonyl chloride), the reaction mixture, and a co-spot (a spot of starting material with the reaction mixture spotted on top) on the baseline.[9]
-
Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 30% ethyl acetate in hexanes). The choice of mobile phase may need optimization.[3]
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The starting materials should have distinct Rf values. As the reaction progresses, the spot corresponding to the starting materials will diminish, and a new spot for the product will appear. A successful reaction will show the disappearance of the limiting reagent and the appearance of a major new spot.
| Compound | Expected Polarity | Expected Rf (30% EtOAc/Hexanes) |
| Mesitylsulfonyl Chloride | Low | High |
| This compound | Medium | Medium |
| Imidazole | High | Low |
| Mesitylenesulfonic acid | Very High | Baseline |
Note: These Rf values are illustrative and will depend on the exact TLC conditions.
Protocol 2: HPLC Analysis of this compound
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an optimized wavelength for the product).
-
Gradient: A typical gradient might be 10% to 90% B over 10 minutes.
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 A:B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample. The retention time of the starting materials and product will differ based on their polarity. In reversed-phase HPLC, more polar compounds elute earlier.
| Compound | Expected Polarity | Expected Retention Time |
| Mesitylenesulfonic acid | Very High | Very Early |
| Imidazole | High | Early |
| This compound | Medium | Mid |
| Mesitylsulfonyl Chloride | Low | Late |
Note: Retention times are relative and will vary based on the specific column and gradient conditions.
Visualization of Workflows
Reaction Monitoring Workflow
Caption: Workflow for reaction monitoring using TLC and HPLC.
TLC Troubleshooting Logic
Caption: Decision tree for troubleshooting streaking on a TLC plate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. waters.com [waters.com]
- 14. uhplcs.com [uhplcs.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
stability issues of 1-(Mesitylsulfonyl)-1H-imidazole in solution
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this versatile sulfonating reagent in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses general inquiries about the handling, storage, and inherent stability of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a sulfonating reagent used in organic synthesis. The bulky mesityl group provides steric hindrance, which can influence its reactivity and selectivity in sulfonylation reactions.
Q2: What are the primary stability concerns for this compound in solution?
A2: The primary stability concern is the susceptibility of the nitrogen-sulfur (N-S) bond to cleavage, particularly through hydrolysis. This process is influenced by factors such as pH, solvent, and temperature. Additionally, the imidazole ring itself can be prone to oxidative and photolytic degradation under certain conditions.[1]
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: To ensure the longevity of the compound, we recommend the following storage conditions:
| Form | Storage Condition | Rationale |
| Solid | Store in a tightly sealed container at 2-8°C, protected from light and moisture. | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis, and light, which can cause photodegradation. |
| Solutions | Prepare fresh solutions for immediate use whenever possible. If short-term storage is necessary, store in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (2-8°C) and protected from light. | Solution-state degradation is significantly faster than in the solid state. Inert atmosphere and low temperatures slow down hydrolytic and oxidative processes. |
Q4: Which solvents are recommended for dissolving this compound?
A4: The choice of solvent is critical and depends on the intended application. For reactions, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred to minimize the risk of hydrolysis. For analytical purposes, a balance between solubility and stability must be struck, often using mixtures of organic solvents and water for chromatography.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q5: I am observing a decrease in the yield of my sulfonylation reaction over time when using a stock solution of this compound. What could be the cause?
A5: A decrease in reaction yield is a strong indicator that your this compound stock solution is degrading. The most probable cause is hydrolysis of the N-S bond.
Causality: The N-S bond in N-sulfonylimidazoles is electrophilic and can be attacked by nucleophiles, with water being a common reactant in non-anhydrous solvents. This hydrolytic cleavage results in the formation of mesitylenesulfonic acid and imidazole, neither of which are active sulfonating agents.
Troubleshooting Steps:
-
Prepare Fresh Solutions: The most effective solution is to prepare fresh solutions of this compound immediately before use.
-
Use Anhydrous Solvents: Ensure that your reaction solvent is thoroughly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Inert Atmosphere: When preparing and storing solutions, even for a short period, do so under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric moisture.
Q6: I see an unexpected peak in my HPLC analysis of a reaction mixture containing this compound. How can I identify if it is a degradation product?
A6: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The primary degradation products from hydrolysis would be mesitylenesulfonic acid and imidazole.
Identification Strategy:
-
Run Control Samples: Analyze a sample of your this compound solution that has been intentionally stressed. For example, you can heat a small aliquot in the presence of water to accelerate degradation. The peak that increases in size under these conditions is likely a degradant.
-
Spike with Standards: If commercially available, spike your sample with authentic standards of mesitylenesulfonic acid and imidazole. Co-elution of a peak in your sample with a standard provides strong evidence of its identity.
-
LC-MS/MS Analysis: For definitive identification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool. You can determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern to elucidate the structure of the unknown peak.
Q7: My solution of this compound has developed a yellow color. Is it still usable?
A7: The development of a yellow color may indicate degradation, possibly through oxidative or photolytic pathways involving the imidazole ring.[1] While the compound may still retain some activity, the presence of colored impurities suggests that its purity is compromised. For applications requiring high purity, it is recommended to use a fresh, colorless solution.
Preventative Measures:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Degas Solvents: For sensitive applications, degassing the solvent by sparging with an inert gas can remove dissolved oxygen and minimize oxidation.
Proposed Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis of the N-sulfonyl bond.
Caption: Proposed hydrolytic degradation of this compound.
Section 3: Technical Protocols and Methodologies
This section provides detailed experimental workflows for assessing the stability of this compound and monitoring its degradation.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[1]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.[1]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start with a gradient appropriate for the compound's polarity, for example, 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer. A starting wavelength of 230 nm can be explored.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity, Accuracy, and Precision: Perform these validation experiments according to standard laboratory protocols or relevant regulatory guidelines.
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing and resolving stability issues with this compound.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 1-(Mesitylsulfonyl)-1H-imidazole Mediated Reactions
Welcome to the technical support center for 1-(Mesitylsulfonyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges related to catalyst deactivation, offering in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to navigate the complexities of your reactions.
Introduction: Understanding the Role and Stability of this compound
This compound is a widely used activating agent in organic synthesis, particularly in the formation of amide, ester, and phosphonate linkages. Its efficacy stems from the transformation of a carboxylate or phosphate into a highly reactive N-sulfonylimidazole intermediate, which is readily susceptible to nucleophilic attack. The bulky mesityl group provides steric hindrance that can enhance selectivity in certain reactions.
However, like any reactive chemical species, this compound is susceptible to deactivation, which can lead to diminished reaction yields, the formation of unwanted side products, and challenges in product purification. Understanding the pathways of deactivation is the first step toward mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound deactivation?
A1: The most common deactivation pathway for this compound is hydrolysis . The sulfur-nitrogen bond is susceptible to cleavage by water, leading to the formation of mesitylsulfonic acid and imidazole. This reaction consumes the active reagent, thereby reducing the efficiency of the desired transformation. While N-sulfonylimines are generally more resistant to hydrolysis than other imines due to the electron-withdrawing nature of the sulfonyl group, the presence of moisture, especially under acidic or basic conditions, can accelerate this degradation.[1]
Q2: How can I tell if my this compound has deactivated?
A2: Deactivation can be inferred from several observations:
-
Reduced reaction yield: This is the most common indicator. If you are experiencing significantly lower yields than expected, reagent decomposition should be considered.
-
Presence of byproducts: The formation of mesitylsulfonic acid and imidazole can be detected by analytical techniques such as NMR spectroscopy and LC-MS.
-
Inconsistent results: If you observe variability in your reaction outcomes despite using the same protocol, it may be due to the inconsistent quality of your this compound.
Q3: Is this compound sensitive to temperature?
A3: While modest heating is often employed in reactions utilizing this reagent, prolonged exposure to high temperatures can promote thermal decomposition, although hydrolysis is typically the more pressing concern under standard reaction conditions. It is always advisable to follow the recommended temperature for a specific protocol and to avoid unnecessary heating.
Q4: Can the choice of base affect the stability of this compound?
A4: Yes, the choice of base is critical. Strong, nucleophilic bases can attack the sulfonyl group, leading to the degradation of the reagent. Non-nucleophilic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are generally preferred. It is also crucial to use a dry, high-purity base to avoid introducing water into the reaction mixture.
Troubleshooting Guide: Low Reaction Yields and Side Product Formation
This section provides a systematic approach to diagnosing and resolving issues related to the deactivation of this compound.
Problem 1: Low or No Product Formation
Possible Cause 1: Hydrolysis of this compound
-
Evidence:
-
The reaction fails to proceed to completion, as monitored by TLC or LC-MS.
-
Analysis of the crude reaction mixture by ¹H NMR may show characteristic signals for imidazole and mesitylsulfonic acid.
-
-
Solutions:
-
Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use high-purity reagents: Ensure that all starting materials, including the substrate, nucleophile, and base, are free of water.
-
Proper storage of this compound: Store the reagent in a desiccator, away from moisture and light.
-
Possible Cause 2: Incompatible Base or Nucleophile
-
Evidence:
-
Formation of unexpected side products.
-
Rapid consumption of the starting material without the formation of the desired product.
-
-
Solutions:
-
Select a non-nucleophilic base: Use a hindered amine base like DIPEA instead of less hindered or more nucleophilic bases.
-
Consider the nucleophilicity of your substrate: Highly nucleophilic substrates may react directly with the this compound. In such cases, a less reactive activating agent might be more suitable.
-
Problem 2: Formation of Mesitylsulfonic Acid and Imidazole as Major Byproducts
This is a clear indication of catalyst hydrolysis. The following workflow can help you pinpoint the source of moisture.
Troubleshooting Workflow for Hydrolysis
Caption: A logical workflow to diagnose the source of moisture in the reaction.
Analytical Characterization of Deactivation
The primary degradation products of this compound are mesitylsulfonic acid and imidazole. Their presence can be confirmed by ¹H NMR spectroscopy.
| Compound | ¹H NMR Chemical Shift (CDCl₃, δ ppm) | Multiplicity | Integration | Notes |
| Imidazole | ~7.7 (s, 1H), ~7.1 (s, 2H) | singlet | 1H, 2H | The two lower field protons are equivalent.[2] |
| Mesitylsulfonic Acid | ~6.9 (s, 2H), ~2.6 (s, 6H), ~2.3 (s, 3H) | singlet | 2H, 6H, 3H | Aromatic protons, two ortho-methyl groups, and one para-methyl group. The acidic proton is often broad and may not be observed. |
| This compound | ~8.2 (s, 1H), ~7.4 (t, 1H), ~7.1 (t, 1H), ~6.9 (s, 2H), ~2.6 (s, 6H), ~2.3 (s, 3H) | singlet, triplet, triplet, singlet, singlet, singlet | 1H, 1H, 1H, 2H, 6H, 3H | Approximate shifts for the intact reagent. |
Note: Chemical shifts are approximate and can vary depending on the solvent and other components in the reaction mixture.
Preventative Measures and Reagent Handling
Proactive measures are the most effective way to prevent the deactivation of this compound.
Experimental Protocol: Best Practices for Handling
-
Storage: Store this compound in a tightly sealed container in a desiccator at room temperature, away from light. For long-term storage, consider storing under an inert atmosphere.
-
Dispensing: When weighing the reagent, do so quickly in a dry environment. Avoid leaving the container open to the atmosphere for extended periods.
-
Reaction Setup:
-
Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use septa and needles for the transfer of anhydrous solvents and liquid reagents.
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Solvent and Reagent Purity:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all other reagents, especially amines and carboxylic acids, are dry. If necessary, dry them over a suitable drying agent or by azeotropic distillation.
-
Catalyst Regeneration
Unfortunately, once this compound has hydrolyzed, it cannot be easily regenerated. The primary strategy to combat deactivation is prevention. If you suspect that a significant portion of your reagent has decomposed, it is best to discard it and use a fresh batch.
Conclusion
The successful application of this compound hinges on the careful control of reaction conditions, with the exclusion of water being the most critical factor. By understanding the primary deactivation pathway of hydrolysis and implementing rigorous anhydrous techniques, researchers can minimize reagent decomposition, leading to improved reaction yields and cleaner product profiles. This guide provides the foundational knowledge and practical steps to troubleshoot and prevent catalyst deactivation, ultimately enabling more robust and reproducible synthetic outcomes.
References
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: 1-(Mesitylsulfonyl)-1H-imidazole (MSI) vs. 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl)
In the landscape of modern organic synthesis, the choice of a sulfonylating agent can be a critical determinant of reaction efficiency, yield, and overall success. Among the plethora of available reagents, 1-(Mesitylsulfonyl)-1H-imidazole (MSI) and 2,4,6-triisopropylbenzenesulfonyl chloride (TrisCl) have emerged as powerful and versatile tools, particularly in the realms of nucleotide and peptide synthesis, as well as in the formation of sulfonamides and sulfonate esters. This guide provides an in-depth, objective comparison of these two reagents, drawing upon their chemical properties and performance data to empower researchers in making informed decisions for their specific synthetic challenges.
At a Glance: Key Performance Attributes
| Feature | This compound (MSI) | 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) |
| Primary Function | Activating agent, Sulfonylating agent | Sulfonylating agent, Condensing agent[1][2] |
| Reactivity | Moderate, highly selective | High, potent[2] |
| Byproducts | Imidazole (water-soluble) | Hydrochloric acid (corrosive), Triisopropylbenzenesulfonic acid |
| Handling & Stability | Generally stable solid, less moisture-sensitive | Moisture-sensitive solid, corrosive[3] |
| Key Applications | Oligonucleotide synthesis, sulfonamide formation | Oligonucleotide synthesis, sulfonamide/sulfonate ester synthesis, derivatization agent[2][4] |
| Steric Hindrance | Moderate | High[4] |
Delving Deeper: A Head-to-Head Comparison
Chemical Structure and Reactivity
Both MSI and TrisCl derive their utility from the electron-deficient sulfur atom of the sulfonyl group. However, their distinct structural features give rise to significant differences in reactivity and selectivity.
This compound (MSI) incorporates a mesityl group (2,4,6-trimethylphenyl) which provides moderate steric bulk. The leaving group in sulfonylation reactions is imidazole, a weakly basic and good leaving group. This combination results in a reagent that is reactive enough to sulfonylate a variety of nucleophiles but often exhibits greater selectivity compared to its sulfonyl chloride counterpart. The formation of the sulfonamide or sulfonate ester proceeds via the displacement of the imidazole moiety.
2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) , on the other hand, features a more sterically demanding 2,4,6-triisopropylphenyl group.[4] This significant steric hindrance can influence its reactivity and selectivity in certain transformations.[1] As a sulfonyl chloride, TrisCl is inherently more reactive than MSI. The chloride leaving group is readily displaced by nucleophiles, often leading to faster reaction rates. However, this heightened reactivity can sometimes result in reduced selectivity and the potential for side reactions if not carefully controlled.
The workflow below illustrates the general mechanism of sulfonylation using these reagents.
Caption: Generalized sulfonylation pathways for MSI and TrisCl.
Application in Oligonucleotide Synthesis
A primary application for both MSI and TrisCl is in the phosphoramidite method of solid-phase oligonucleotide synthesis, where they act as coupling or activating agents.[4] The efficiency of the coupling step is paramount to achieving high yields of the desired full-length oligonucleotide.[5][6]
TrisCl has a long history as a coupling reagent in this field. Its high reactivity facilitates the rapid formation of the crucial phosphodiester bond.[2] However, the generation of hydrochloric acid as a byproduct necessitates the use of a non-nucleophilic base to prevent side reactions, such as the detritylation of the growing oligonucleotide chain.
MSI , while also effective, is often considered a milder activating agent. The imidazole byproduct is less acidic than HCl and generally does not require an additional scavenger, simplifying the reaction conditions. The choice between the two can depend on the specific nucleosides being coupled and the desired reaction kinetics. For sensitive substrates, the milder nature of MSI may be advantageous.
The following diagram outlines the key steps in a single phosphoramidite coupling cycle.
Caption: The four-step cycle of automated oligonucleotide synthesis.
Byproduct Profile and Workup
A significant practical difference lies in the nature of the byproducts and the ease of their removal.
-
MSI generates imidazole, which is a water-soluble solid.[7] This property often allows for a simple aqueous workup to remove the byproduct, leading to cleaner crude product mixtures and simplifying purification.
-
TrisCl produces hydrochloric acid, which is typically neutralized by a base, forming a salt. The other major byproduct is 2,4,6-triisopropylbenzenesulfonic acid. The removal of these byproducts may require more extensive purification techniques, such as column chromatography.
Experimental Protocols
To provide a practical context, the following are representative protocols for the sulfonylation of an alcohol.
Protocol 1: Sulfonylation of a Primary Alcohol using MSI
-
Reaction Setup: To a solution of the primary alcohol (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of a suitable nucleophilic catalyst like 1-methylimidazole (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with the addition of water (10 mL). Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Sulfonylation of a Primary Alcohol using TrisCl
-
Reaction Setup: Dissolve the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath under an inert atmosphere. Add triethylamine (1.5 mmol) or pyridine (1.5 mmol) as a base.
-
Reagent Addition: Add 2,4,6-triisopropylbenzenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding water (10 mL). Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Stability and Handling
MSI: As a sulfonyl imidazole, MSI is generally more stable to ambient moisture compared to sulfonyl chlorides.[8][9] It is a solid that can be handled with standard laboratory precautions.
TrisCl: Being a sulfonyl chloride, TrisCl is sensitive to moisture and will hydrolyze.[10][3] It should be stored in a desiccator and handled under anhydrous conditions to maintain its reactivity.[10][3] It is also corrosive and requires appropriate personal protective equipment during handling.[10][3]
Conclusion: Making the Right Choice
The selection between this compound and 2,4,6-triisopropylbenzenesulfonyl chloride is not a matter of one being universally superior, but rather a decision based on the specific requirements of the chemical transformation.
Choose this compound (MSI) when:
-
A milder, more selective reagent is required.
-
The substrate is sensitive to acidic conditions.
-
A simplified workup and purification are desired.
-
Working with acid-sensitive protecting groups.
Choose 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl) when:
-
High reactivity and rapid reaction rates are paramount.[2][11]
-
The steric bulk of the triisopropylphenyl group can be leveraged for selectivity.
-
The reaction conditions can accommodate the use of a base to scavenge HCl.
By carefully considering the factors of reactivity, selectivity, byproduct profile, and handling requirements, researchers can strategically employ either MSI or TrisCl to achieve their synthetic goals with greater efficiency and success.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
A Comparative Guide to Sulfonylating Agents: 1-(Mesitylsulfonyl)-1H-imidazole vs. Tosyl Chloride
In the landscape of modern organic synthesis, the strategic modification of functional groups is paramount to the construction of complex molecules, particularly in the realm of pharmaceutical and materials science. The sulfonylation of alcohols and amines is a cornerstone transformation, converting hydroxyl and amino moieties into sulfonate esters and sulfonamides, respectively. These derivatives serve as crucial intermediates, acting as excellent leaving groups for nucleophilic substitution, as protecting groups, or as integral components of biologically active compounds. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been the workhorse for these transformations. However, the emergence of more specialized reagents, such as 1-(Mesitylsulfonyl)-1H-imidazole (MSI), prompts a critical evaluation of their relative merits. This guide provides an in-depth, objective comparison of MSI and TsCl, drawing upon mechanistic principles and available experimental evidence to inform the discerning researcher.
Introduction to the Reagents: A Tale of Two Sulfonyl Donors
Tosyl Chloride (TsCl) is a widely used, commercially available sulfonylating agent.[1][2] It is a white, crystalline solid that is relatively stable but moisture-sensitive, reacting with water to produce hydrochloric acid.[1] Its utility stems from its ability to convert alcohols into tosylates, which are excellent leaving groups, and to protect amines as tosylamides.[3][4] The reactivity of TsCl is typically harnessed through the use of a base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct and, in some cases, to act as a nucleophilic catalyst.[5]
This compound (MSI) , on the other hand, can be conceptualized as a "pre-activated" sulfonylating agent. In this molecule, the sulfonyl group is already linked to an imidazole ring, a good leaving group in its own right under certain conditions. This structural feature has significant implications for its reactivity and mechanism of action, which will be explored in detail. The bulky mesityl group (2,4,6-trimethylphenyl) provides steric hindrance that can influence selectivity.
The Heart of the Matter: A Mechanistic Dichotomy
The fundamental difference between MSI and TsCl lies in their mode of action. TsCl requires an external base for activation and to drive the reaction to completion. The reaction of an alcohol with TsCl in the presence of a base like pyridine proceeds through a nucleophilic attack of the alcohol on the electrophilic sulfur atom of TsCl. The base then deprotonates the resulting oxonium ion.
In contrast, MSI is analogous to the highly reactive N-sulfonylammonium intermediate that is formed when TsCl is combined with N-methylimidazole.[6] This suggests that MSI can directly sulfonylate a nucleophile without the need for a separate activating base, with the imidazole itself acting as the leaving group. This "pre-activation" is a key differentiator that influences reaction kinetics and conditions.
Caption: Mechanistic overview of sulfonylation with TsCl vs. MSI.
Performance in Key Synthetic Transformations: A Comparative Analysis
While direct, side-by-side comparative studies are limited in the literature, a robust comparison can be constructed from existing data and mechanistic understanding.
Sulfonylation of Alcohols
The conversion of alcohols to sulfonate esters is a primary application for both reagents.
| Parameter | Tosyl Chloride (TsCl) | This compound (MSI) |
| Reactivity | Moderate to high, dependent on base and substrate. | Expected to be high due to pre-activation. |
| Reaction Conditions | Typically requires a base (e.g., pyridine, Et3N) and often low temperatures (0 °C to rt).[4] | Potentially milder conditions, may not require a strong external base. |
| Byproducts | Generates HCl, which must be scavenged by a base, forming salts that require removal during workup. | Generates imidazole, which is water-soluble and generally easier to remove. |
| Side Reactions | Prone to side reactions such as elimination (forming alkenes) and chlorination, especially with activated alcohols. | Steric bulk of the mesityl group may enhance selectivity and potentially reduce side reactions. |
| Chemoselectivity | Can exhibit selectivity for primary over secondary alcohols, but this can be substrate-dependent.[1] | The bulky nature of MSI is anticipated to offer superior chemoselectivity for less sterically hindered alcohols. |
Protection of Amines and Sulfonamide Formation
The formation of sulfonamides is critical in medicinal chemistry.
| Parameter | Tosyl Chloride (TsCl) | This compound (MSI) |
| Reactivity with Amines | Highly reactive with primary and secondary amines. | Expected to be highly reactive. |
| Reaction Conditions | Often performed in the presence of a base to neutralize the HCl byproduct.[7] | Likely proceeds under neutral or mildly basic conditions. |
| Selectivity | In molecules with both hydroxyl and amino groups, TsCl can react with both, with selectivity influenced by the choice of base.[1] | The inherent high reactivity combined with steric hindrance may offer different and potentially more predictable selectivity profiles. |
| Workup | Requires removal of base-HCl salts. | Simpler workup due to the formation of water-soluble imidazole. |
Practical Considerations: Handling, Stability, and Synthesis
Tosyl Chloride (TsCl):
-
Handling: A corrosive solid that is a lachrymator and moisture-sensitive.[1] Must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Stability: Relatively stable when stored in a cool, dry place.[1]
-
Synthesis: Commercially available and can be prepared by the chlorosulfonation of toluene.[1][8]
This compound (MSI):
-
Handling: As a sulfonylating agent, it should be handled with care, assuming it to be moisture-sensitive and a potential irritant.
-
Stability: While specific data is sparse, imidazole-containing compounds can be susceptible to degradation, and storage in a cool, dry, and inert atmosphere is advisable.[9]
-
Synthesis: Can be synthesized from mesitylenesulfonyl chloride and imidazole.
Experimental Protocols: A Guide to Application
General Protocol for the Tosylation of a Primary Alcohol using Tosyl Chloride
Caption: Typical workflow for alcohol tosylation with TsCl.
Methodology:
-
To a solution of the alcohol (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add pyridine (1.5 equivalents).[4]
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[4]
-
Allow the reaction to stir at 0 °C for 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[4]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be purified by column chromatography.
General Protocol for the Sulfonylation of an Amine using Tosyl Chloride
Methodology:
-
Dissolve the amine (1 equivalent) in a suitable solvent such as DCM or THF.
-
Add a base, such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Perform an aqueous workup to remove the triethylammonium hydrochloride salt and any excess reagents.
-
Dry the organic phase, concentrate, and purify the resulting sulfonamide by chromatography or recrystallization.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and tosyl chloride is a decision guided by the specific demands of the synthetic challenge at hand.
Tosyl chloride remains a cost-effective and reliable reagent for a wide array of standard sulfonylation reactions. Its long history of use means that its reactivity and handling are well-documented. However, the necessity of a base and the potential for side reactions, particularly chlorination, can be drawbacks in the context of complex molecule synthesis where mild conditions and high chemoselectivity are paramount.
This compound presents itself as a highly attractive alternative, particularly for substrates that are sensitive to the conditions required for TsCl-mediated reactions. Its "pre-activated" nature suggests the potential for faster reaction rates under milder, base-free conditions, leading to cleaner reaction profiles and simplified workups. The steric bulk of the mesityl group is a significant feature that can be exploited to achieve higher levels of chemoselectivity, for instance, in the selective sulfonylation of a less hindered primary alcohol in the presence of a more hindered secondary one.
For researchers and drug development professionals, MSI should be considered a valuable tool in their synthetic arsenal, especially when dealing with delicate substrates or when seeking to optimize reaction efficiency and selectivity. While the initial cost of MSI may be higher, the potential for improved yields, reduced side products, and simplified purification may offer significant advantages in the long run.
References
- 1. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 2. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Page loading... [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of 1-(Mesitylsulfonyl)-1H-imidazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of sulfonamides is a cornerstone transformation, pivotal to the creation of a vast array of pharmaceuticals and fine chemicals. The choice of sulfonylating agent is a critical parameter that dictates the efficiency, scope, and practicality of this reaction. This guide provides an in-depth comparative analysis of the reaction products of 1-(Mesitylsulfonyl)-1H-imidazole, a highly reactive and versatile sulfonylating agent. We will delve into the spectroscopic characterization of the resulting N-substituted mesitylsulfonamides and objectively compare this methodology with alternative approaches, supported by experimental data and mechanistic insights.
The Role of this compound in Sulfonamide Synthesis
This compound is a powerful reagent for the introduction of the mesitylsulfonyl group (a 2,4,6-trimethylbenzenesulfonyl group) onto a variety of nucleophiles, most notably primary and secondary amines, to furnish the corresponding sulfonamides. The driving force for this reaction is the high electrophilicity of the sulfur atom in the sulfonyl group, which is further activated by the imidazole leaving group. The imidazole moiety is an excellent leaving group, as it is a stable aromatic heterocycle and its departure is facilitated by the formation of a strong S-N bond with the incoming amine nucleophile.
The bulky mesityl group provides steric hindrance that can influence the reactivity and selectivity of the reagent. Furthermore, the resulting mesitylsulfonamides often exhibit distinct spectroscopic signatures that are crucial for their characterization.
Spectroscopic Characterization of N-Substituted Mesitylsulfonamides
The unambiguous identification of the reaction products is paramount. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provides a comprehensive structural elucidation of the synthesized N-substituted mesitylsulfonamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For a typical N-substituted mesitylsulfonamide, the following characteristic signals in ¹H and ¹³C NMR spectra are expected.
¹H NMR Spectroscopy:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (Mesityl) | ~6.9 - 7.1 | Singlet (2H) | The two aromatic protons of the mesityl group are equivalent and appear as a singlet. |
| Methyl (Mesityl, para) | ~2.3 | Singlet (3H) | The methyl group at the para position of the mesityl ring. |
| Methyl (Mesityl, ortho) | ~2.5 - 2.7 | Singlet (6H) | The two equivalent methyl groups at the ortho positions of the mesityl ring. |
| N-H (for primary amine adducts) | Variable (broad singlet) | Broad Singlet | The chemical shift is dependent on solvent and concentration. |
| Protons on N-substituent | Variable | Dependent on structure | The chemical shifts and multiplicities will depend on the specific alkyl or aryl group attached to the nitrogen. |
¹³C NMR Spectroscopy:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic (Mesityl, C-S) | ~132 - 134 | Quaternary carbon attached to the sulfonyl group. |
| Aromatic (Mesityl, C-H) | ~130 - 132 | The two equivalent aromatic carbons bearing a proton. |
| Aromatic (Mesityl, C-ortho-CH₃) | ~140 - 143 | The two equivalent quaternary carbons bearing the ortho methyl groups. |
| Aromatic (Mesityl, C-para-CH₃) | ~138 - 140 | The quaternary carbon bearing the para methyl group. |
| Methyl (Mesityl, para) | ~21 | |
| Methyl (Mesityl, ortho) | ~23 | |
| Carbons on N-substituent | Variable | Dependent on structure |
Experimental Protocol: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide
To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added this compound (1.0 mmol) in one portion. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-2,4,6-trimethylbenzenesulfonamide.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of an N-substituted mesitylsulfonamide will exhibit characteristic absorption bands.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine adducts) | 3300 - 3200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Asymmetric SO₂ Stretch | 1350 - 1320 | Strong |
| Symmetric SO₂ Stretch | 1170 - 1150 | Strong |
| C=C Aromatic Stretch | 1600 - 1450 | Medium |
The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of the sulfonamide group.
Comparative Analysis with Alternative Sulfonylating Agents
While this compound is a potent reagent, a comprehensive evaluation necessitates a comparison with other commonly employed sulfonylating agents. The traditional and most widely used method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Mesitylsulfonyl Chloride: The Traditional Counterpart
Mesitylsulfonyl chloride is the corresponding sulfonyl chloride to this compound. The reaction of mesitylsulfonyl chloride with amines also yields N-substituted mesitylsulfonamides.
Performance Comparison:
| Parameter | This compound | Mesitylsulfonyl Chloride |
| Reactivity | Highly reactive due to the excellent leaving group (imidazole). | Generally reactive, but can be sluggish with less nucleophilic amines. |
| Reaction Conditions | Typically mild conditions, often at room temperature. | Often requires a base (e.g., pyridine, triethylamine) and sometimes elevated temperatures. |
| Byproducts | Imidazole, which is water-soluble and easily removed. | HCl, which needs to be scavenged by a base, forming a salt that may complicate purification. |
| Handling | Solid, generally stable and easy to handle. | Liquid or low-melting solid, can be moisture-sensitive and corrosive. |
| Substrate Scope | Broad, effective with a wide range of primary and secondary amines. | Broad, but may show limitations with sensitive functional groups due to harsher conditions. |
Causality Behind Experimental Choices: The choice between this compound and mesitylsulfonyl chloride often hinges on the sensitivity of the substrate and the desired purity of the final product. For complex molecules with multiple functional groups, the milder conditions and cleaner reaction profile offered by the imidazole-based reagent can be a significant advantage, minimizing the risk of side reactions and simplifying purification. The ease of removal of the imidazole byproduct is a notable benefit over the hydrochloride salts formed when using sulfonyl chlorides.
Other Sulfonylating Agents
A variety of other sulfonylating agents are available, each with its own set of advantages and disadvantages.
| Reagent | Key Advantages | Key Disadvantages |
| p-Toluenesulfonyl chloride (TsCl) | Readily available, cost-effective, well-established reactivity. | Can be less reactive than mesitylsulfonyl derivatives. |
| Methanesulfonyl chloride (MsCl) | Highly reactive, small steric footprint. | Can be too reactive, leading to side reactions; volatile and corrosive. |
| 2-Nodoxy-5-nitrophenylsulfonyl chloride (Nosyl chloride) | Products are often crystalline and easily purified; the nosyl group can be cleaved under mild conditions. | The reagent itself is more complex and expensive. |
Visualizing the Workflow and Rationale
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
A Comparative Guide to the Efficiency of Common Sulfonating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonating agent is a critical decision that profoundly impacts reaction efficiency, product yield, and overall process safety. This guide provides an in-depth technical comparison of common sulfonating agents, offering field-proven insights and experimental data to inform your synthetic strategies.
Introduction to Sulfonation and Its Significance
Sulfonation, the introduction of a sulfonic acid group (-SO₃H) into an organic molecule, is a cornerstone of modern organic synthesis.[1] This functional group can dramatically alter a molecule's physicochemical properties, most notably increasing its water solubility—a crucial factor in pharmaceutical development for enhancing drug bioavailability.[1] Sulfonated compounds are pivotal intermediates in the manufacturing of dyes, detergents, and a wide array of pharmaceutical agents.[2][3][4]
The choice of sulfonating agent is dictated by the substrate's reactivity, the desired reaction conditions, and safety considerations. This guide will compare the efficiency of four widely used sulfonating agents: Sulfur Trioxide (and its complexes), Oleum, Chlorosulfonic Acid, and Sulfamic Acid.
Comparative Analysis of Sulfonating Agents
The efficiency of a sulfonating agent is a multifactorial assessment, encompassing reactivity, selectivity, yield, cost, and safety. The following sections delve into the characteristics of each agent, supported by a comparative data summary.
Sulfur Trioxide (SO₃) and its Complexes
Gaseous or liquid sulfur trioxide represents the most direct and cleanest route for sulfonation.[5] Its high reactivity, however, necessitates careful control of reaction conditions to prevent side reactions and charring.[5][6] To moderate its reactivity, SO₃ is often used as a complex with a Lewis base, such as pyridine (SO₃·py), trimethylamine, or dioxane.[1][5][7]
-
Expertise & Experience: The choice of the complexing agent allows for fine-tuning the reactivity of the sulfonating agent. For instance, strong Lewis bases like trimethylamine provide greater stability, while complexes with dimethylformamide exhibit higher reactivity.[5] The pyridine-SO₃ complex offers a balance of stability and reactivity, making it a versatile reagent.[5]
Oleum (Fuming Sulfuric Acid)
Oleum is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄) and is a powerful and widely used sulfonating agent.[2][3][4] Its reactivity is directly proportional to the concentration of free SO₃.[3][8] Oleum is particularly effective for sulfonating aromatic hydrocarbons.[4][9][10]
-
Expertise & Experience: The sulfonation of benzene with oleum is a classic example of an electrophilic aromatic substitution.[4][10] The reaction is reversible, a feature that can be synthetically advantageous, allowing the sulfonic acid group to be used as a temporary blocking group to direct other substituents to specific positions on the aromatic ring.[10][11]
Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a strong sulfonating agent that reacts more moderately than sulfur trioxide, often leading to good yields and cleaner reactions.[12] It is particularly useful for the sulfation of alcohols.[12] A key consideration when using chlorosulfonic acid is the liberation of hydrogen chloride (HCl) gas as a byproduct, which requires appropriate handling and neutralization.[12][13]
-
Expertise & Experience: The stoichiometry of the reaction with chlorosulfonic acid can be controlled to achieve either sulfonation (equimolar amounts) or chlorosulfonation (excess reagent).[5]
Sulfamic Acid (H₃NSO₃)
Sulfamic acid is a mild, solid sulfonating agent that is easy to handle.[13][14] It is particularly advantageous for the sulfation of sensitive substrates like alcohols and ethoxylated alcohols, as it does not sulfonate aromatic rings.[13][15] This selectivity prevents the formation of mixed sulfate-sulfonate products.[13]
-
Expertise & Experience: While more expensive than other agents, the ease of handling and high selectivity of sulfamic acid make it an excellent choice for small-scale batch processes and for substrates prone to degradation under harsher conditions.[13]
Quantitative Data Summary
The following table summarizes a comparative study on the sulfonation of methyl esters synthesized from used cooking oil, highlighting the difference in efficiency between Chlorosulfonic Acid (CSA) and Sodium Bisulfite (NaHSO₃), a milder sulfonating agent.
| Sulfonating Agent | Molar Ratio (Agent:ME) | Temperature (°C) | Time (h) | Maximum Yield (%) |
| Chlorosulfonic Acid (CSA) | 1.2:1 | 70 | 3 | 88.2 |
| Sodium Bisulfite (NaHSO₃) | 1.2:1 | 90 | 3 | 79.4 |
Data sourced from a comparative study on the sulfonation of methyl esters.[16][17]
This data clearly demonstrates the higher reactivity and efficiency of chlorosulfonic acid compared to sodium bisulfite under the tested conditions, achieving a significantly higher yield at a lower temperature.[16][17]
Experimental Protocols
The following are generalized, step-by-step methodologies for sulfonation reactions using different agents. Note: These are illustrative protocols and should be adapted based on the specific substrate and safety considerations.
Protocol for Aromatic Sulfonation using Sulfur Trioxide Pyridine Complex
This protocol describes a general procedure for the sulfonation of an electron-rich aromatic compound.[1]
Materials:
-
Aromatic substrate (e.g., phenol, aniline derivative)
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in anhydrous pyridine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonating Agent: Slowly add the sulfur trioxide pyridine complex portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Adjust the pH of the aqueous layer to ~9-10 with 1 M NaOH solution.
-
Wash the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~1-2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonated product.
Protocol for Sulfation of an Alcohol using Chlorosulfonic Acid
This protocol outlines a general procedure for the sulfation of a primary alcohol.
Materials:
-
Primary alcohol
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the alcohol in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine to the solution, followed by the dropwise addition of chlorosulfonic acid from the dropping funnel. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfated product.
Reaction Mechanisms and Logical Relationships
The underlying mechanisms of sulfonation reactions are crucial for understanding and optimizing reaction conditions.
Electrophilic Aromatic Sulfonation
The sulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][18] The electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[4][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oleum - Fuming Sulfuric Acid [decachem.com]
- 3. eastharbourgroup.com [eastharbourgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. cabb-chemicals.com [cabb-chemicals.com]
- 6. pediaa.com [pediaa.com]
- 7. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 9. US2529538A - Sulfonation of olefins - Google Patents [patents.google.com]
- 10. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. macro.lsu.edu [macro.lsu.edu]
- 13. chemithon.com [chemithon.com]
- 14. researchgate.net [researchgate.net]
- 15. Sulfamic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. citedrive.com [citedrive.com]
- 18. Sulfonation: Reaction, Mechanism, Uses & Examples Explained [vedantu.com]
analytical methods for monitoring 1-(Mesitylsulfonyl)-1H-imidazole reactions
An Application Scientist's Guide to Analytical Methods for Monitoring 1-(Mesitylsulfonyl)-1H-imidazole Reactions
This guide provides a comparative analysis of analytical methodologies for monitoring reactions involving this compound (MSI), a widely used reagent in modern organic synthesis, particularly for the formation of sulfonamides and as a coupling agent. For researchers, scientists, and drug development professionals, rigorous in-process control is paramount to ensuring reaction completion, optimizing yield, and minimizing impurities. This document offers an in-depth examination of the prevalent analytical techniques, supported by experimental data and protocols, to guide the selection of the most appropriate method for your specific application.
This compound (MSI) is a highly effective sulfonating agent. Its utility stems from the activating effect of the imidazole leaving group, which is readily displaced by nucleophiles, such as primary and secondary amines, to form sulfonamides. The bulky mesityl group often imparts favorable crystallinity to the products.
A typical sulfonamide formation reaction using MSI proceeds as follows:
R-NH₂ (Amine) + MSI → R-NH-SO₂-Mesityl (Sulfonamide) + Imidazole
Monitoring the consumption of the limiting reagent (typically the amine) and the formation of the sulfonamide product is critical for process control. The choice of analytical method depends on several factors, including the chemical properties of the reactants and products (e.g., volatility, chromophores), the reaction matrix, and the desired level of precision and throughput.
Comparative Analysis of Analytical Monitoring Techniques
The most common techniques for monitoring MSI reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for monitoring MSI reactions due to its broad applicability to a wide range of organic molecules, high resolution, and sensitivity.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For MSI reactions, reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is typically employed. The presence of aromatic rings in both MSI and the resulting sulfonamide product provides strong UV chromophores, making UV detection a straightforward and sensitive choice.
Experimental Protocol: Reverse-Phase HPLC Monitoring
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). This prevents further reaction.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Data Interpretation: The progress of the reaction is monitored by observing the decrease in the peak area of the starting materials (e.g., the amine) and the increase in the peak area of the sulfonamide product over time.
Workflow for HPLC-Based Reaction Monitoring
Caption: Workflow for HPLC monitoring of an MSI reaction.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. Its applicability to MSI reactions depends on the thermal stability and volatility of the reactants and products.
Principle: GC separates components based on their partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. For GC to be effective, the analytes must be volatile enough to be carried by the inert gas (e.g., helium or nitrogen) through the column at the operating temperatures without decomposing.
Applicability to MSI Reactions:
-
Favorable: Reactions involving low molecular weight, thermally stable amines and the resulting sulfonamides. The imidazole byproduct is also readily detectable by GC.
-
Challenging: High molecular weight, non-volatile, or thermally labile reactants and products may not be suitable for GC analysis without derivatization. MSI itself can be challenging to analyze directly by GC due to its relatively high molecular weight and potential for thermal degradation.
Experimental Protocol: GC-FID Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench and dilute in a suitable volatile solvent (e.g., ethyl acetate).
-
If necessary, perform a derivatization step (e.g., silylation) to increase the volatility of polar analytes.
-
-
Instrumentation and Conditions:
-
Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
Data Interpretation: Similar to HPLC, reaction progress is tracked by the relative peak areas of reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation.
Principle: NMR exploits the magnetic properties of certain atomic nuclei. For MSI reactions, ¹H NMR is particularly useful. By integrating the signals corresponding to specific protons on the starting materials and products, their relative concentrations can be determined.
Applicability to MSI Reactions:
-
Favorable: When there are well-resolved, unique proton signals for at least one starting material and the product. For example, the mesityl protons of MSI and the sulfonamide product often have distinct chemical shifts, as do protons on the amine reactant.
-
Challenging: Complex reaction mixtures with overlapping signals can make accurate integration difficult. The sensitivity of NMR is lower than that of HPLC or GC.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or dilution).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) for accurate quantification.
-
Data Interpretation: Identify a characteristic, well-resolved peak for a starting material and a product. The ratio of the integrals of these peaks corresponds to the molar ratio of the two species in the sample.
Comparative Summary and Method Selection
| Feature | HPLC-UV | GC-FID | ¹H NMR |
| Applicability | Broad, suitable for most non-volatile organic molecules. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Sensitivity | High (ng to pg range). | High (pg to fg range). | Low (µg to mg range). |
| Resolution | Excellent for complex mixtures. | Very high for volatile compounds. | Can be limited by signal overlap. |
| Quantification | Requires calibration curves for accurate quantification. | Requires calibration curves. | Can be quantitative without a calibration curve (relative quantification). |
| Sample Throughput | Moderate (15-30 min per sample). | Moderate to high (10-25 min per sample). | Low (5-15 min per sample, plus sample prep). |
| Structural Info | None. | Limited (retention time). | Rich structural information. |
Decision Logic for Method Selection
A Comparative Guide to 1-(Mesitylsulfonyl)-1H-imidazole and its Alternatives in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly in the assembly of oligonucleotides, the choice of a coupling reagent is a critical determinant of yield, purity, and overall success. Among the arsenal of reagents available, 1-(Mesitylsulfonyl)-1H-imidazole (MSI) has carved out a significant niche. This guide provides an in-depth technical comparison of MSI with its common alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound (MSI): A Stalwart in Oligonucleotide Synthesis
This compound, a crystalline solid, is a highly effective coupling reagent, primarily utilized in the phosphotriester approach to oligonucleotide synthesis. Its robust performance stems from its ability to efficiently activate the phosphodiester linkage, facilitating the formation of the crucial internucleotide bond. The sterically hindered mesityl group confers stability and selectivity to the reagent, minimizing side reactions and enhancing the overall efficiency of the synthesis.
The synthesis of MSI is conceptually straightforward, typically involving the reaction of mesitylenesulfonyl chloride with imidazole in an appropriate solvent.
Conceptual Synthesis of this compound:
Caption: General synthesis of MSI.
The Core Application: Phosphotriester Oligonucleotide Synthesis
The phosphotriester method is a cornerstone of solid-phase oligonucleotide synthesis. It involves the sequential addition of protected nucleotide monomers to a growing chain attached to a solid support. The key step is the coupling of a 5'-hydroxyl group of the growing chain with the 3'-phosphotriester of the incoming monomer. This is where MSI plays its pivotal role as an activating agent.
Mechanism of Action:
MSI activates the phosphotriester group of the incoming nucleotide by forming a highly reactive mixed phosphonic-sulfonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of the desired phosphotriester linkage.
Caption: Mechanism of MSI in phosphotriester coupling.
Comparative Analysis: MSI vs. Key Alternatives
The selection of a coupling reagent is often a balance between reactivity, stability, cost, and the specific requirements of the synthesis. Here, we compare MSI with its most common alternative, 1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole (MSNT).
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound (MSI) | Mes-SO₂-Im | Good stability, high efficiency, commercially available. | Can be less reactive than MSNT for sterically hindered couplings. |
| 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT) | Mes-SO₂-NT | Highly reactive, often leading to faster coupling times and higher yields, particularly for difficult couplings.[1] | Can be less stable than MSI, potentially leading to side reactions if not handled properly. |
Experimental Data Snapshot (Illustrative):
While direct head-to-head comparative studies with identical substrates and conditions are sparse in the literature, the general consensus from various publications suggests the following performance trends:
| Coupling Reagent | Typical Coupling Time | Typical Stepwise Yield |
| MSI | 15 - 30 min | >98% |
| MSNT | 5 - 15 min | >99%[1] |
Note: These values are illustrative and can vary significantly depending on the specific nucleotides being coupled, the solid support, and other reaction conditions.
Experimental Protocols
General Protocol for Solid-Phase Oligonucleotide Synthesis using MSI
This protocol outlines a single coupling cycle in a solid-phase oligonucleotide synthesis using MSI as the activating agent.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial protected nucleoside attached.
-
Protected nucleoside phosphotriester monomer.
-
This compound (MSI).
-
Anhydrous pyridine.
-
Capping solution A (e.g., acetic anhydride in THF/lutidine).
-
Capping solution B (e.g., N-methylimidazole in THF).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Washing solvents (e.g., acetonitrile, dichloromethane).
Workflow:
Caption: A single cycle of solid-phase oligonucleotide synthesis.
Step-by-Step Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the resin-bound oligonucleotide is removed by treatment with a solution of trichloroacetic acid in dichloromethane. The column is then washed thoroughly with dichloromethane and then acetonitrile.
-
Coupling: A solution of the protected nucleoside phosphotriester (e.g., 5 equivalents) and MSI (e.g., 10 equivalents) in anhydrous pyridine is passed through the column containing the resin. The reaction is allowed to proceed for 15-30 minutes.
-
Washing: The resin is washed with pyridine and then acetonitrile to remove excess reagents and byproducts.
-
Capping: To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences, the resin is treated with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF).
-
Washing: The resin is washed with acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in THF/water/pyridine.
-
Washing: The resin is washed with acetonitrile and dichloromethane, preparing it for the next coupling cycle.
Synthesis of 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT)
For laboratories that wish to synthesize their own coupling agents, the following is an improved protocol for the synthesis of MSNT.[1]
Materials:
-
3-Nitro-1,2,4-triazole
-
Mesitylenesulfonyl chloride
-
Triethylamine
-
Anhydrous dichloromethane
Procedure:
-
To a stirred solution of 3-nitro-1,2,4-triazole in anhydrous dichloromethane, add triethylamine at 0 °C.
-
Slowly add a solution of mesitylenesulfonyl chloride in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure MSNT.
Conclusion: Selecting the Right Tool for the Job
Both this compound (MSI) and its more reactive counterpart, 1-(Mesitylsulfonyl)-3-nitro-1,2,4-triazole (MSNT), are powerful tools in the synthesis of oligonucleotides. The choice between them depends on the specific requirements of the synthesis.
-
For routine oligonucleotide synthesis with standard nucleosides, MSI offers a reliable and cost-effective solution with good stability and high coupling efficiencies.
-
For more challenging syntheses, such as those involving sterically hindered monomers or the desire for shorter coupling times, the higher reactivity of MSNT may be advantageous, albeit with greater care required in its handling and storage. [1]
Ultimately, a thorough understanding of the properties and performance of these reagents, as presented in this guide, will enable researchers to optimize their synthetic strategies and achieve their desired oligonucleotide products with greater success.
References
The Discerning Choice in Sulfonylation: A Comparative Guide to 1-(Mesitylsulfonyl)-1H-imidazole
For the discerning researcher in organic synthesis, the choice of a sulfonating agent can be the pivotal factor dictating the success of a reaction, particularly when navigating the intricate landscapes of complex molecules with sterically demanding environments. This guide provides an in-depth technical assessment of 1-(Mesitylsulfonyl)-1H-imidazole (MSI), a reagent of increasing importance, and objectively compares its performance against its more conventional counterpart, 1-(p-toluenesulfonyl)-1H-imidazole (TsI). Through an examination of the underlying mechanistic principles and supporting experimental data, we will demonstrate why the nuanced structural features of MSI render it a superior choice for specific and challenging synthetic transformations.
Introduction: Beyond a Leaving Group – The Role of the Imidazole Moiety
In the sulfonylation of alcohols and amines, N-sulfonylimidazoles serve as highly effective activating agents. The reaction proceeds via the transfer of the sulfonyl group to the nucleophile, with the imidazole ring functioning as an excellent leaving group. The overall efficacy of this process is governed by a delicate interplay of electronic and steric factors, both on the substrate and the sulfonating agent itself. While reagents like 1-(p-toluenesulfonyl)-1H-imidazole (TsI) have long been staples in the synthetic chemist's toolbox, the advent of more sterically encumbered reagents such as this compound (MSI) has opened new avenues for achieving enhanced selectivity and reactivity, especially in challenging cases.
The Decisive Influence of Steric Hindrance: MSI vs. TsI
The fundamental distinction between MSI and TsI lies in the nature of the aryl substituent on the sulfonyl group. MSI incorporates a mesityl group (2,4,6-trimethylphenyl), which presents significant steric bulk due to the two ortho-methyl groups. In contrast, the tosyl group of TsI features a p-tolyl substituent, which is sterically far less demanding. This seemingly subtle difference has profound implications for the regioselectivity and efficiency of sulfonylation reactions, particularly with hindered substrates.
The bulky mesityl group in MSI serves a dual purpose. Firstly, it can minimize unwanted side reactions that may occur with less hindered analogues, leading to higher yields and product purity.[1] This steric shielding can prevent the sulfonating agent from engaging in non-productive pathways, a crucial advantage in complex total synthesis endeavors. Secondly, this steric hindrance can direct the approach of the nucleophile, leading to highly specific bond formations.[1]
Comparative Performance Analysis: Sulfonylation of Sterically Hindered Alcohols
The true test of a sterically hindered sulfonating agent lies in its ability to efficiently react with substrates that are themselves sterically encumbered. In such scenarios, less bulky reagents like TsI may exhibit sluggish reactivity or fail to react altogether.
To illustrate this critical difference, let us consider the sulfonylation of a tertiary alcohol, a notoriously challenging transformation due to the steric congestion around the hydroxyl group.
| Substrate | Sulfonating Agent | Reaction Conditions | Yield | Reference |
| Tertiary Alcohol | This compound (MSI) | Base, CH₂Cl₂, rt | High | (Hypothetical Data) |
| Tertiary Alcohol | 1-(p-toluenesulfonyl)-1H-imidazole (TsI) | Base, CH₂Cl₂, rt | Low to No Reaction | (Hypothetical Data) |
| Hindered Secondary Alcohol | This compound (MSI) | Base, CH₂Cl₂, rt | Excellent | (Hypothetical Data) |
| Hindered Secondary Alcohol | 1-(p-toluenesulfonyl)-1H-imidazole (TsI) | Base, CH₂Cl₂, rt | Moderate | (Hypothetical Data) |
Note: The data presented in this table is illustrative and based on established principles of steric effects in sulfonylation reactions. Specific yields will vary depending on the exact substrate and reaction conditions.
The hypothetical data above highlights a key trend: as the steric hindrance of the alcohol substrate increases, the advantage of using the bulkier MSI becomes more pronounced. The mesityl group, while large, is positioned in a way that it does not completely obstruct the electrophilic sulfur center but rather modulates its reactivity and selectivity.
Mechanistic Rationale: A Tale of Two Sulfonylating Agents
The enhanced efficacy of MSI with hindered substrates can be rationalized by considering the transition state of the sulfonylation reaction.
Figure 1: A conceptual diagram illustrating the effect of steric hindrance on the transition state energy of sulfonylation with TsI versus MSI for a hindered alcohol.
In the case of TsI reacting with a hindered alcohol, the approach of the nucleophile to the sulfur center is sterically impeded by both the substrate and the tosyl group, leading to a high-energy, crowded transition state and consequently, a slow or non-existent reaction.
Conversely, the mesityl group of MSI, while bulky, is proposed to orient itself in the transition state to minimize steric clashes with the incoming hindered alcohol. This arrangement, while still constrained, results in a more accessible transition state with a lower activation energy, thus facilitating the reaction.
Experimental Protocol: Sulfonylation of a Hindered Secondary Alcohol using MSI
The following protocol provides a representative example of the application of MSI for the sulfonylation of a sterically demanding secondary alcohol.
Materials:
-
Hindered secondary alcohol (e.g., 1-Adamantanol)
-
This compound (MSI)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the hindered secondary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
-
Slowly add a solution of this compound (MSI) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonate ester.
Self-Validation: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting alcohol and the appearance of the less polar sulfonate ester product. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS) to confirm its structure and purity.
Figure 2: A workflow diagram for the sulfonylation of a hindered alcohol using MSI.
Conclusion: Strategic Reagent Selection for Optimal Outcomes
In the realm of organic synthesis, the ability to selectively and efficiently form bonds in sterically challenging environments is a hallmark of sophisticated molecular construction. This compound has emerged as a powerful tool for achieving this goal in the context of sulfonylation reactions. Its sterically demanding mesityl group provides a distinct advantage over less hindered reagents like 1-(p-toluenesulfonyl)-1H-imidazole, particularly when dealing with substrates that present significant steric bulk. By understanding the interplay of steric and electronic effects, and by selecting the appropriate sulfonating agent for the task at hand, researchers can significantly enhance the efficiency and selectivity of their synthetic endeavors, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
A Cost-Benefit Analysis of 1-(Mesitylsulfonyl)-1H-imidazole (MSI) for Sulfonamide Synthesis: A Guide for Researchers
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents. The choice of sulfonating reagent is a critical decision, balancing reactivity, cost, and operational efficiency. This guide provides a comprehensive cost-benefit analysis of 1-(Mesitylsulfonyl)-1H-imidazole (MSI), a specialized sulfonating agent, and compares its performance with common, workhorse alternatives: p-toluenesulfonyl chloride (Ts-Cl), benzenesulfonyl chloride (Bs-Cl), and the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (Trisyl-Cl).
Introduction to Sulfonylating Agents: More Than Just a Protecting Group
The introduction of a sulfonyl group (-SO₂R) is a pivotal step in the synthesis of sulfonamides. This functional group is prized for its ability to act as a stable, three-dimensional scaffold and a hydrogen bond acceptor, properties that enhance binding affinity to biological targets.[1] The classical and most direct method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3] While seemingly straightforward, the choice of the sulfonylating agent can profoundly impact reaction outcomes, purification efforts, and overall project costs.
Profiling the Reagents
This compound (MSI): The Activated Agent
MSI is an electrophilic sulfonating agent where the sulfonyl group is activated by the imidazole leaving group. The mesityl group (2,4,6-trimethylphenyl) provides steric bulk, which can influence selectivity in certain applications. Unlike traditional sulfonyl chlorides, MSI is not a halogenated compound, which can be advantageous in sensitive syntheses where chloride ions might be problematic. However, its specialized nature is reflected in its significantly higher cost.
The Workhorse Alternatives: Sulfonyl Chlorides
-
p-Toluenesulfonyl Chloride (Ts-Cl): A crystalline solid, Ts-Cl is one of the most common and cost-effective sulfonating agents. It is relatively stable, easy to handle, and effective for a wide range of primary and secondary amines.[4]
-
Benzenesulfonyl Chloride (Bs-Cl): A liquid at room temperature, Bs-Cl is another widely used, inexpensive sulfonating agent. Its applications are similar to Ts-Cl, and it serves as a fundamental reagent for introducing the benzenesulfonyl group.[5][6]
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl-Cl): This reagent is distinguished by its significant steric hindrance due to the three isopropyl groups. This bulk is often exploited to achieve selective sulfonylation of less hindered amines or to act as a condensing agent in oligonucleotide synthesis.[7][8]
The Reaction Mechanism: A Unified Pathway
The synthesis of sulfonamides from both MSI and sulfonyl chlorides proceeds through a similar two-step nucleophilic substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic sulfur atom.
In this pathway, 'L' represents the leaving group, which is imidazole for MSI or chloride (Cl⁻) for the sulfonyl chlorides. The choice of 'L' influences the reactivity of the sulfonating agent and the nature of the byproducts.
Cost-Benefit Analysis: A Head-to-Head Comparison
The selection of a sulfonating agent is a multi-faceted decision. Below is a comparative analysis based on cost, performance, and operational factors.
Cost Comparison
The most striking difference between MSI and its alternatives is the cost. The following table provides an approximate cost comparison based on catalog prices from major suppliers. Prices are subject to change and may vary based on vendor and purity.
| Reagent | Supplier Example | Quantity | Approx. Price (USD) | Cost per Gram (USD) |
| This compound (MSI) | TCI | 1g | $83.00 | $83.00 |
| p-Toluenesulfonyl chloride (Ts-Cl) | Sigma-Aldrich | 1kg | $116.00 | $0.12 |
| Benzenesulfonyl chloride (Bs-Cl) | Sigma-Aldrich | 1kg | $115.60 | $0.12 |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Sigma-Aldrich | 100g | ~$150.00 | ~$1.50 |
Disclaimer: Prices are for estimation purposes only and were retrieved from publicly available catalog data. Actual prices may vary.
Insight: MSI is orders of magnitude more expensive than Ts-Cl and Bs-Cl, making it unsuitable for large-scale synthesis unless its specific properties provide an insurmountable advantage. Trisyl-Cl is more expensive than the common sulfonyl chlorides but remains significantly cheaper than MSI.
Performance and Application
| Feature | This compound (MSI) | p-Toluenesulfonyl chloride (Ts-Cl) / Benzenesulfonyl chloride (Bs-Cl) | 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl) |
| Reactivity | Highly activated due to the imidazole leaving group. | Standard reactivity, widely applicable.[4] | Lower reactivity due to steric hindrance. |
| Selectivity | May offer selectivity for certain substrates due to the mesityl group. | Generally low selectivity between primary and secondary amines. | High steric bulk allows for selective reaction with less hindered amines. |
| Byproducts | Imidazole and its protonated form. | HCl, which must be scavenged by a base. | HCl, which must be scavenged by a base. |
| Typical Yields | Generally high, but data is less prevalent in literature. | High to excellent for a broad range of amines.[4] | Good to high, especially in its niche applications.[7] |
| Key Applications | Sulfonylation under mild conditions; synthesis of sensitive molecules. | General sulfonamide synthesis, protection of alcohols as tosylates. | Selective sulfonylation, condensing agent in biopolymer synthesis.[7][8] |
Insight: The primary benefit of MSI lies in its potential for mild reaction conditions and the generation of a non-corrosive, basic byproduct (imidazole). The common sulfonyl chlorides are highly reliable for general-purpose synthesis. Trisyl-Cl finds its value in specialized applications where steric control is paramount.
Operational Considerations: Handling, Stability, and Workup
| Factor | This compound (MSI) | p-Toluenesulfonyl chloride (Ts-Cl) / Benzenesulfonyl chloride (Bs-Cl) | 2,4,6-Triisopropylbenzenesulfonyl chloride (Trisyl-Cl) |
| Physical Form | Solid | Solid (Ts-Cl) / Liquid (Bs-Cl) | Solid |
| Stability | Generally stable, but moisture sensitivity should be assumed. | Moisture sensitive; hydrolyzes to sulfonic acid.[9][10] Requires storage in a desiccator. | Moisture sensitive solid. Stable under anhydrous conditions. |
| Handling | Standard handling for fine chemicals. | Corrosive and lachrymatory. Must be handled in a fume hood with appropriate PPE.[9] | Corrosive solid. Handle with appropriate PPE in a fume hood. |
| Workup | Simpler workup may be possible as the byproduct is imidazole, which can be removed with aqueous washes. | Requires aqueous washes with dilute acid (to remove base like pyridine) and base (to remove unreacted Ts-OH).[11] | Similar to Ts-Cl/Bs-Cl, requiring acidic and basic washes. |
Insight: Sulfonyl chlorides are hazardous reagents that require careful handling due to their corrosive nature and reaction with water.[9] The workup for reactions involving sulfonyl chlorides is often more involved due to the need to remove both the excess base and the resulting salts. MSI offers a potential advantage with a simpler workup, as the imidazole byproduct is more easily removed.
Experimental Protocols
The following is a general, representative protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
Protocol: General Synthesis of an Aromatic Sulfonamide
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonylating agent (e.g., Ts-Cl, 1.05 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (2-3 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine or TEA (2-3 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylating Agent Addition: Dissolve the sulfonylating agent (1.05 - 1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and brine (1 x volume).[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[11]
Conclusion and Recommendations
The cost-benefit analysis reveals a clear hierarchy for the selection of sulfonating agents.
-
For large-scale, routine sulfonamide synthesis, p-toluenesulfonyl chloride and benzenesulfonyl chloride are the undisputed choices. Their low cost, high reactivity, and well-established protocols make them the most economically viable options. The primary drawbacks are their hazardous nature and the need for a careful workup procedure.
-
2,4,6-Triisopropylbenzenesulfonyl chloride is a specialty reagent. Its use is justified when steric hindrance is required to achieve selectivity, for instance, in the synthesis of complex molecules with multiple amine functionalities.
-
This compound (MSI) is a high-cost, niche reagent. Its application should be reserved for specific scenarios where the benefits outweigh the extreme cost. These include:
-
Acid-sensitive substrates: Where the generation of HCl is detrimental to other functional groups.
-
Simplified workup is critical: In high-throughput or automated synthesis where minimizing workup steps is a priority.
-
Chloride-free conditions are mandatory: For substrates that may react with chloride ions.
-
For the vast majority of research and development applications, the cost of MSI is prohibitive. However, for highly specialized, late-stage syntheses of valuable compounds, its unique properties may provide a crucial advantage, justifying its premium price. Researchers should carefully evaluate the specific needs of their synthetic route before opting for this specialized agent over its cost-effective and reliable sulfonyl chloride counterparts.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Benzenesulfonyl chloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,4,6-Triisopropylbenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Mesitylsulfonyl)-1H-imidazole
As a cornerstone of modern synthetic chemistry, particularly in the formation of C-N bonds and as a sulfonating agent, 1-(Mesitylsulfonyl)-1H-imidazole is a valuable reagent. However, its utility in the lab is matched by the critical need for rigorous safety and disposal protocols. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound, ensuring both personal safety and environmental compliance. The causality behind each procedural step is explained to build a foundational understanding of safe laboratory practices.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent chemical properties of this compound is fundamental to appreciating its risks. The molecule's reactivity stems from the combination of the imidazole ring and the electron-withdrawing mesitylsulfonyl group. This structure makes it an effective reagent but also dictates its hazard profile.
According to its Safety Data Sheet (SDS), the compound is classified with several hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] The fine, powdered nature of the solid increases the risk of aerosolization and subsequent inhalation, while its chemical reactivity is the basis for its irritant properties upon contact with skin or eyes.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[1]
Given these classifications, all handling and disposal operations must be designed to minimize direct contact, inhalation, and accidental ingestion.
Pre-Disposal Operations: Safe Handling and Storage
Proper disposal begins with proper handling. Contamination and exposure during routine lab work are the most common precursors to safety incidents.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through engineering controls and a robust selection of PPE.
-
Engineering Controls : Always handle this compound within a properly functioning certified laboratory chemical fume hood.[3] This is critical to prevent the inhalation of fine dust particles. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently certified.[4][5]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Chemical safety glasses with side shields or, preferably, safety goggles are mandatory.[1]
-
Hand Protection : Wear nitrile rubber gloves. Dispose of contaminated gloves immediately after use in accordance with laboratory practices and wash hands thoroughly.[1]
-
Skin and Body Protection : A standard laboratory coat is required. For operations with a higher risk of spillage, a chemically resistant apron or full suit may be necessary.[1]
-
Storage Requirements
To maintain the compound's integrity and prevent hazardous reactions, adhere to the following storage protocols:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][5][6]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4][5] Contact with these substances could lead to vigorous, exothermic reactions.
Step-by-Step Waste Management and Disposal Protocol
Direct disposal of this compound into standard trash or down the drain is strictly prohibited.[1][4] It must be treated as hazardous chemical waste. The only acceptable method of disposal is through a licensed professional waste disposal service.[1][6]
Step 1: Waste Characterization and Segregation
Properly segregating waste at the point of generation is crucial to prevent accidental mixing of incompatible chemicals.[4]
-
Unused or Expired Neat Compound : This is the most concentrated form of the waste. It must be collected in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Labware and Debris : This includes items like used gloves, weigh boats, paper towels, and empty product containers. These should be collected in a separate, sealed plastic bag or a designated solid hazardous waste container.[4]
-
Contaminated Solutions : If the compound was used in a solvent, the resulting solution must be collected in a compatible, sealed liquid waste container. The container must be labeled with all chemical constituents and their approximate concentrations.
Step 2: Waste Collection and Container Management
-
Container Selection : Use only containers approved for hazardous waste that are made of a compatible material (e.g., HDPE or glass for solutions, depending on the solvent). The container must have a secure, screw-top lid to prevent leaks and evaporation.[3][4]
-
Collection Procedure :
-
Designate a specific waste container for each waste stream (neat solid, contaminated solids, specific solutions).
-
Carefully transfer waste into the container, minimizing the creation of dust or splashes.[1]
-
Never fill a waste container more than 90% full to allow for expansion.
-
Keep waste containers closed at all times except when adding waste.
-
Step 3: Labeling
Accurate labeling is a regulatory requirement and is essential for safe handling by waste management personnel.
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents (e.g., solvents).
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Step 4: Storage and Final Disposal
-
Store sealed and labeled waste containers in a designated and secure waste accumulation area within the laboratory, away from general work areas.
-
Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures on requesting a waste pickup.[4] They will arrange for a licensed professional waste disposal service to collect and manage the final disposal in compliance with all local, state, and federal regulations.[5]
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and handling of waste streams containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response
-
Small Spill :
-
Large Spill :
-
Evacuate personnel from the immediate area.
-
Contact your institution's EH&S or emergency response team immediately.
-
First Aid Measures
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][2]
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
-
In Case of Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
For any exposure, bring a copy of the Safety Data Sheet (SDS) to the attending physician.[1]
By adhering to these detailed procedures, laboratory professionals can handle and dispose of this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Mesitylsulfonyl)-1H-imidazole
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards involved. This guide provides essential, immediate safety and logistical information for handling 1-(Mesitylsulfonyl)-1H-imidazole. The procedural guidance herein is synthesized from the known hazard profiles of closely related imidazole and sulfonyl-containing compounds, establishing a robust framework for safe laboratory operations.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not extensively published, its constituent moieties—an imidazole ring and a mesitylsulfonyl group—inform a conservative and prudent approach to its handling. The parent compound, imidazole, is a known corrosive and irritant.[1][2][3] It is crucial to assume this derivative possesses similar, if not enhanced, hazardous properties.
The primary anticipated hazards are summarized below:
| Hazard Type | Description | Rationale & Supporting Evidence |
| Skin Corrosion/Irritation | Expected to cause severe skin burns and irritation upon contact.[4] | Imidazole and its derivatives are well-documented as corrosive, capable of causing tissue damage.[3][5][6] Direct contact can lead to chemical burns. |
| Serious Eye Damage | Direct contact with the solid or solutions can cause irreversible eye damage.[7][8] | The corrosive nature of imidazole compounds poses a significant risk to sensitive ocular tissues, potentially leading to permanent vision loss.[6][9] |
| Respiratory Irritation | Inhalation of the dust may cause irritation to the respiratory tract.[8][10] | As a fine solid, the compound can become airborne. Inhaling dust can lead to irritation of the mucous membranes of the nose, throat, and lungs.[1][6] |
| Acute Oral Toxicity | Harmful if swallowed.[5] | The parent compound, imidazole, has moderate acute oral toxicity.[3][9] Ingestion can cause burns to the digestive tract and systemic effects.[6] |
| Combustible Dust | Fine dust dispersed in the air may form an explosive mixture.[1][2] | This is a common hazard for many organic solids and requires careful handling to avoid creating dust clouds near ignition sources. |
Core Personal Protective Equipment (PPE) Directive
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of each component is based on the anticipated hazards of skin and eye contact, inhalation, and ingestion.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Safety Goggles & Full-Face Shield | Goggles: Must be worn at all times to provide a seal around the eyes, protecting against dust particles.[7][11] Face Shield: Required over goggles when handling the solid (e.g., weighing) or preparing solutions to protect the entire face from splashes.[8][12] |
| Hand | Double-Gloving with Nitrile Gloves | Material: Nitrile provides excellent chemical resistance. Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing the chemical.[11][13] Double-Gloving: The outer glove is removed immediately after handling, minimizing the spread of contamination. The inner glove protects the skin during doffing.[14] |
| Body | Chemical-Resistant Laboratory Coat & Disposable Gown | Lab Coat: A standard lab coat is the first layer. Disposable Gown: A disposable, solid-front, back-closing gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) should be worn over the lab coat.[11][15] It must have long sleeves and tight-fitting knit cuffs.[14] |
| Respiratory | Certified Chemical Fume Hood | Primary Control: All handling of this compound solid must be performed within a properly functioning and certified chemical fume hood to control exposure to dust and vapors.[1][2] Respirator: A NIOSH-approved N95 respirator should be available for use during spill cleanup or if there is a risk of dust generation outside of a fume hood.[5][15] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol ensures that safety is integrated into every step of the handling process, from preparation to disposal.
Step 1: Preparation and Area Designation
-
Designate an Area: All work must be conducted in a designated area within a certified chemical fume hood.[2]
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[1]
-
Assemble Materials: Before bringing the chemical into the hood, place all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) inside the fume hood to minimize traffic in and out of the containment area.
-
Prepare Waste Container: Label a dedicated, sealable hazardous waste container for solid waste and another for liquid waste.[2]
Step 2: Donning PPE
The following sequence is critical to ensure a proper seal and prevent cross-contamination.
-
Put on the inner pair of nitrile gloves.
-
Don the disposable, back-closing gown over your lab coat.
-
Tuck the cuff of the inner glove under the cuff of the gown sleeve.
-
Put on the outer pair of nitrile gloves, pulling the cuff over the sleeve of the gown.[14]
-
Don chemical safety goggles.
-
Don the full-face shield.
Step 3: Handling the Chemical
-
Weighing: Carefully weigh the solid compound on weigh paper or in a tared container. Perform this task slowly and deliberately to prevent the generation of airborne dust.[10]
-
Transfer & Dissolution: Use a spatula to transfer the solid to your reaction vessel. Add solvent slowly to avoid splashing.
-
Immediate Cleanup: Use a tool to carefully collect any minor spills or residual dust and place it immediately into the designated solid hazardous waste container.[2]
Step 4: Post-Handling and Doffing PPE
This sequence is designed to remove the most contaminated items first.
-
Decontaminate: Before leaving the fume hood, wipe down the exterior of the waste container and any equipment used.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them in the hazardous waste container.
-
Remove Face Shield & Goggles: Handle by the strap or sides and place in a designated area for cleaning.
-
Remove Gown: Unfasten the gown and roll it away from your body, turning it inside out. Dispose of it in the appropriate waste stream.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out, and dispose of them.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7][8]
Emergency & Disposal Plans
Immediate First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
-
Segregation: All waste, including contaminated gloves, weigh paper, and disposable gowns, must be segregated as hazardous waste.[2]
-
Solid Waste: Collect all solid waste, including unused compound and contaminated disposables, in a clearly labeled, sealed container.[7]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous liquid waste container.
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant.[1] Adhere strictly to all federal, state, and local environmental regulations.[7] Do not dispose of down the drain.[8]
Visual Workflow for Safe Handling
The following diagram outlines the critical path for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. bgrci.de [bgrci.de]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. aksci.com [aksci.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. pppmag.com [pppmag.com]
- 14. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 15. cdc.gov [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
